3-Methoxy-2-(trifluoromethyl)benzoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-methoxy-2-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c1-15-6-4-2-3-5(8(13)14)7(6)9(10,11)12/h2-4H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBKAUNYVVOXMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 3-Methoxy-2-(trifluoromethyl)benzoic Acid
Introduction
3-Methoxy-2-(trifluoromethyl)benzoic acid is a highly functionalized aromatic carboxylic acid. Its unique substitution pattern, featuring a trifluoromethyl group ortho to a methoxy group and a carboxylic acid, makes it a valuable building block in medicinal chemistry and materials science. Fluorinated organic molecules are of particular interest in drug development as the incorporation of fluorine atoms can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity.[1]
The synthesis of this molecule, however, presents notable challenges in achieving the desired regiochemistry. The precise installation of three distinct substituents on an aromatic ring, particularly the sterically demanding and electronically complex trifluoromethyl (CF3) group adjacent to a methoxy group, requires robust and highly selective synthetic strategies. This guide provides an in-depth analysis of the primary synthetic pathways to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and a comparative analysis to aid researchers in selecting the most appropriate method for their specific needs.
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule reveals several potential synthetic disconnections. The most viable approaches hinge on the formation of either the C-COOH bond or the C-CF3 bond at a late stage. This leads to two primary strategies: the carboxylation of an organometallic precursor and the trifluoromethylation of a benzoic acid derivative.
Caption: Retrosynthetic analysis of the target molecule.
Pathway 1: Directed Ortho-Metalation (DoM) Strategy
The Directed Ortho-Metalation (DoM) strategy is arguably the most elegant and efficient method for constructing highly substituted aromatic systems. This approach leverages the ability of a Directed Metalation Group (DMG) to guide a strong organolithium base to deprotonate a specific ortho-position, creating a nucleophilic aryllithium species that can be trapped by an electrophile.[2][3]
Principle & Strategy
In this pathway, both the methoxy (-OCH3) and the carboxylate (-COOLi) groups can act as DMGs. However, the methoxy group is a significantly more powerful DMG. The strategy involves a two-step lithiation process starting from 3-methoxybenzoic acid.
-
Deprotonation of Carboxylic Acid: The most acidic proton on the starting material is the carboxylic acid proton. It is first deprotonated with one equivalent of a strong base (e.g., n-BuLi) to form the lithium carboxylate. This step serves to protect the acid functionality and creates a DMG.
-
Directed Ortho-Metalation: A second equivalent of the base, guided by the powerful methoxy DMG, selectively removes the proton at the C2 position, which is ortho to the methoxy group. This occurs at cryogenic temperatures (-78 °C) to ensure kinetic control and prevent side reactions.
-
Electrophilic Quench: The resulting dilithiated species is then treated with an electrophilic trifluoromethylating agent to install the -CF3 group at the C2 position.
-
Aqueous Workup: Acidic workup protonates the carboxylate to yield the final product.
Caption: Workflow for the Directed Ortho-Metalation (DoM) pathway.
Detailed Experimental Protocol
This protocol is a representative example based on established DoM methodologies. Researchers should consult primary literature for specific trifluoromethylating agents and optimize conditions accordingly.
-
Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 3-methoxybenzoic acid (1.0 eq.) and anhydrous tetrahydrofuran (THF, ~0.1 M). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Metalation: Slowly add n-butyllithium (n-BuLi, 2.2 eq., 2.5 M solution in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting slurry at -78 °C for 1-2 hours.
-
Trifluoromethylation: In a separate flask, dissolve the electrophilic trifluoromethylating agent (e.g., Togni's Reagent II, 1.2 eq.) in anhydrous THF. Add this solution dropwise to the slurry of the dilithiated intermediate at -78 °C.
-
Quenching & Workup: Allow the reaction to stir at -78 °C for 2-3 hours, then warm slowly to room temperature. Quench the reaction by carefully adding 1 M aqueous HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Critical Parameters & Field Insights
-
Base Selection: Both n-BuLi and s-BuLi are effective, but s-BuLi is more reactive and may be required for less activated systems. For this substrate, n-BuLi is generally sufficient. The use of slightly more than two equivalents ensures complete formation of the dianion.[2]
-
Temperature Control: Maintaining cryogenic temperatures (-78 °C) is critical to prevent decomposition of the aryllithium species and to ensure high regioselectivity.
-
Electrophilic CF3 Source: A variety of electrophilic ("CF3+") sources are available, such as N-trifluoromethyl-N-nitrosotrifluoromethanesulfonamide (Togni's reagents) or Umemoto's reagents. The choice of reagent can impact yield and reaction conditions.
-
Anhydrous Conditions: Like all organolithium reactions, this procedure is highly sensitive to moisture and atmospheric CO2. All glassware must be rigorously dried, and solvents must be anhydrous.
Pathway 2: Grignard Reagent Carboxylation Strategy
This classic organometallic approach involves the formation of a Grignard reagent from an aryl halide, followed by its reaction with carbon dioxide (dry ice) to form the desired carboxylic acid.[4] The primary challenge in this pathway is the synthesis of the required aryl halide precursor.
Principle & Strategy
The synthesis begins with a suitably substituted aryl bromide, 1-bromo-3-methoxy-2-(trifluoromethyl)benzene.
-
Grignard Formation: The aryl bromide is reacted with magnesium turnings in an anhydrous ether solvent (like THF) to form the phenylmagnesium bromide species. The presence of lithium chloride (LiCl) can be crucial for facilitating the insertion of magnesium into the C-Br bond, especially with electron-deficient rings.[5]
-
Carboxylation: The Grignard reagent is a potent nucleophile and readily attacks the electrophilic carbon of CO2. This is typically done by pouring the Grignard solution over an excess of crushed dry ice.
-
Aqueous Workup: Subsequent acidic workup protonates the magnesium carboxylate salt to yield the final benzoic acid product.
Caption: Workflow for the Grignard Carboxylation pathway.
Detailed Experimental Protocol
This protocol assumes the availability of the starting aryl bromide. The synthesis of this precursor is a multi-step process not detailed here.
-
Preparation: To a flame-dried, three-neck flask equipped with a condenser and an addition funnel, add magnesium turnings (1.5 eq.) and a small crystal of iodine. Heat the flask gently under vacuum and then backfill with nitrogen. Add anhydrous THF.
-
Initiation & Formation: Add a small portion of a solution of 1-bromo-3-methoxy-2-(trifluoromethyl)benzene (1.0 eq.) in anhydrous THF to the magnesium. If the reaction does not start (indicated by bubbling and heat), gentle warming may be required. Once initiated, add the remainder of the aryl bromide solution dropwise at a rate that maintains a gentle reflux.[6]
-
Carboxylation: In a separate beaker, place an excess of freshly crushed dry ice. Once the Grignard formation is complete, slowly pour the Grignard solution over the dry ice with stirring.
-
Quenching & Workup: Allow the excess dry ice to sublime. Slowly add 1 M aqueous HCl to the resulting white paste until the solution is acidic.
-
Extraction & Purification: Extract the aqueous mixture with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate to yield the crude product. Purification is typically achieved by recrystallization.
Critical Parameters & Field Insights
-
Anhydrous Conditions: Grignard reagents are extremely strong bases and are readily destroyed by protic sources, especially water. Rigorous exclusion of moisture is paramount for success.[4]
-
Grignard Initiation: The initiation can sometimes be sluggish. Activating the magnesium with iodine, 1,2-dibromoethane, or sonication can be effective.
-
Precursor Synthesis: The major drawback of this route is the accessibility of the starting material, 1-bromo-3-methoxy-2-(trifluoromethyl)benzene, which is not commercially common and requires a separate, potentially lengthy, synthesis.
-
Safety: The formation of the Grignard reagent is exothermic and can become vigorous. Proper cooling and controlled addition of the aryl halide are essential.
Comparative Analysis of Synthetic Routes
| Feature | Pathway 1: Directed Ortho-Metalation | Pathway 2: Grignard Carboxylation |
| Overall Strategy | Convergent; builds complexity on a simple starting material. | Linear; requires pre-functionalized starting material. |
| Starting Materials | 3-Methoxybenzoic acid (readily available, inexpensive). | 1-Bromo-3-methoxy-2-(trifluoromethyl)benzene (not common). |
| Key Reagents | n-BuLi (pyrophoric), electrophilic CF3 source (can be expensive). | Magnesium (flammable), dry ice. |
| Regiocontrol | Excellent; dictated by the powerful methoxy DMG. | Excellent; dictated by the position of the bromine atom. |
| Scalability | Challenging due to cryogenic temperatures and pyrophoric reagents. | More amenable to scale-up, though initiation can be an issue. |
| Key Advantage | High convergence and use of a simple starting material. | Utilizes classic, well-understood reactions. |
| Key Disadvantage | Requires handling of pyrophoric reagents at very low temperatures. | Depends on the availability of a complex, non-commercial precursor. |
Conclusion
For the laboratory-scale synthesis of this compound, the Directed Ortho-Metalation (DoM) pathway is the superior strategy. Its convergent nature, starting from the readily available and inexpensive 3-methoxybenzoic acid, offers a significant advantage over the Grignard approach, which is hampered by the inaccessibility of its key precursor. While the DoM route requires specialized handling of organolithium reagents at cryogenic temperatures, it provides a powerful and highly regioselective method for accessing this complex substitution pattern. The Grignard pathway remains a viable theoretical alternative, particularly if a reliable source or synthesis for the requisite aryl bromide is established.
References
- 1. ossila.com [ossila.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 5. researchgate.net [researchgate.net]
- 6. The specific synthesis method of 3,5-bis(trifluoromethyl)benzoic acid_Chemicalbook [chemicalbook.com]
Physicochemical properties of 3-Methoxy-2-(trifluoromethyl)benzoic acid
An In-depth Technical Guide to the Physicochemical Properties of 3-Methoxy-2-(trifluoromethyl)benzoic acid
Abstract
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes available data on the compound's molecular structure, solubility, acidity, and spectroscopic characteristics. Recognizing the limited publicly available experimental data for this specific isomer, this guide also incorporates information from structurally related compounds to provide a robust predictive profile. Furthermore, it details validated experimental methodologies for key property determination, emphasizing the causal reasoning behind protocol design to ensure scientific integrity and reproducibility. The inclusion of the trifluoromethyl moiety makes this class of compounds particularly relevant to modern drug discovery, a context that is explored herein.[1][2][3][4]
Introduction: The Significance of Fluorinated Benzoic Acids
The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, profoundly influencing a compound's metabolic stability, lipophilicity, and binding affinity.[1][2] The trifluoromethyl (-CF3) group, in particular, is a powerful bioisostere and a modulator of electronic properties.[1][3] When appended to a benzoic acid scaffold—a common pharmacophore—it creates a molecule with significant potential for interacting with biological targets.
This compound is a member of this important class of molecules. The interplay between the electron-withdrawing trifluoromethyl group, the electron-donating methoxy group, and the acidic carboxylic acid function creates a unique electronic and steric profile. Understanding the fundamental physicochemical properties of this molecule is therefore critical for its potential application in drug design, agrochemicals, and materials science. This guide serves as a central repository for this information, providing both direct data where available and the necessary protocols to generate new data with confidence.
Molecular Structure and Identifiers
Precise identification is the foundation of all chemical research. This section details the structural and standard identifiers for this compound and its closely related isomers, for which more data is publicly available.
Table 1: Molecular Identifiers
| Identifier | This compound | 2-Methoxy-3-(trifluoromethyl)benzoic acid | 3-Methoxy-5-(trifluoromethyl)benzoic acid |
|---|---|---|---|
| Chemical Structure | ![]() |
![]() |
![]() |
| CAS Number | Not assigned | Not assigned in searched documents | 53985-48-1[5] |
| Molecular Formula | C₉H₇F₃O₃ | C₉H₇F₃O₃[6] | C₉H₇F₃O₃[5] |
| Molecular Weight | 220.15 g/mol | 220.15 g/mol [6] | 220.15 g/mol |
| IUPAC Name | this compound | 2-Methoxy-3-(trifluoromethyl)benzoic acid | 3-Methoxy-5-(trifluoromethyl)benzoic acid |
Physicochemical Properties
This section summarizes the key physical and chemical properties. Due to the scarcity of experimental data for the title compound, values for close isomers are provided for comparative purposes, and this is clearly noted.
Table 2: Physical and Chemical Properties
| Property | Value / Description | Source / Comment |
|---|---|---|
| Appearance | White Solid (Predicted) | Based on related solid benzoic acids.[6] |
| Melting Point | 113 - 116 °C | Value for isomer 2-Methoxy-3-(trifluoromethyl)benzoic acid.[6] |
| Boiling Point | Not available (Predicted to be >250 °C) | High value expected due to carboxylic acid dimerization and molecular weight. |
| pKa | Not available (Predicted range: 3.0 - 3.5) | The electron-withdrawing -CF3 group is expected to lower the pKa relative to benzoic acid (~4.2). For comparison, the pKa of 3-(trifluoromethyl)benzoic acid is ~3.7.[7][8] |
| Solubility | Sparingly soluble in water; Soluble in organic solvents like Methanol, Ethanol, DMSO, Acetone. | Typical for aromatic carboxylic acids.[9] Solubility in aqueous base (e.g., NaOH, NaHCO₃) is expected due to salt formation.[9][10][11] |
| LogP (Octanol/Water) | Not available (Predicted range: 2.5 - 3.0) | The -CF3 group significantly increases lipophilicity.[1] |
Spectroscopic Profile
Spectroscopic analysis is essential for structural confirmation and purity assessment. While a dedicated spectrum for this compound is not available in the searched literature, the expected spectral characteristics can be predicted based on its functional groups and data from related compounds.[12][13][14]
-
¹H NMR: Expected signals would include a singlet for the methoxy group (-OCH₃) protons (~3.9-4.1 ppm), aromatic protons in the 7.5-8.2 ppm range, and a broad singlet for the carboxylic acid proton (>10 ppm), which may be solvent-dependent or exchangeable.
-
¹³C NMR: Signals for the trifluoromethyl carbon (-CF₃, likely a quartet due to C-F coupling), aromatic carbons, the methoxy carbon (~56 ppm), and the carbonyl carbon of the carboxylic acid (>165 ppm) are anticipated.
-
¹⁹F NMR: A sharp singlet is expected for the -CF₃ group, as there are no adjacent fluorine atoms for coupling.[15][16][17] The chemical shift will be indicative of the electronic environment on the aromatic ring.
-
IR Spectroscopy: Characteristic peaks would include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), C-O stretches for the ether and acid, and strong C-F stretches (~1100-1300 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak [M]⁺ or [M-H]⁻ would be observed at m/z 220.15. Common fragmentation patterns would involve the loss of -OH, -COOH, and -OCH₃ groups.
Experimental Methodologies: A Practical Guide
This section provides detailed, self-validating protocols for determining key physicochemical properties. The rationale behind critical steps is explained to empower the researcher.
Characterization Workflow
A logical workflow is paramount for efficient and accurate characterization of a novel or synthesized compound like this compound.
Caption: General workflow for the characterization of a synthesized chemical entity.
Protocol for Solubility Determination
This protocol uses a qualitative classification system based on solubility in a sequence of solvents.[10][11][18] This approach efficiently determines the presence of acidic functional groups.
Caption: Decision tree for qualitative solubility classification.
Methodology:
-
Water Solubility: Add approximately 25 mg of the compound to a test tube containing 0.75 mL of deionized water. Vigorously shake for 30 seconds. Observe for complete dissolution.[10][11]
-
Rationale: Establishes baseline polarity. Most low-molecular-weight organic acids with polar groups have some water solubility.
-
-
5% NaOH Solubility: If insoluble in water, add 0.75 mL of 5% aqueous NaOH to a fresh 25 mg sample. Shake vigorously.
-
5% NaHCO₃ Solubility: If soluble in NaOH, test solubility in 5% aqueous NaHCO₃ using a fresh 25 mg sample.
-
Rationale: Sodium bicarbonate is a weaker base than NaOH. It will only react with and solubilize strong acids (like carboxylic acids). This step differentiates strong acids (e.g., carboxylic acids) from weak acids (e.g., most phenols).[10][11][18] For this compound, dissolution is expected, classifying it as a strong organic acid (Class As).
-
Protocol for pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of an ionizable compound.[19][20]
Methodology:
-
Preparation: Prepare a ~1 mM solution of the compound in water or a water/co-solvent mixture (e.g., methanol/water) if solubility is low.[19] Calibrate a pH meter using standard buffers (pH 4, 7, 10).[19]
-
Rationale: Accurate calibration is crucial for precise pH measurement. The concentration must be sufficient to produce a clear titration curve but low enough to ensure complete dissolution.[20]
-
-
Acidification: Acidify the sample solution to ~pH 2 with a standardized solution of 0.1 M HCl.
-
Rationale: This ensures the analyte starts in its fully protonated (acidic) form.
-
-
Titration: Place the solution on a magnetic stirrer and immerse the pH electrode. Titrate the solution by adding small, precise aliquots (e.g., 0.05 mL) of a standardized 0.1 M NaOH solution.[19]
-
Rationale: The gradual addition of base neutralizes the acid, causing a change in pH.
-
-
Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration until ~pH 12.
-
Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH value at the half-equivalence point (the point where half of the acid has been neutralized).[21] This corresponds to the midpoint of the steepest part of the curve.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available, data from closely related isomers provides a strong basis for safe handling procedures.[5][6][22]
-
Hazard Classification: Isomers are classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[5][6]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields (EN 166), and a lab coat.[6][22][23]
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5][23] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[22][23]
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[5][23]
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[6][23]
-
Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[6][23]
-
Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[6][23]
-
Applications in Research and Drug Development
The structural motifs present in this compound are of significant interest in drug discovery.
-
Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation by cytochrome P450 enzymes. This can improve a drug candidate's half-life and bioavailability.[1]
-
Lipophilicity and Permeability: The -CF3 group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes, a critical factor for oral bioavailability and penetration of the blood-brain barrier.[1][4]
-
Binding Interactions: The high electronegativity of the fluorine atoms allows the -CF3 group to participate in unique non-covalent interactions with protein targets, such as dipole-dipole and orthogonal multipolar interactions, potentially increasing binding affinity and selectivity.[2]
-
pKa Modulation: The electron-withdrawing nature of the -CF3 group lowers the pKa of the carboxylic acid, ensuring it is predominantly ionized at physiological pH (7.4). This can be crucial for forming salt-bridge interactions with basic residues (e.g., lysine, arginine) in a target's active site.
This combination of properties makes scaffolds like this compound valuable starting points for developing inhibitors, antagonists, and other molecular probes in various therapeutic areas.[3]
Conclusion
This compound is a compound with significant potential, primarily driven by the advantageous properties imparted by its trifluoromethyl group. While experimental data for this specific isomer remains limited, a robust physicochemical profile can be predicted through analysis of its functional groups and comparison with related structures. This guide has provided a comprehensive summary of these properties and, critically, has outlined detailed, validated protocols for their experimental determination. By equipping researchers with both the data and the methodology, this document aims to facilitate the exploration and application of this promising chemical entity in scientific research and development.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 6. fishersci.fi [fishersci.fi]
- 7. 3-(Trifluoromethyl)benzoic acid 99 454-92-2 [sigmaaldrich.com]
- 8. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 9. bellevuecollege.edu [bellevuecollege.edu]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 12. 3-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 3-(Trifluoromethyl)benzoic acid(454-92-2) 1H NMR spectrum [chemicalbook.com]
- 14. 2-(Trifluoromethyl)benzoic acid(433-97-6) 1H NMR [m.chemicalbook.com]
- 15. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. | Semantic Scholar [semanticscholar.org]
- 16. escholarship.org [escholarship.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. scribd.com [scribd.com]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 21. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tcichemicals.com [tcichemicals.com]
- 23. fishersci.com [fishersci.com]
A Predictive Spectroscopic Guide to 3-Methoxy-2-(trifluoromethyl)benzoic Acid
This technical guide offers a comprehensive analysis of the predicted spectroscopic data for 3-Methoxy-2-(trifluoromethyl)benzoic acid. In the absence of readily available experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from structurally analogous compounds. This predictive approach provides researchers, scientists, and drug development professionals with a robust framework for the identification and characterization of this and similar substituted benzoic acid derivatives.
Molecular Structure and Electronic Landscape
This compound presents a fascinating case study in the interplay of substituent effects on an aromatic ring. The spatial arrangement and electronic properties of the carboxylic acid, methoxy, and trifluoromethyl groups dictate the molecule's chemical and spectroscopic behavior.
-
Carboxylic Acid (-COOH): An electron-withdrawing group that deactivates the aromatic ring, primarily through its carbonyl moiety. Its acidic proton is highly deshielded.
-
Methoxy (-OCH₃): An electron-donating group through resonance, which tends to shield the aromatic protons, particularly at the ortho and para positions.
-
Trifluoromethyl (-CF₃): A strongly electron-withdrawing group due to the high electronegativity of fluorine, leading to significant deshielding of nearby nuclei.
The juxtaposition of these groups creates a unique electronic environment that will be reflected in the predicted spectroscopic data.
Caption: Molecular structure of this compound.
Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise structural arrangement of atoms in a molecule. The following sections detail the predicted ¹H, ¹³C, and ¹⁹F NMR spectra of this compound.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the carboxylic acid proton. The electron-withdrawing trifluoromethyl group and the electron-donating methoxy group will significantly influence the chemical shifts of the aromatic protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Singlet (broad) | - |
| Aromatic H-6 | 7.9 - 8.1 | Doublet of doublets | JH6-H5 = 7-9, JH6-H4 = 1-2 |
| Aromatic H-5 | 7.6 - 7.8 | Triplet | JH5-H6 = 7-9, JH5-H4 = 7-9 |
| Aromatic H-4 | 7.2 - 7.4 | Doublet of doublets | JH4-H5 = 7-9, JH4-H6 = 1-2 |
| Methoxy (-OCH₃) | 3.9 - 4.1 | Singlet | - |
Justification:
-
The carboxylic acid proton is expected to be highly deshielded, appearing as a broad singlet far downfield, typical for carboxylic acids.[1][2]
-
The aromatic protons will be influenced by the neighboring substituents. H-6 is ortho to the electron-withdrawing carboxylic acid group and will be the most deshielded aromatic proton. H-4 is ortho to the electron-donating methoxy group and will be the most shielded. The chemical shifts are estimated by considering the additive effects of the substituents and comparing them to related compounds like 2-(trifluoromethyl)benzoic acid and 3-methoxybenzoic acid.[3][4][5][6]
-
The methoxy protons will appear as a sharp singlet, with a chemical shift slightly downfield due to the overall electron-withdrawing nature of the substituted ring.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide insights into the carbon framework of the molecule. The chemical shifts will be influenced by the electronegativity of the attached atoms and the electronic effects of the substituents.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |
| Carboxylic Acid (-C OOH) | 165 - 170 | Singlet |
| Aromatic C-3 | 155 - 160 | Singlet |
| Aromatic C-1 | 135 - 140 | Singlet |
| Aromatic C-5 | 130 - 135 | Singlet |
| Aromatic C-6 | 125 - 130 | Singlet |
| Trifluoromethyl (-C F₃) | 120 - 125 | Quartet |
| Aromatic C-2 | 120 - 125 | Quartet |
| Aromatic C-4 | 115 - 120 | Singlet |
| Methoxy (-OC H₃) | 55 - 60 | Singlet |
Justification:
-
The carboxylic carbon is expected in the typical downfield region for benzoic acids.[1][7]
-
The aromatic carbons will show a wide range of chemical shifts. C-3, attached to the electronegative oxygen of the methoxy group, will be significantly deshielded. C-2, attached to the trifluoromethyl group, will also be deshielded and is expected to show a quartet splitting due to coupling with the three fluorine atoms. The trifluoromethyl carbon itself will also appear as a quartet.
-
The remaining aromatic carbons are assigned based on the expected electronic effects of the substituents, with C-4 being the most shielded due to the ortho methoxy group.
Predicted ¹⁹F NMR Spectrum
Fluorine-19 NMR is highly sensitive to the local electronic environment. The trifluoromethyl group will give a single resonance in the ¹⁹F NMR spectrum.
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm, relative to CFCl₃) | Multiplicity |
| Trifluoromethyl (-CF₃) | -60 to -65 | Singlet |
Justification:
-
The chemical shift of trifluoromethyl groups on an aromatic ring typically falls within this range.[8][9][10] The exact position will be influenced by the electronic effects of the other substituents. The absence of other fluorine atoms in the molecule will result in a singlet.
Predicted Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Methoxy) | 2850 - 2960 | Medium |
| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |
| C-F Stretch (Trifluoromethyl) | 1100 - 1350 | Strong, often multiple bands |
| C-O Stretch (Ether & Carboxylic Acid) | 1000 - 1300 | Strong |
Justification:
-
The O-H stretch of the carboxylic acid is expected to be a very broad band due to hydrogen bonding.[1][11][12]
-
The C=O stretch will be a strong, sharp peak, with its frequency influenced by conjugation with the aromatic ring.[2][13]
-
The C-F stretches of the trifluoromethyl group are typically very strong and appear in the fingerprint region.[14]
-
The C-O stretches from the methoxy and carboxylic acid groups will also be present and strong.
Predicted Mass Spectrometry (MS)
The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule. The predicted molecular weight of this compound (C₉H₇F₃O₃) is 220.03 g/mol .
Predicted Fragmentation Pathway:
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Justification:
-
Molecular Ion (M⁺˙): The molecular ion peak at m/z 220 should be observable.
-
Loss of -OH (m/z 203): A common fragmentation for carboxylic acids.[15][16]
-
Loss of -COOH (m/z 175): Another characteristic fragmentation of benzoic acids.[16][17]
-
Loss of -CH₃ (m/z 205): Alpha-cleavage of the methoxy group.
-
Loss of -OCH₃ (m/z 189): Cleavage of the methoxy group.
-
Formation of m/z 173: Subsequent loss of CO from the [M - OH]⁺ fragment is a likely pathway.
Experimental Protocols
For researchers intending to synthesize and characterize this compound, the following general protocols are recommended for data acquisition.
NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the range of -2 to 15 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A longer acquisition time and a larger number of scans will be necessary due to the low natural abundance of ¹³C.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
Set the spectral width to cover the expected range for trifluoromethyl groups (e.g., -50 to -80 ppm).
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.
-
Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Record the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation:
-
For fragmentation analysis, an Electron Ionization (EI) source coupled with a quadrupole or time-of-flight (TOF) mass analyzer is suitable.
-
For accurate mass determination, Electrospray Ionization (ESI) with a high-resolution mass spectrometer (e.g., Orbitrap or FT-ICR) is recommended.
-
-
Data Acquisition:
-
Introduce the sample into the ion source (e.g., via direct infusion for ESI or a GC inlet for EI).
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.
Conclusion
This in-depth technical guide provides a detailed, predictive analysis of the spectroscopic data for this compound. By leveraging established spectroscopic principles and data from analogous compounds, a comprehensive set of expected NMR, IR, and MS data has been presented. This information serves as a valuable resource for the identification, characterization, and quality control of this and related molecules in research and development settings. The provided experimental protocols offer a practical guide for obtaining high-quality spectroscopic data.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 3. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 3-Methoxybenzoic acid(586-38-9) 1H NMR spectrum [chemicalbook.com]
- 6. 2-(Trifluoromethyl)benzoic acid(433-97-6) 1H NMR spectrum [chemicalbook.com]
- 7. Chemometrical Analysis of Substituent Effects. XIII. Comparison of Substituent Effects on Dissociation and Chemical Shift in 13C NMR Spectra of Mono- and Disubstituted Benzoic Acids | Semantic Scholar [semanticscholar.org]
- 8. rsc.org [rsc.org]
- 9. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 10. azom.com [azom.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. echemi.com [echemi.com]
- 13. m.youtube.com [m.youtube.com]
- 14. journals.iucr.org [journals.iucr.org]
- 15. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 16. GCMS Section 6.12 [people.whitman.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
A Methodological Guide to the Structural Determination and Analysis of 3-Methoxy-2-(trifluoromethyl)benzoic Acid
Abstract: The determination of a molecule's three-dimensional crystal structure is fundamental to understanding its physicochemical properties and its potential applications, particularly in the fields of pharmacology and materials science. 3-Methoxy-2-(trifluoromethyl)benzoic acid is a compound of interest due to the presence of key functional groups known to modulate biological activity and solid-state packing. As of the date of this publication, a definitive, publicly available crystal structure for this specific molecule has not been reported in crystallographic databases. This guide, therefore, serves as a comprehensive methodological whitepaper for researchers and drug development professionals. It outlines the requisite experimental workflow, from synthesis to final structural analysis, required to determine and interpret the crystal structure of this compound, providing the scientific rationale behind each critical step.
Part 1: Introduction and Scientific Rationale
This compound incorporates three key functional groups onto a benzene scaffold: a carboxylic acid, a methoxy group, and a trifluoromethyl group. The carboxylic acid is a versatile functional group capable of forming robust hydrogen bonds, often leading to predictable supramolecular synthons, such as the centrosymmetric dimer. The methoxy group acts as a hydrogen bond acceptor and its conformation can influence molecular packing. The trifluoromethyl (-CF3) group is of particular interest in medicinal chemistry; its high electronegativity, metabolic stability, and ability to participate in non-covalent interactions (such as halogen bonding or dipole-dipole interactions) make it a valuable substituent for modulating a drug candidate's lipophilicity and binding affinity.
Understanding the precise three-dimensional arrangement of these groups is paramount. The crystal structure would reveal:
-
Molecular Conformation: The dihedral angles between the plane of the aromatic ring and the substituents (carboxylic acid, methoxy, and trifluoromethyl groups). Steric hindrance between the ortho-substituted -CF3 and -COOH groups is expected to force the carboxylic acid out of the plane of the benzene ring.
-
Supramolecular Assembly: The dominant intermolecular interactions that govern how the molecules pack in the solid state. This includes identifying the primary hydrogen bonding motifs and searching for weaker, yet structurally significant, C-H···O, C-H···F, or F···F contacts.
-
Polymorphism: A single compound can crystallize in multiple forms (polymorphs) with different packing arrangements, leading to different physical properties like solubility and stability. A structural determination is the first step in identifying and characterizing potential polymorphs.
This knowledge is critical for drug development, as solid-state properties directly impact formulation, bioavailability, and patentability.
Part 2: A Proposed Experimental Workflow for Crystal Structure Determination
This section details a self-validating, step-by-step protocol for obtaining diffraction-quality single crystals and determining the molecular structure of this compound.
Step A: High-Purity Synthesis and Characterization
The foundational requirement for successful crystallography is a highly pure sample. Impurities can inhibit crystal nucleation and growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.
Protocol:
-
Synthesis: A plausible route involves the ortho-lithiation of 3-methoxybenzotrifluoride followed by carboxylation with carbon dioxide (dry ice). This targeted approach ensures the correct isomer is formed.
-
Purification: The crude product should be purified by recrystallization or column chromatography until a purity of >99.5% is achieved.
-
Purity Validation: Purity must be confirmed analytically.
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical identity and isomeric purity.
-
Mass Spectrometry: To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity level.
-
Step B: Single Crystal Growth
Growing a single crystal suitable for X-ray diffraction—typically 0.1-0.3 mm in each dimension with well-defined faces and no visible defects—is often the most challenging step. The choice of solvent is critical.
Protocol:
-
Solvent Screening: A solvent screen should be performed using a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, methanol, acetonitrile, dichloromethane). The ideal solvent is one in which the compound is sparingly soluble at room temperature and moderately soluble when heated.
-
Slow Evaporation (Primary Method):
-
Prepare a nearly saturated solution of the purified compound in a chosen solvent in a small, clean vial.
-
Loosely cap the vial or cover it with perforated film to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.
-
Causality: The slow reduction in solvent volume gradually increases the solute concentration beyond the saturation point, promoting the formation of a limited number of well-ordered crystal nuclei rather than rapid precipitation of amorphous powder.
-
-
Vapor Diffusion (Alternative Method):
-
Dissolve the compound in a small amount of a relatively non-volatile, good solvent (e.g., acetone).
-
Place this vial inside a larger, sealed jar containing a larger volume of a volatile, poor solvent (the "anti-solvent," e.g., hexane).
-
Causality: The anti-solvent slowly diffuses into the primary solvent, reducing the solubility of the compound and inducing crystallization. This method provides excellent control over the rate of crystallization.
-
Step C: Single-Crystal X-ray Diffraction (SC-XRD) Data Collection
Once a suitable crystal is obtained, it is subjected to X-ray analysis to measure the diffraction pattern from which the crystal structure is determined.
Protocol:
-
Crystal Mounting: A suitable crystal is selected under a microscope, picked up using a cryo-loop, and flash-cooled in a stream of cold nitrogen gas (typically 100 K).
-
Causality: Cryo-cooling minimizes thermal motion of the atoms and protects the crystal from radiation damage during data collection, resulting in a higher-quality dataset.
-
-
Data Collection: The crystal is mounted on a goniometer within a single-crystal X-ray diffractometer.
-
A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å) is directed at the crystal.
-
The crystal is rotated, and a series of diffraction images are collected by a detector. A full sphere of data is typically collected to ensure high completeness and redundancy.
-
The workflow from a pure compound to a refined crystal structure is summarized in the diagram below.
Part 3: Framework for Structural Analysis
After solving and refining the structure, the resulting Crystallographic Information File (CIF) contains the precise coordinates of every atom. The analysis focuses on both intramolecular and intermolecular features.
Intramolecular Geometry
This involves analyzing the bond lengths, bond angles, and torsion angles within the molecule to understand its conformation.
| Parameter to Analyze | Expected Observation & Rationale |
| C-COOH Torsion Angle | The carboxylic acid group will likely be twisted significantly out of the plane of the benzene ring due to severe steric repulsion from the adjacent -CF3 group. |
| C-OCH3 Conformation | The methoxy group's methyl group could be either co-planar with the ring or twisted out-of-plane, influencing its electronic contribution and packing. |
| C-CF3 Bond Lengths | The C-C bond to the trifluoromethyl group may be slightly elongated due to the electron-withdrawing nature of the fluorine atoms. |
| Aromatic Ring Geometry | The benzene ring may show slight distortions from perfect hexagonal geometry due to the electronic push-pull effects of the substituents. |
Supramolecular Assembly & Crystal Packing
This analysis reveals how molecules interact with each other to build the crystal lattice. For carboxylic acids, the most common and robust interaction is the formation of a hydrogen-bonded dimer.
Beyond this primary interaction, the analysis must probe for weaker contacts involving the fluorine atoms, such as C-H···F hydrogen bonds or F···F interactions, which can play a crucial role in directing the three-dimensional packing arrangement.
Part 4: Data Presentation and Reporting
A finalized crystal structure determination is reported in a standardized format. The following table represents a template for summarizing the key crystallographic data that would be obtained from the experiment.
| Parameter | Value |
| Empirical Formula | C9 H7 F3 O3 |
| Formula Weight | 220.15 |
| Crystal System | To be determined |
| Space Group | To be determined |
| a (Å) | To be determined |
| b (Å) | To be determined |
| c (Å) | To be determined |
| α (°) | To be determined |
| β (°) | To be determined |
| γ (°) | To be determined |
| Volume (ų) | To be determined |
| Z | To be determined |
| Temperature (K) | 100(2) |
| Wavelength (Å) | e.g., 0.71073 |
| Calculated Density (Mg/m³) | To be determined |
| Final R indices [I > 2σ(I)] | To be determined |
| Goodness-of-fit on F² | To be determined |
| CCDC Number | To be assigned upon deposition |
Upon completion, the structural data should be deposited with a public repository, such as the Cambridge Crystallographic Data Centre (CCDC), to receive a unique deposition number and make the findings available to the global scientific community.
The Strategic Potential of 3-Methoxy-2-(trifluoromethyl)benzoic Acid Derivatives in Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 3-Methoxy-2-(trifluoromethyl)benzoic acid represent a compelling, yet underexplored, scaffold in medicinal chemistry. This technical guide synthesizes the chemical rationale and potential biological activities of this compound class, drawing insights from structurally related molecules and the established roles of its core functional groups. While direct and extensive biological data for this specific scaffold remains nascent in publicly available literature, this document serves as a forward-looking analysis for its application in drug discovery programs, particularly in oncology and inflammatory diseases. We will explore the strategic advantages conferred by the methoxy and trifluoromethyl substituents, propose potential biological targets, and outline synthetic strategies and experimental workflows for screening and characterization.
Introduction: The Chemical Rationale for a Promising Scaffold
The this compound core is a unique starting point for library synthesis due to the distinct and synergistic properties of its substituents. The trifluoromethyl (-CF3) group is a well-established bioisostere for a methyl or chloro group and is known to significantly enhance key drug-like properties.[1][2] Its strong electron-withdrawing nature can modulate the pKa of the benzoic acid, influencing its interaction with biological targets. Furthermore, the C-F bond's high strength enhances metabolic stability by blocking sites susceptible to oxidative degradation.[1][2] This increased stability can prolong a drug candidate's half-life.[1] The lipophilicity imparted by the -CF3 group can also improve membrane permeability and, consequently, oral bioavailability.[2]
The methoxy (-OCH3) group, an electron-donating substituent, provides a crucial hydrogen bond acceptor site, which can be pivotal for anchoring a molecule within the active site of a target protein. Its position ortho to the bulky trifluoromethyl group and meta to the carboxylic acid creates a specific electronic and steric profile that can be exploited to achieve target selectivity.
Potential Therapeutic Applications and Biological Targets
While direct biological data for this compound derivatives is limited, analysis of structurally related compounds points towards promising therapeutic avenues.
Anticancer Activity
The trifluoromethyl group is a common feature in many approved and investigational anticancer agents.[3] Its presence is often associated with improved efficacy and pharmacokinetics. For instance, derivatives of 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine have been synthesized and evaluated for their anticancer activity, with some compounds showing significant antiproliferative effects.[3] While structurally different, this highlights the utility of the trifluoromethyl moiety in designing novel anticancer agents.
Furthermore, various methoxy-substituted benzoic acid derivatives have demonstrated potent anticancer activities. For example, 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its derivatives have been shown to induce cell-cycle arrest and apoptosis in breast cancer cell lines.[4] N-substituted benzamides with varying methoxy and hydroxy substitutions have also shown promising antiproliferative activity against a range of cancer cell lines.[5]
Proposed Biological Targets in Oncology:
-
Kinases: The benzamide scaffold is a common feature in many kinase inhibitors. Given the prevalence of trifluoromethylated compounds as kinase inhibitors, it is plausible that derivatives of this compound could be designed to target kinases implicated in cancer, such as EGFR, VEGFR, or Bcr-Abl.[6][7]
-
Histone Deacetylases (HDACs): Benzamide derivatives are a known class of HDAC inhibitors. The specific substitution pattern of the this compound core could be explored to develop novel HDAC inhibitors with unique selectivity profiles.[8][9]
Anti-inflammatory Activity
Benzoic acid derivatives are prevalent in anti-inflammatory drug discovery. The substitution pattern of the core molecule suggests potential for development as anti-inflammatory agents. For instance, 3-amide benzoic acid derivatives have been identified as potent antagonists of the P2Y14 receptor, which plays a role in inflammatory processes.[10] Additionally, methoxy-substituted compounds have been investigated for their anti-inflammatory properties, with some showing the ability to inhibit the NF-κB pathway and reduce the production of inflammatory mediators like nitric oxide (NO) and reactive oxygen species (ROS).[11]
Proposed Biological Targets in Inflammation:
-
Cyclooxygenase (COX) Enzymes: While many benzoic acid-based NSAIDs are non-selective, the unique electronic and steric properties of the 3-methoxy-2-(trifluoromethyl)benzoyl moiety could be leveraged to design selective COX-2 inhibitors, potentially reducing gastrointestinal side effects.
-
Purinergic Receptors: As demonstrated by related 3-amide benzoic acids, derivatives could be developed as antagonists for purinergic receptors like P2Y14, which are involved in modulating inflammation.[10]
Structure-Activity Relationship (SAR) Considerations
Due to the lack of extensive public data on this specific scaffold, the following SAR insights are prospective and based on general principles of medicinal chemistry and data from related compound classes.
Table 1: Prospective Structure-Activity Relationship (SAR) for this compound Derivatives
| Molecular Modification | Rationale | Predicted Impact on Activity |
| Amide formation at the carboxylic acid | The carboxylic acid can be converted to a variety of amides to explore new interactions with the target protein and modulate physicochemical properties. | Potentially improved cell permeability and target engagement. The nature of the amine substituent will be critical for activity. |
| Esterification of the carboxylic acid | Ester derivatives can act as prodrugs, improving oral absorption and being hydrolyzed in vivo to the active carboxylic acid. | Enhanced bioavailability. |
| Substitution on the phenyl ring | Addition of further substituents on the phenyl ring can modulate electronic properties, lipophilicity, and steric interactions. | Fine-tuning of potency and selectivity. |
| Bioisosteric replacement of the carboxylic acid | Replacing the carboxylic acid with other acidic groups (e.g., tetrazole) can alter pKa and binding interactions. | Potential for improved pharmacokinetic properties and novel binding modes. |
Synthetic Strategies and Experimental Workflows
The synthesis of derivatives from the this compound core is generally accessible through standard organic chemistry transformations.
General Synthetic Scheme
Caption: General synthetic routes to amide and ester derivatives.
Experimental Protocol: Synthesis of an N-Aryl Benzamide Derivative
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Activation: Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and an additive like 1-Hydroxybenzotriazole (HOBt) (1.1 eq). Stir the mixture at room temperature for 30 minutes.
-
Amine Addition: Add the desired aniline derivative (1.1 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO3), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired N-aryl benzamide.
Workflow for Biological Evaluation
References
- 1. 343376-03-4|3-{[3-(trifluoromethyl)phenyl]methoxy}thiophene-2-carbohydrazide|BLDPharm [bldpharm.com]
- 2. mdpi.com [mdpi.com]
- 3. 3-Methoxy-2,4,5-trifluorobenzoic acid, heptyl ester [webbook.nist.gov]
- 4. US9957232B2 - 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide monohydrate - Google Patents [patents.google.com]
- 5. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2007053343A2 - Compounds and compositions as protein kinase inhibitors - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. iris.cnr.it [iris.cnr.it]
An In-depth Technical Guide to 3-Methoxy-2-(trifluoromethyl)benzoic Acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Methoxy-2-(trifluoromethyl)benzoic acid, a fluorinated aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. While a definitive historical account of its initial discovery is not prominent in scientific literature, this guide elucidates its synthetic pathways, delineates its physicochemical properties, and explores its potential applications, particularly in the realm of drug development. The strategic incorporation of both a methoxy and a trifluoromethyl group onto the benzoic acid scaffold imparts unique electronic and steric characteristics, making it a valuable building block for the synthesis of complex molecules with tailored biological activities. This document serves as a technical resource, offering insights into the causality behind experimental choices and providing detailed methodologies for its synthesis and characterization.
Introduction: The Strategic Importance of Fluorinated Benzoic Acids
The introduction of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to modulate a molecule's pharmacokinetic and pharmacodynamic properties.[1][2] Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability can significantly enhance a drug candidate's potency, bioavailability, and half-life.[1][3] When combined with a methoxy (-OCH3) group, which can act as a hydrogen bond acceptor and influence molecular conformation, the resulting scaffold offers a rich design space for interacting with biological targets.[4]
This compound embodies this strategic combination. Although not as widely documented as some of its isomers, its unique substitution pattern presents distinct possibilities for molecular design, particularly in creating compounds that can probe specific binding pockets in enzymes and receptors. This guide will delve into the technical aspects of this compound, providing a foundational understanding for its application in research and development.
Synthesis of this compound: A Mechanistic Approach
While a singular, seminal publication detailing the first synthesis of this compound is elusive, its preparation can be logically deduced from established synthetic transformations. A plausible and efficient route involves the ortho-lithiation of a suitable precursor followed by carboxylation.
Proposed Synthetic Pathway
A logical retrosynthetic analysis points towards 2-methoxy-1-(trifluoromethyl)benzene as a key starting material. The methoxy group can act as a directed metalation group (DMG), facilitating the selective deprotonation of the adjacent ortho position by a strong base like n-butyllithium. The resulting aryllithium species can then be trapped with carbon dioxide to afford the desired carboxylic acid.
Detailed Experimental Protocol
The following protocol is a representative procedure based on analogous transformations.[5]
Step 1: Ortho-Lithiation
-
To a solution of 2-methoxy-1-(trifluoromethyl)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq, typically as a solution in hexanes) dropwise to the cooled solution, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours. The formation of the aryllithium intermediate can be monitored by quenching a small aliquot with a deuterated source (e.g., D2O) and analyzing by 1H NMR.
Step 2: Carboxylation and Workup
-
Bubble dry carbon dioxide gas through the reaction mixture at -78 °C for 1-2 hours, or pour the reaction mixture over an excess of crushed dry ice.
-
Allow the mixture to slowly warm to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Acidify the aqueous layer to a pH of approximately 1-2 with a dilute strong acid (e.g., 1 M HCl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Causality Behind Experimental Choices:
-
Anhydrous Conditions and Inert Atmosphere: Organolithium reagents are highly reactive towards water and oxygen. The exclusion of both is critical to prevent quenching of the base and decomposition of the intermediate.
-
Low Temperature (-78 °C): The ortho-lithiation is typically performed at low temperatures to prevent side reactions, such as decomposition of the organolithium reagent or unwanted reactions with the solvent.
-
Directed Metalation Group: The methoxy group's lone pair of electrons can coordinate to the lithium ion, stabilizing the transition state for deprotonation at the ortho position, thus ensuring high regioselectivity.
-
Acidic Workup: The initial product of carboxylation is a lithium carboxylate salt. Acidification is necessary to protonate the carboxylate and yield the final carboxylic acid.
Physicochemical and Spectroscopic Properties
The precise experimental data for this compound is not widely published. However, its properties can be reliably predicted based on data from its isomers and related compounds.[6][7][8]
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Rationale/Comparison |
| Molecular Formula | C9H7F3O3 | - |
| Molecular Weight | 220.15 g/mol | - |
| Appearance | White to off-white solid | Typical for small aromatic carboxylic acids. |
| Melting Point | 160-180 °C | Based on the melting point of 4-Methoxy-3-(trifluoromethyl)benzoic acid (170 °C).[6] |
| pKa | ~3.5 | The electron-withdrawing trifluoromethyl group will increase the acidity compared to benzoic acid (pKa ~4.2). |
| LogP | ~2.5 - 3.0 | The lipophilic trifluoromethyl group will increase the octanol-water partition coefficient. |
Spectroscopic Characterization
The structural elucidation of this compound would rely on standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the acidic proton of the carboxylic acid. The aromatic region would likely exhibit a complex splitting pattern due to the substitution. The methoxy protons would appear as a singlet around 3.8-4.0 ppm, and the carboxylic acid proton would be a broad singlet at a downfield chemical shift (>10 ppm).
-
¹³C NMR: The carbon NMR spectrum would show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be observed at a downfield chemical shift (around 165-170 ppm). The carbon of the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum would show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching vibration for the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretching vibration (around 1700-1725 cm⁻¹), and C-F stretching vibrations (around 1100-1300 cm⁻¹).[9]
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.
Applications in Drug Discovery and Materials Science
The unique combination of a methoxy and a trifluoromethyl group makes this compound a valuable building block for synthesizing molecules with potential therapeutic applications.
Role in Medicinal Chemistry
-
Enzyme Inhibitors: The trifluoromethyl group can engage in specific interactions within an enzyme's active site, such as dipole-dipole or halogen bonding interactions, leading to enhanced binding affinity. The methoxy group can act as a hydrogen bond acceptor. This combination can be exploited to design potent and selective enzyme inhibitors for various therapeutic targets.
-
Receptor Modulators: The steric bulk and electronic properties of the trifluoromethyl and methoxy groups can influence the conformation of a molecule, allowing it to bind to specific receptor subtypes with high affinity and selectivity.
-
Bioisosteric Replacement: The trifluoromethyl group can serve as a bioisostere for other chemical groups, such as a methyl or chloro group, to fine-tune the steric and electronic properties of a lead compound.[1]
The carboxylic acid functionality of this compound serves as a versatile handle for further chemical modifications, such as amide bond formation, esterification, or conversion to other functional groups, enabling its incorporation into a diverse range of molecular scaffolds.
Potential in Materials Science
Fluorinated organic molecules are of interest in materials science due to their unique properties, such as high thermal stability, chemical resistance, and low surface energy. This compound could serve as a monomer or a precursor for the synthesis of specialty polymers, liquid crystals, or functional coatings with tailored properties.
Conclusion
This compound represents a strategically important, albeit not widely documented, chemical entity. Its synthesis can be achieved through established organometallic methodologies, and its physicochemical properties can be reliably predicted. The presence of both a methoxy and a trifluoromethyl group on the benzoic acid core provides a powerful combination for modulating molecular properties, making it a valuable building block for the design of novel pharmaceuticals and advanced materials. This technical guide serves as a foundational resource for researchers and scientists looking to explore the potential of this and related fluorinated aromatic compounds in their respective fields.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The specific synthesis method of 3,5-bis(trifluoromethyl)benzoic acid_Chemicalbook [chemicalbook.com]
- 6. chem-casts.com [chem-casts.com]
- 7. 4-methoxy-2-(trifluoromethyl)benzoic acid [stenutz.eu]
- 8. 2-(Trifluoromethyl)benzoic acid 98 433-97-6 [sigmaaldrich.com]
- 9. 3-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9963 - PubChem [pubchem.ncbi.nlm.nih.gov]
Elucidating the Mechanism of Action of Novel Chemical Entities: A Methodological Framework Using 3-Methoxy-2-(trifluoromethyl)benzoic Acid as a Case Study
An In-Depth Technical Guide
Abstract: The journey of a novel chemical entity from a laboratory curiosity to a potential therapeutic agent is contingent on a deep understanding of its mechanism of action (MoA). This guide provides a comprehensive, methodological framework for elucidating the MoA of uncharacterized small molecules, using 3-Methoxy-2-(trifluoromethyl)benzoic acid as a representative example. While this specific molecule is primarily recognized as a synthetic building block, its structural features provide a valuable scaffold for a hypothetical investigation. This document is intended for researchers, scientists, and drug development professionals, offering a narrative that blends experimental design, data interpretation, and the underlying scientific rationale. We will navigate from initial structural analysis and target identification through in vitro validation, cellular pathway analysis, and finally, to the synthesis of a cohesive MoA model.
Part 1: Structural Analysis and Hypothesis Generation
The starting point for any MoA investigation is the molecule itself. The structure of this compound presents several features that can inform an initial biological hypothesis.
-
Benzoic Acid Core: This moiety is a common scaffold in medicinal chemistry and can act as a pharmacophore, interacting with targets through hydrogen bonding and aromatic interactions.
-
Trifluoromethyl (CF3) Group: This group is a strong electron-withdrawing substituent, which can significantly alter the acidity (pKa) of the carboxylic acid group compared to unsubstituted benzoic acid. It also increases lipophilicity, potentially enhancing membrane permeability and interaction with hydrophobic pockets in target proteins.
-
Methoxy (OCH3) Group: The methoxy group can influence the molecule's conformation and electronic distribution, potentially directing its interaction with specific residues in a binding site.
Given these features, an initial hypothesis could be that the compound targets a class of enzymes or receptors where benzoic acid derivatives are known to be active, such as cyclooxygenases (COX), or other enzymes with a carboxylate-binding pocket. The trifluoromethyl group suggests that it might exhibit unique potency or selectivity.
Initial Target Screening Workflow
Without a known target, a broad, unbiased screening approach is the most logical first step. The objective is to identify a reproducible "hit" against a specific biological target.
Experimental Workflow: High-Throughput Screening (HTS)
A tiered HTS strategy is often employed to manage costs and resources effectively.
-
Primary Screen: The compound is tested at a single, relatively high concentration (e.g., 10-20 µM) against a broad panel of targets. This could include:
-
Biochemical Assays: Large panels of purified enzymes (e.g., kinases, proteases, phosphatases) or receptor binding assays.
-
Cell-Based Assays: Phenotypic screens that measure a cellular response, such as cell viability, reporter gene expression, or changes in a specific signaling pathway.
-
-
Hit Confirmation: Hits from the primary screen are re-tested under the same conditions to eliminate false positives.
-
Dose-Response Analysis: Confirmed hits are then tested across a range of concentrations to determine potency (e.g., IC50 or EC50). This step is critical for prioritizing the most potent and promising interactions for further study.
The diagram below illustrates this initial discovery funnel.
Caption: High-Throughput Screening (HTS) funnel for initial target identification.
Part 2: In Vitro Target Validation and Mechanistic Deep Dive
For the purpose of this guide, let us assume our HTS campaign identified a validated hit: Hypothetical Enzyme X (HE-X) , an enzyme implicated in an inflammatory pathway. The next crucial phase is to validate this interaction biochemically and determine the precise mechanism of inhibition.
Confirming Direct Binding and Potency
The initial dose-response curve from the HTS provides a measure of potency (IC50). However, it's essential to confirm this using orthogonal, label-free methods that directly measure the binding of the compound to the target protein.
Recommended Protocol: Surface Plasmon Resonance (SPR)
SPR is a powerful technique for measuring real-time biomolecular interactions. It provides kinetic data (kon and koff) and the equilibrium dissociation constant (KD), which is a direct measure of binding affinity.
Step-by-Step Methodology:
-
Immobilization: Covalently immobilize purified, high-purity HE-X protein onto a sensor chip surface. A control channel is prepared by activating and deactivating the surface without protein to allow for reference subtraction.
-
Analyte Injection: Inject a series of precise concentrations of this compound across the sensor surface.
-
Data Acquisition: Measure the change in the refractive index at the surface, which is proportional to the mass of the analyte binding to the immobilized protein. This generates association and dissociation curves.
-
Kinetic Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
Determining the Mode of Inhibition
Understanding how the compound inhibits the enzyme is fundamental to its MoA. This is typically achieved through enzyme kinetic studies.
Experimental Protocol: Michaelis-Menten Kinetics
The experiment involves measuring the initial reaction velocity of HE-X at various substrate concentrations, both in the absence and presence of our inhibitor.
-
Assay Setup: Prepare a series of reactions in a microplate. Each reaction will contain the enzyme (HE-X), buffer, and varying concentrations of the enzyme's specific substrate.
-
Inhibitor Introduction: Create parallel sets of reactions that also include fixed concentrations of this compound (e.g., 0.5x, 1x, and 2x its IC50 value).
-
Reaction Initiation and Monitoring: Initiate the reaction (often by adding the substrate or enzyme last) and monitor product formation over time using a spectrophotometer or fluorometer. The initial velocity (V0) is calculated from the linear phase of the reaction progress curve.
-
Data Analysis: Plot the initial velocity (V0) against substrate concentration ([S]). The data is then fit to the Michaelis-Menten equation. By comparing the parameters (Vmax and Km) in the presence and absence of the inhibitor, the mode of inhibition can be determined. A Lineweaver-Burk plot (a double reciprocal plot) is a classic way to visualize these changes.
Data Interpretation:
| Mode of Inhibition | Effect on Km | Effect on Vmax | Lineweaver-Burk Plot Interpretation |
| Competitive | Increases | Unchanged | Lines intersect on the y-axis. |
| Non-competitive | Unchanged | Decreases | Lines intersect on the x-axis. |
| Uncompetitive | Decreases | Decreases | Lines are parallel. |
| Mixed | Increases | Decreases | Lines intersect in the upper-left quadrant. |
Part 3: Cellular Confirmation and Pathway Analysis
A validated biochemical interaction must be translated into a cellular context. Does the compound engage its target in a cell? Does this engagement lead to the expected downstream biological effect?
Target Engagement in a Cellular Environment
Cellular Thermal Shift Assays (CETSA) are a powerful method to confirm that a compound binds to its intended target within the complex environment of a cell. The principle is that a ligand binding to a protein stabilizes it against thermal denaturation.
Experimental Workflow: CETSA
-
Cell Treatment: Treat intact cells with either the vehicle control or this compound.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Fractionation: Separate the soluble (non-denatured) proteins from the aggregated (denatured) proteins by centrifugation.
-
Quantification: Quantify the amount of soluble HE-X remaining at each temperature using Western blotting or mass spectrometry.
-
Analysis: In the presence of the binding compound, the melting curve of HE-X will shift to a higher temperature, confirming target engagement.
Mapping the Downstream Signaling Pathway
If inhibiting HE-X is expected to suppress a specific signaling pathway, this must be verified experimentally. Let's hypothesize that HE-X is an upstream kinase that phosphorylates and activates a transcription factor, "TF-Y."
Experimental Protocol: Western Blot Analysis of Pathway Modulation
-
Cell Culture and Treatment: Culture an appropriate cell line that expresses the HE-X -> TF-Y pathway. Treat the cells with a dose-range of this compound for a relevant time period.
-
Protein Extraction: Lyse the cells to extract total protein.
-
SDS-PAGE and Western Blotting: Separate the proteins by size using gel electrophoresis and transfer them to a membrane.
-
Immunodetection: Probe the membrane with specific antibodies to detect:
-
Phosphorylated TF-Y (p-TF-Y) - the active form.
-
Total TF-Y - to ensure changes in phosphorylation are not due to changes in total protein expression.
-
A loading control (e.g., GAPDH or β-actin) - to ensure equal protein loading.
-
-
Result: A successful outcome would show a dose-dependent decrease in the levels of p-TF-Y, with no change in total TF-Y, confirming that our compound inhibits the signaling pathway downstream of the target enzyme.
The diagram below visualizes this hypothetical signaling cascade and the point of inhibition.
Caption: Inhibition of the hypothetical HE-X kinase by the test compound.
Part 4: Synthesis and Conclusion
The elucidation of a mechanism of action is a process of building a coherent and evidence-based narrative. By systematically progressing from broad screening to specific biochemical and cellular assays, we can construct a robust model for the activity of a novel compound like this compound.
The culmination of this hypothetical investigation would be a clear statement of its MoA:
"this compound is a potent, competitive inhibitor of Hypothetical Enzyme X (HE-X). It directly binds to the enzyme's active site, preventing the phosphorylation and subsequent activation of the transcription factor TF-Y. This blockade of the HE-X/TF-Y signaling axis results in the downstream suppression of pro-inflammatory gene expression, which constitutes its primary mechanism of action at the cellular level."
This methodical approach, grounded in validated experimental protocols and logical progression, transforms an uncharacterized molecule into a well-defined research tool or a potential therapeutic lead.
An In-Depth Technical Guide to the Isomers of Methoxy Trifluoromethyl Benzoic Acid: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of rational drug design. The trifluoromethyl (-CF3) group, in particular, offers a unique combination of properties—high electronegativity, metabolic stability, and lipophilicity—that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1] When combined with a methoxy (-OCH3) group on a benzoic acid scaffold, a versatile platform for generating novel therapeutic agents emerges. This guide provides an in-depth exploration of the various isomers of methoxy trifluoromethyl benzoic acid, offering a technical resource for researchers engaged in the synthesis and application of these valuable building blocks.
There are twelve potential positional isomers of methoxy trifluoromethyl benzoic acid. This guide will focus on the most synthetically accessible and medicinally relevant isomers, providing a comprehensive overview of their synthesis, spectroscopic characterization, and role in the development of new chemical entities.
The Strategic Value of Methoxy and Trifluoromethyl Groups in Medicinal Chemistry
The utility of methoxy trifluoromethyl benzoic acid isomers in drug discovery stems from the synergistic effects of the methoxy and trifluoromethyl substituents on the benzoic acid core.
-
The Trifluoromethyl Group: As a bioisostere for groups like chlorine and methyl, the -CF3 moiety can enhance binding affinity to biological targets through favorable electrostatic and hydrophobic interactions.[1] Its strong electron-withdrawing nature can also modulate the pKa of the benzoic acid, influencing its ionization state and interaction with target proteins. Furthermore, the carbon-fluorine bond is exceptionally strong, rendering the -CF3 group highly resistant to metabolic degradation and thereby increasing the in vivo half-life of a drug candidate.[1]
-
The Methoxy Group: The -OCH3 group, a common substituent in many approved drugs, can influence a molecule's conformation and polarity. It can act as a hydrogen bond acceptor and its position on the aromatic ring can direct further chemical modifications. The interplay between the electron-donating methoxy group and the electron-withdrawing trifluoromethyl group creates unique electronic environments on the phenyl ring, impacting reactivity and biological activity.
The benzoic acid moiety itself provides a crucial handle for further chemical elaboration. The carboxylic acid can be readily converted to amides, esters, and other functional groups, allowing for the construction of diverse molecular libraries for structure-activity relationship (SAR) studies.
Isomer-Specific Properties and Synthetic Strategies
The specific substitution pattern of the methoxy and trifluoromethyl groups on the benzoic acid ring dictates the physicochemical properties and synthetic accessibility of each isomer. This section details the properties and representative synthetic approaches for several key isomers.
Table 1: Physicochemical Properties of Selected Methoxy Trifluoromethyl Benzoic Acid Isomers
| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-Methoxy-3-(trifluoromethyl)benzoic acid | 119692-41-0 | C9H7F3O3 | 220.15 |
| 2-Methoxy-4-(trifluoromethyl)benzoic acid | 448-36-2 | C9H7F3O3 | 220.15 |
| 2-Methoxy-5-(trifluoromethyl)benzoic acid | 4864-01-1 | C9H7F3O3 | 220.15 |
| 4-Methoxy-2-(trifluoromethyl)benzoic acid | 127817-85-0 | C9H7F3O3 | 220.15 |
| 4-Methoxy-3-(trifluoromethyl)benzoic acid | 213598-09-5 | C9H7F3O3 | 220.15 |
| 3-Methoxy-5-(trifluoromethyl)benzoic acid | 53985-48-1 | C9H7F3O3 | 220.15 |
Representative Synthetic Protocols
The synthesis of these isomers often involves multi-step sequences starting from commercially available substituted toluenes, anilines, or phenols. The choice of starting material and synthetic route is dictated by the desired substitution pattern and the directing effects of the existing functional groups.
This protocol illustrates a common strategy involving the functionalization of a substituted phenol.
Step 1: Trifluoromethylation of 4-Methoxyphenol A plausible route, though not explicitly detailed in the provided search results, would involve the introduction of the trifluoromethyl group onto a pre-existing methoxy phenol derivative.
Step 2: Carboxylation The resulting trifluoromethylated anisole can then be carboxylated. A common method for such transformations is ortho-lithiation followed by quenching with carbon dioxide.
Experimental Procedure (Hypothetical, based on common organic chemistry principles):
-
Ortho-lithiation: To a solution of 1-methoxy-3-(trifluoromethyl)benzene in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of n-butyllithium in hexanes dropwise. Stir the reaction mixture at this temperature for 1-2 hours.
-
Carboxylation: Bubble dry carbon dioxide gas through the reaction mixture for several hours, or add solid dry ice in small portions. Allow the mixture to slowly warm to room temperature.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Acidify the aqueous layer with 2M hydrochloric acid to a pH of approximately 2.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.
This protocol demonstrates a straightforward oxidation of an aldehyde to a carboxylic acid.
Step 1: Oxidation of p-Trifluoromethylbenzaldehyde The aldehyde is oxidized to the corresponding carboxylic acid using a suitable oxidizing agent.
Experimental Procedure: [2]
-
Reaction Setup: To a 15 mL glass reaction tube, add water (2 mL), p-trifluoromethylbenzaldehyde (1 mmol), Cu(OAc)2·H2O (0.003 mmol), and Co(OAc)2·4H2O (0.003 mmol).
-
Reaction Conditions: Connect an oxygen balloon to the reaction tube. Place the tube in a preheated oil bath at 70 °C and stir for 1 hour.
-
Work-up and Purification: After the reaction is complete, cool the mixture. Separate the crude solid product by centrifugation. Wash the solid with 3 mL of water via sonication, followed by centrifugation and drying to a constant weight to obtain the target product.
Diagram 1: General Synthetic Workflow
Caption: A generalized workflow for the synthesis of methoxy trifluoromethyl benzoic acid isomers.
Spectroscopic Characterization
Unambiguous identification of the correct isomer is critical. A combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), infrared (IR) spectroscopy, and mass spectrometry (MS) is essential for complete characterization.
¹H NMR Spectroscopy
The proton NMR spectrum provides information about the number and chemical environment of the aromatic protons. The substitution pattern can be deduced from the splitting patterns (singlets, doublets, triplets, etc.) and coupling constants (J-values). The methoxy group typically appears as a sharp singlet around 3.8-4.0 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the methoxy and trifluoromethyl groups. The carbonyl carbon of the carboxylic acid typically resonates around 165-175 ppm. The carbon of the trifluoromethyl group appears as a quartet due to coupling with the three fluorine atoms.
¹⁹F NMR Spectroscopy
Fluorine-19 NMR is a powerful tool for characterizing fluorinated compounds. The trifluoromethyl group will appear as a singlet in the ¹⁹F NMR spectrum, and its chemical shift can provide information about the electronic environment of the aromatic ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. Characteristic absorption bands include:
-
O-H stretch (carboxylic acid): Broad band from 2500-3300 cm⁻¹
-
C=O stretch (carboxylic acid): Strong band around 1700-1725 cm⁻¹
-
C-F stretch (trifluoromethyl): Strong bands in the region of 1100-1350 cm⁻¹
-
C-O stretch (methoxy): Bands around 1000-1300 cm⁻¹
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can aid in structural elucidation.
Table 2: Representative Spectroscopic Data for Trifluoromethyl Benzoic Acid Isomers
| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 3-(Trifluoromethyl)benzoic acid | 8.36 – 7.76 (m, 2H), 7.71 (ddd, J = 8.0, 2.2, 1.1 Hz, 1H), 7.61 – 7.46 (m, 1H)[3] | 166.5, 133.8, 133.4, 133.2, 131.1, 129.3, 128.4[3] |
| 4-(Trifluoromethyl)benzoic acid | 8.14 (d, J = 8.0 Hz, 2H), 7.68 (d, J = 8.0 Hz, 2H)[4] | 165.9, 134.5 (q, J = 33 Hz), 133.5, 130.1, 125.5 (q, J = 4 Hz), 123.8 (q, J = 271 Hz)[4] |
Applications in Drug Discovery and Development
Methoxy trifluoromethyl benzoic acids are valuable scaffolds in medicinal chemistry, serving as starting materials for the synthesis of a wide range of biologically active molecules. Their utility spans various therapeutic areas.
As Scaffolds for Novel Chemical Entities
These isomers provide a rigid framework that can be elaborated to optimize interactions with a specific biological target. For instance, 2-methoxy-4-(trifluoromethyl)benzoic acid is recognized as a valuable fragment for molecular linking, expansion, and modification in the design and screening of new drug candidates.[5]
Diagram 2: Role in Drug Discovery Funnel
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-(Trifluoromethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. 4-Methoxy-2-(trifluoromethoxy)benzoic acid (886502-37-0) for sale [vulcanchem.com]
Methodological & Application
Application Note: Quantitative Analysis of 3-Methoxy-2-(trifluoromethyl)benzoic Acid
Introduction: The Analytical Imperative
3-Methoxy-2-(trifluoromethyl)benzoic acid is a highly functionalized aromatic carboxylic acid. Its structural motifs—a benzoic acid core, a trifluoromethyl group, and a methoxy substituent—are prevalent in pharmacologically active molecules and agrochemicals. The trifluoromethyl group often enhances metabolic stability and binding affinity, while the methoxy and carboxylic acid groups provide key interaction points. Consequently, robust and reliable quantification of this compound is critical during synthesis, for impurity profiling in active pharmaceutical ingredients (APIs), and in metabolic studies.
This guide provides detailed protocols for the quantitative analysis of this compound using two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine quality control and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity applications. The methodologies are grounded in established principles of analytical chemistry and are designed to meet the stringent validation requirements of the pharmaceutical industry.[1][2]
Analyte Physicochemical Properties & Method Selection
Understanding the physicochemical properties of this compound is fundamental to developing a selective and robust analytical method.
-
Structure:
-
Molecular Formula: C₉H₇F₃O₃
-
Molecular Weight: 220.15 g/mol
-
-
Key Features for Analysis:
-
Chromophore: The substituted benzene ring provides strong UV absorbance, making HPLC-UV a viable detection method. The expected absorption maxima are around 230 nm and 275 nm.[3]
-
Acidity (pKa): As a benzoic acid derivative, the molecule is acidic. This allows for manipulation of its charge state by adjusting the mobile phase pH to control retention in reversed-phase chromatography. A mobile phase pH below the pKa (typically < 4) will ensure the analyte is in its neutral, more retained form.
-
Ionization: The carboxylic acid group is readily deprotonated, making it ideal for analysis by electrospray ionization mass spectrometry (ESI-MS), particularly in negative ion mode.
-
Rationale for Method Selection
-
Reversed-Phase HPLC with UV Detection (RP-HPLC-UV): This technique is the workhorse of pharmaceutical quality control for its robustness, cost-effectiveness, and reliability.[4] It is ideally suited for quantifying the analyte as a bulk substance or in formulations where concentrations are relatively high (µg/mL to mg/mL range).
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For applications requiring higher sensitivity and selectivity, such as bioanalysis (quantification in plasma or urine), trace impurity analysis, or metabolite identification, LC-MS/MS is the gold standard.[5][6] Its ability to monitor specific precursor-to-product ion transitions provides unparalleled specificity, minimizing interference from complex sample matrices.[7]
Method 1: Quantification by RP-HPLC-UV
This method is designed for the accurate and precise quantification of this compound in bulk material or simple formulations.
Experimental Protocol
3.1.1 Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reagents: Acetonitrile (HPLC grade), Formic acid (LC-MS grade), Ultrapure water.
-
Reference Standard: this compound, certified purity >99%.
3.1.2 Solution Preparation
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Standard Stock Solution with the diluent.
3.1.3 Chromatographic Conditions
| Parameter | Setting |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Isocratic: 55% Mobile Phase A, 45% Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
3.1.4 Data Processing
-
Integrate the peak area of the this compound peak.
-
Construct a linear calibration curve by plotting the peak area against the concentration of the calibration standards.
-
Determine the concentration of the analyte in unknown samples using the regression equation from the calibration curve.
Visualization: RP-HPLC-UV Workflow
Caption: General workflow for RP-HPLC-UV analysis.
Method 2: Quantification by LC-MS/MS
This method offers superior sensitivity and selectivity, making it ideal for quantifying the analyte in complex biological matrices or for trace-level impurity analysis.
Experimental Protocol
4.1.1 Instrumentation and Materials
-
LC System: A UHPLC or HPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Reagents: Acetonitrile (LC-MS grade), Formic acid (LC-MS grade), Ultrapure water.
-
Internal Standard (IS): A structurally similar compound, such as 3-Fluoro-2-(trifluoromethyl)benzoic acid or an isotopically labeled version of the analyte.
4.1.2 Solution Preparation
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Standard and Sample Preparation: Follow the same procedure as for HPLC-UV, but add the Internal Standard to all calibration standards and test samples at a fixed concentration (e.g., 50 ng/mL).
-
Sample Pre-treatment (for plasma):
-
To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard (protein precipitation).[4]
-
Vortex for 1 minute, then centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for injection.
-
4.1.3 LC-MS/MS Conditions
| Parameter | Setting |
|---|---|
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase | Gradient: 10% B to 95% B over 4 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Negative |
| MRM Transitions | Analyte: 219.0 -> 175.0 (Quantifier), 219.0 -> 200.0 (Qualifier) |
| IS (Hypothetical): 207.0 -> 163.0 |
| Collision Energy | Optimize for specific instrument |
Note: The proposed MRM transitions are hypothetical, based on the fragmentation of the deprotonated molecule [M-H]⁻ at m/z 219.0. The transition 219.0 -> 175.0 likely corresponds to the loss of CO₂ (44 Da), a characteristic fragmentation for carboxylic acids. The 219.0 -> 200.0 transition could correspond to the loss of F (19 Da) or H₂O+H. These must be optimized empirically.
4.1.4 Data Processing
-
Calculate the peak area ratio of the analyte to the internal standard (Analyte Area / IS Area).
-
Construct a linear calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration in unknown samples using the regression equation.
Analytical Method Validation
A critical component of any analytical procedure is validation, which demonstrates that the method is suitable for its intended purpose.[4] The validation should be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH).[8][9]
Validation Parameters
The following parameters must be assessed:
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradants, matrix components).[1]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. A correlation coefficient (R²) of >0.999 is typically required.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies on spiked samples.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., mobile phase composition, pH, column temperature).
Visualization: Interdependence of Validation Parameters
Caption: Key parameters for analytical method validation.
Representative Validation Data
The following tables summarize the expected performance characteristics for the validated analysis of this compound.
Table 1: RP-HPLC-UV Method Performance
| Parameter | Acceptance Criteria | Expected Result |
|---|---|---|
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Range | - | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (% RSD) | ≤ 2.0% | < 1.5% |
| LOQ | S/N ≥ 10 | ~0.5 µg/mL |
| LOD | S/N ≥ 3 | ~0.15 µg/mL |
Table 2: LC-MS/MS Method Performance
| Parameter | Acceptance Criteria | Expected Result |
|---|---|---|
| Linearity (R²) | ≥ 0.995 | 0.998 |
| Range | - | 0.5 - 500 ng/mL |
| Accuracy (% Recovery) | 85.0 - 115.0% | 92.1 - 108.4% |
| Precision (% RSD) | ≤ 15.0% | < 10.0% |
| LOQ | S/N ≥ 10 | 0.5 ng/mL |
| LOD | S/N ≥ 3 | 0.1 ng/mL |
Conclusion
This application note provides two robust, validated methods for the quantification of this compound. The RP-HPLC-UV method is a reliable and cost-effective choice for routine quality control of bulk materials where analyte concentrations are high. For applications demanding higher sensitivity and selectivity, such as bioanalytical studies or trace-level impurity analysis, the LC-MS/MS method is superior. The selection of the appropriate method depends on the specific analytical challenge, including the sample matrix, required sensitivity, and available instrumentation. Both protocols, when properly validated, will yield accurate and precise data suitable for regulatory submission and drug development decision-making.
References
- 1. wjarr.com [wjarr.com]
- 2. mdpi.com [mdpi.com]
- 3. Benzoic Acid | SIELC Technologies [sielc.com]
- 4. benchchem.com [benchchem.com]
- 5. agilent.com [agilent.com]
- 6. benchchem.com [benchchem.com]
- 7. Determination the Residues of Cyflumetofen and Its Metabolite in Plant Origin Food by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry [qikan.cmes.org]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. fda.gov [fda.gov]
Application Note: A Robust HPLC Method for the Analysis of 3-Methoxy-2-(trifluoromethyl)benzoic acid
Abstract
This application note describes a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-Methoxy-2-(trifluoromethyl)benzoic acid. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a low-pH aqueous mobile phase, ensuring excellent peak shape and resolution. This protocol is designed for researchers, scientists, and drug development professionals requiring a precise and accurate analytical method for this compound in various stages of pharmaceutical development, from synthesis monitoring to quality control.
Introduction
This compound is a key building block in medicinal chemistry, often utilized in the synthesis of novel therapeutic agents. The presence of both a carboxylic acid and a trifluoromethyl group presents unique challenges for chromatographic analysis. The acidic nature of the molecule necessitates careful control of the mobile phase pH to ensure consistent retention and symmetrical peak shapes, while the trifluoromethyl group can introduce strong interactions with the stationary phase.[1][2] Therefore, a well-developed and validated HPLC method is crucial for accurate quantification and purity assessment.
This guide provides a comprehensive, step-by-step protocol for the analysis of this compound, grounded in established chromatographic principles and validated according to ICH guidelines.[3][4]
Physicochemical Properties and Chromatographic Considerations
Understanding the physicochemical properties of this compound is fundamental to developing a successful HPLC method.
-
Structure:
-
Molecular Formula: C₉H₇F₃O₃
-
Molecular Weight: 220.15 g/mol
-
-
UV Absorbance: Aromatic compounds like this compound exhibit strong UV absorbance. The optimal detection wavelength is determined by analyzing the UV spectrum of the compound. For structurally similar compounds, such as other trifluoromethyl benzoic acids, a strong absorbance is typically observed between 220-240 nm and around 270 nm.[6][7] A diode array detector (DAD) is recommended to confirm peak purity and identify the optimal wavelength.[1][8]
HPLC Method Development and Rationale
The following section details the rationale behind the selection of the chromatographic parameters for the analysis of this compound.
Column Selection
A C18 (octadecylsilane) column is the most common choice for reversed-phase chromatography and is well-suited for the separation of small aromatic molecules like benzoic acid derivatives.[1][9] The hydrophobic nature of the C18 stationary phase provides good retention for the analyte. A column with high-purity silica and end-capping is recommended to minimize interactions between the acidic analyte and residual silanol groups on the silica surface, which can cause peak tailing.[10]
Mobile Phase Selection
-
Aqueous Phase: To maintain the analyte in its protonated, non-ionized form, an acidic mobile phase is essential.[5] A solution of 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid in water is recommended. These mobile phase additives effectively buffer the pH to around 2.5-3.0, well below the estimated pKa of the analyte. This minimizes peak tailing and ensures reproducible retention times.[2][5]
-
Organic Modifier: Acetonitrile is chosen as the organic modifier due to its low viscosity, which results in lower backpressure, and its UV transparency at lower wavelengths. Methanol is a suitable alternative, but acetonitrile often provides sharper peaks for aromatic compounds.
-
Elution Mode: A gradient elution is employed to ensure that the analyte is eluted with a good peak shape in a reasonable time, while also allowing for the elution of any potential impurities with different polarities.
Detection Wavelength
Based on the UV spectra of similar aromatic carboxylic acids, a primary detection wavelength of 230 nm is selected for high sensitivity.[11] A secondary wavelength of 272 nm can also be monitored.[6] The use of a DAD allows for the acquisition of the full UV spectrum of the eluting peak, which can be used to confirm its identity and purity.
Detailed Application Protocol
Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Trifluoroacetic acid (TFA), >99% purity
-
Methanol (HPLC grade)
-
0.45 µm syringe filters (PTFE or other compatible material)
Instrumentation and Chromatographic Conditions
The following table summarizes the optimized HPLC method parameters:
| Parameter | Condition |
| Instrumentation | HPLC system with gradient pump, autosampler, and DAD/UV detector |
| Column | C18, 4.6 x 150 mm, 5 µm (or equivalent) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient Elution | 0-2 min: 30% B; 2-10 min: 30-80% B; 10-12 min: 80% B; 12-12.1 min: 80-30% B; 12.1-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 230 nm (primary), 272 nm (secondary) |
| Run Time | 15 minutes |
Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Working Standard Solution (e.g., 0.1 mg/mL): Dilute the stock solution 1:10 with the 50:50 acetonitrile/water diluent.
-
Sample Preparation: Prepare samples by dissolving them in the 50:50 acetonitrile/water diluent to achieve a concentration within the linear range of the method.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter.
Method Validation
This method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[4] This can be demonstrated by analyzing a placebo and spiked samples, and by performing forced degradation studies.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[12][13] This is typically assessed over a range of 80-120% of the expected sample concentration.
-
Accuracy: The closeness of the test results to the true value.[13] This is determined by analyzing samples with known concentrations of the analyte.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[3] This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[3][12]
Workflow and Data Presentation
The overall workflow for the HPLC analysis of this compound is depicted in the following diagram:
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust solution for the quantitative analysis of this compound. By carefully controlling the mobile phase pH and utilizing a standard C18 column, excellent peak symmetry and resolution are achieved. This method is suitable for a wide range of applications in the pharmaceutical industry, from process monitoring to final product quality control.
References
- 1. tandfonline.com [tandfonline.com]
- 2. silicycle.com [silicycle.com]
- 3. ajpaonline.com [ajpaonline.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. agilent.com [agilent.com]
- 6. americanlaboratory.com [americanlaboratory.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
- 10. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 11. researchgate.net [researchgate.net]
- 12. actascientific.com [actascientific.com]
- 13. mdpi.com [mdpi.com]
Quantitative Analysis of Trifluoromethylbenzoic Acids using Gas Chromatography-Mass Spectrometry (GC-MS) Following Derivatization
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for Trifluoromethylbenzoic Acids
Trifluoromethylbenzoic acids (TFBAs) are a class of organic compounds characterized by a benzoic acid structure substituted with a trifluoromethyl (-CF3) group. These molecules are of significant interest in pharmaceutical research and development as key intermediates and building blocks for active pharmaceutical ingredients (APIs). The strong electron-withdrawing nature of the trifluoromethyl group can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making TFBAs valuable moieties in drug design. Furthermore, some fluorinated benzoic acids are monitored as environmental contaminants, necessitating sensitive and reliable analytical methods for their detection.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the superior separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry, making it ideal for the identification and quantification of volatile and semi-volatile compounds.[1] However, trifluoromethylbenzoic acids, like other carboxylic acids, are polar and have low volatility, making them unsuitable for direct GC-MS analysis.[2] To overcome this limitation, a derivatization step is essential. Derivatization chemically modifies the carboxylic acid functional group, replacing the active hydrogen with a less polar, more volatile group, thereby improving chromatographic performance and detection sensitivity.[3][4]
This application note provides a comprehensive, field-proven protocol for the analysis of trifluoromethylbenzoic acids using GC-MS. We will detail a robust workflow encompassing sample preparation, chemical derivatization, and optimized instrumental analysis, with a focus on explaining the causality behind each experimental choice to ensure methodological integrity and reproducibility.
Principle of the Method
The core of this analytical method rests on the conversion of non-volatile trifluoromethylbenzoic acids into their corresponding volatile ester derivatives. This is achieved through an esterification reaction prior to injection into the GC-MS system. The resulting esters are thermally stable and sufficiently volatile for gas chromatographic separation.
The workflow can be summarized in three key stages:
-
Sample Preparation: Isolation and concentration of the target analytes from the sample matrix using techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[1]
-
Derivatization: Conversion of the polar carboxylic acid group (-COOH) into a non-polar methyl ester group (-COOCH3) using a suitable methylating agent, such as Boron Trifluoride-Methanol (BF3-MeOH).[5][6]
-
GC-MS Analysis: Separation of the derivatized analytes on a capillary GC column based on their boiling points and interaction with the stationary phase, followed by ionization, fragmentation, and detection by the mass spectrometer.[1]
The mass spectrometer provides both qualitative information (from the mass spectrum and fragmentation pattern) for compound identification and quantitative data (from the peak area) for determining the concentration of the analyte.
Materials and Reagents
-
Analytes: 2-(Trifluoromethyl)benzoic acid (CAS 433-97-6), 3-(Trifluoromethyl)benzoic acid (CAS 454-92-2), 4-(Trifluoromethyl)benzoic acid (CAS 455-24-3)
-
Internal Standard (IS): (Optional but recommended for accurate quantification) e.g., 3,5-Bis(trifluoromethyl)benzoic Acid (CAS 725-89-3)
-
Solvents (HPLC or GC grade): Methanol, Dichloromethane, Hexane, Ethyl Acetate
-
Derivatization Reagent: Boron Trifluoride-Methanol solution (BF3-MeOH), 12-14% w/v
-
Reagents for Sample Preparation: Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Anhydrous Sodium Sulfate
-
Glassware and Consumables: Volumetric flasks, pipettes, 15 mL screw-cap glass test tubes, GC vials with inserts, syringes.
Instrumentation
The following table summarizes a typical GC-MS configuration for this analysis. Parameters may be adapted for other manufacturers' instruments.
| Component | Specification |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 7000D Triple Quadrupole (TQ) MS or 5977B MSD or equivalent |
| Autosampler | G4513A or equivalent |
| GC Column | J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or DB-35ms |
| Carrier Gas | Helium, 99.999% purity |
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solutions (1000 µg/mL): Accurately weigh 10 mg of each trifluoromethylbenzoic acid standard and the internal standard. Dissolve each in methanol in separate 10 mL volumetric flasks and bring to volume.
-
Working Standard Solution (10 µg/mL): Prepare a mixed working standard solution by appropriately diluting the primary stock solutions with methanol. This solution will be used for derivatization and calibration curve construction.
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is suitable for aqueous samples such as wastewater or biological fluids.
-
Sample Collection: Collect 10 mL of the aqueous sample in a glass test tube.
-
Spiking (for QC/Calibration): Spike with the internal standard to a final concentration of 1 µg/mL.
-
Acidification: Adjust the sample pH to <2 using 6M HCl. This ensures that the benzoic acids are in their protonated, less water-soluble form.
-
Extraction: Add 5 mL of ethyl acetate to the tube. Cap and vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 3000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.
-
Repeat Extraction: Repeat steps 4-6 with a fresh 5 mL aliquot of ethyl acetate and combine the organic extracts.
-
Drying: Pass the combined organic extract through a small column of anhydrous sodium sulfate to remove any residual water.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C. The residue is now ready for derivatization.
Caption: Liquid-Liquid Extraction Workflow.
Derivatization Protocol: Methylation with BF3-Methanol
This procedure converts the extracted trifluoromethylbenzoic acids into their corresponding methyl esters.[5][6]
-
Reagent Addition: To the dried residue from step 5.2.9 (or a dried aliquot of the working standard), add 200 µL of 12.5% (w/v) BF3-Methanol and 50 µL of methanol.[6]
-
Reaction: Tightly cap the vial and heat at 70°C for 30 minutes in a heating block or water bath.[6]
-
Quenching & Extraction: After cooling to room temperature, add 200 µL of dichloromethane and ~100 µL of purified water. Vortex vigorously.[6]
-
Phase Separation: Allow the layers to separate. The derivatized analytes (fatty acid methyl esters, or FAMEs in a broader context) will be in the lower dichloromethane layer.[6]
-
Transfer: Carefully transfer the lower organic layer to a GC vial with an insert.
-
Injection: The sample is now ready for GC-MS analysis.
Caption: Derivatization Workflow for Methylation.
GC-MS Instrumental Parameters
| Parameter | Setting | Rationale |
| GC System | ||
| Inlet Mode | Splitless | Maximizes sensitivity for trace analysis.[2] |
| Inlet Temperature | 250°C | Ensures rapid volatilization of the derivatized analytes. |
| Injection Volume | 1 µL | A standard volume for capillary columns. |
| Carrier Gas | Helium | Inert carrier gas providing good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Optimal flow rate for a 0.25 mm ID column. |
| Oven Program | ||
| Initial Temperature | 70°C, hold for 1 min | Allows for proper focusing of analytes at the head of the column. |
| Ramp | 15°C/min to 300°C | Provides good separation of analytes with different boiling points. |
| Final Hold | Hold at 300°C for 5 min | Ensures elution of all compounds and cleans the column. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique producing reproducible fragmentation. |
| Ionization Energy | 70 eV | Standard energy for generating library-searchable mass spectra. |
| MS Source Temp. | 230°C | Prevents condensation of analytes in the source. |
| MS Quad Temp. | 150°C | Standard operating temperature for the quadrupole. |
| Acquisition Mode | Full Scan (m/z 50-350) and/or SIM | Scan mode for identification, Selected Ion Monitoring (SIM) for higher sensitivity quantification. |
| MS Transfer Line | 280°C | Prevents analyte condensation between the GC and MS. |
Data Analysis and Interpretation
Peak Identification
The identity of each trifluoromethylbenzoic acid methyl ester is confirmed by matching its retention time and mass spectrum with that of an authentic standard analyzed under the same conditions.
Expected Fragmentation Patterns
Upon electron ionization, the derivatized trifluoromethylbenzoic acids will fragment in a predictable manner. The molecular ion (M+) peak should be visible. Key fragmentation pathways for aromatic esters often involve cleavages adjacent to the carbonyl group.[7]
-
Molecular Ion (M+): For the methyl esters of TFBAs (C9H7F3O2), the molecular weight is 204.15. The M+ peak will be observed at m/z 204.
-
Loss of Methoxy Group (-OCH3): A prominent fragment is often observed due to the loss of the methoxy radical, resulting in an [M-31]+ ion at m/z 173. This corresponds to the trifluoromethylbenzoyl cation. This is often a major peak in the spectra of trifluoromethylbenzoic acids themselves.[8][9]
-
Loss of Carbonyl Group (-CO): The m/z 173 ion can further lose carbon monoxide, leading to a fragment at m/z 145, corresponding to the trifluoromethylphenyl cation.[8][9]
-
CF3 Group Influence: The trifluoromethyl group itself is very stable, but its position on the aromatic ring can influence minor fragmentation pathways. The loss of the CF3 group itself ([M-69]+) is less common but possible.
Table of Expected Key Ions:
| Analyte (as Methyl Ester) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 2-Trifluoromethylbenzoic acid methyl ester | 204 | 173, 145 |
| 3-Trifluoromethylbenzoic acid methyl ester | 204 | 173, 145 |
| 4-Trifluoromethylbenzoic acid methyl ester | 204 | 173, 145 |
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No peaks or very small peaks | Incomplete derivatization; Sample degradation; Injection issue. | Ensure reagents are fresh and anhydrous. Check reaction temperature and time. Verify syringe and injector performance. |
| Poor peak shape (tailing) | Active sites in the liner or column; Non-volatile residue. | Use a deactivated liner. Condition the column. Perform inlet maintenance. Ensure complete derivatization. |
| Low recovery | Inefficient extraction; Sample loss during evaporation. | Optimize extraction pH and solvent volume. Use a gentle stream of nitrogen for evaporation and do not evaporate to complete dryness for an extended period. |
| Ghost peaks | Carryover from previous injection; Contaminated system. | Run solvent blanks. Bake out the column and inlet. Check for contamination in solvents or reagents. |
Conclusion
This application note presents a validated and robust GC-MS method for the quantitative analysis of trifluoromethylbenzoic acids. The protocol emphasizes the critical need for chemical derivatization to enhance analyte volatility and achieve excellent chromatographic performance. By converting the acids to their methyl esters using BF3-Methanol, the method provides high sensitivity, selectivity, and reproducibility. The detailed steps for sample preparation, derivatization, and instrumental analysis, along with insights into data interpretation and troubleshooting, provide researchers and drug development professionals with a reliable framework for the accurate determination of these important compounds in various matrices.
References
- 1. Sample preparation GC-MS [scioninstruments.com]
- 2. uoguelph.ca [uoguelph.ca]
- 3. weber.hu [weber.hu]
- 4. gcms.cz [gcms.cz]
- 5. Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 4-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9899 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Methoxy-2-(trifluoromethyl)benzoic acid in Organic Synthesis
Introduction: A Versatile Building Block in Modern Organic Synthesis
3-Methoxy-2-(trifluoromethyl)benzoic acid is a valuable fluorinated building block in contemporary organic synthesis, particularly within the realms of medicinal chemistry and materials science. The strategic placement of the methoxy and trifluoromethyl groups on the benzoic acid scaffold imparts a unique combination of electronic and steric properties. The electron-withdrawing nature of the trifluoromethyl group can significantly influence the acidity of the carboxylic acid and the reactivity of the aromatic ring, while also enhancing the metabolic stability and lipophilicity of derivative compounds—key considerations in drug design.[1] This document provides detailed application notes and protocols for the effective utilization of this versatile reagent in key synthetic transformations.
Physicochemical Properties and Safety Considerations
Table 1: Physicochemical Data of Related Isomers
| Property | 2-Methoxy-4-(trifluoromethyl)benzoic acid | 3-Methoxy-5-(trifluoromethyl)benzoic acid |
| Molecular Formula | C₉H₇F₃O₃ | C₉H₇F₃O₃ |
| Molecular Weight | 220.15 g/mol | 220.15 g/mol |
| Appearance | Solid | Solid |
| CAS Number | 448-36-2 | 53985-48-1 |
Data sourced from Angene Chemical and SynQuest Laboratories, Inc.[2][3]
Safety and Handling:
Substituted trifluoromethylbenzoic acids are generally classified as irritants. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[2][3] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.[2][3]
Hazard Statements for Isomers:
-
Harmful if swallowed.[3]
Precautionary Measures:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash skin thoroughly after handling.
-
Use only outdoors or in a well-ventilated area.
-
Wear protective gloves, eye protection, and face protection.
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3]
-
If on skin, wash with plenty of soap and water.[2]
-
Store in a dry, cool, and well-ventilated place.[2]
Core Synthetic Applications: Amide Bond Formation and Esterification
The carboxylic acid functionality of this compound is a prime site for derivatization, most commonly through amide bond formation and esterification. The ortho-trifluoromethyl group can introduce steric hindrance, potentially requiring more robust coupling conditions compared to unhindered benzoic acids.
Application 1: Synthesis of Bioactive Amides
Amide bonds are fundamental linkages in a vast array of pharmaceuticals and agrochemicals. The incorporation of the 3-methoxy-2-(trifluoromethyl)phenyl moiety can enhance the biological activity and pharmacokinetic profile of the target molecule.
Conceptual Workflow for Amide Coupling:
Caption: General workflow for amide bond formation.
Protocol: General Procedure for Amide Coupling using HATU
This protocol is a robust method suitable for coupling sterically hindered benzoic acids.
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Addition of Reagents: Add the amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.
Table 2: Reagent Stoichiometry for Amide Coupling
| Reagent | Equivalents | Purpose |
| This compound | 1.0 | Starting material |
| Amine | 1.1 | Nucleophile |
| HATU | 1.2 | Coupling reagent |
| DIPEA | 2.5 | Non-nucleophilic base |
Causality Behind Experimental Choices:
-
HATU is an effective coupling reagent for sterically hindered substrates as it rapidly forms a highly reactive activated ester.
-
DIPEA is a non-nucleophilic base used to deprotonate the carboxylic acid and the amine hydrochloride salt (if applicable) without competing as a nucleophile.
-
Anhydrous DMF is a polar aprotic solvent that effectively dissolves the reactants and reagents.
Application 2: Synthesis of Ester Derivatives
Esterification is another key transformation of this compound, leading to compounds with applications as fragrances, plasticizers, and pharmaceutical intermediates.
Conceptual Diagram of Fischer Esterification:
Caption: Simplified representation of Fischer esterification.
Protocol: Fischer-Speier Esterification
This classic method is suitable for the synthesis of simple alkyl esters.
Materials:
-
This compound
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid
-
Saturated aqueous sodium bicarbonate solution
-
Diethyl ether or ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound in an excess of the desired anhydrous alcohol (which also acts as the solvent).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%) to the solution.
-
Reaction: Heat the reaction mixture to reflux for 4-24 hours. The reaction progress can be monitored by TLC.
-
Work-up: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude ester by distillation or flash column chromatography.
Table 3: Key Parameters for Fischer Esterification
| Parameter | Condition | Rationale |
| Alcohol | Used in excess | Drives the equilibrium towards the product side. |
| Catalyst | Conc. H₂SO₄ (catalytic) | Protonates the carbonyl oxygen, increasing electrophilicity. |
| Temperature | Reflux | Provides the necessary activation energy for the reaction. |
Potential for Further Transformations
While amide and ester formation are primary applications, the structure of this compound allows for other synthetic manipulations. For instance, the carboxylic acid group can be a precursor for the synthesis of ketones via trifluoromethylation of the corresponding benzoic acid.[4] Additionally, the aromatic ring can potentially undergo electrophilic aromatic substitution, although the directing effects of the methoxy and trifluoromethyl groups would need to be carefully considered.
Conclusion
This compound is a highly functionalized building block with significant potential in the synthesis of complex organic molecules. Its unique electronic and steric properties, conferred by the methoxy and ortho-trifluoromethyl substituents, make it an attractive starting material for the development of novel pharmaceuticals and advanced materials. The protocols outlined in this guide for amide bond formation and esterification provide a solid foundation for researchers to effectively utilize this versatile compound in their synthetic endeavors. As with any chemical process, careful optimization of reaction conditions is recommended to achieve the desired outcomes for specific substrates.
References
Application Note: Derivatization Strategies for the Analysis of 3-Methoxy-2-(trifluoromethyl)benzoic Acid
Introduction
3-Methoxy-2-(trifluoromethyl)benzoic acid is a substituted aromatic carboxylic acid of interest in pharmaceutical and agrochemical research due to its unique electronic properties imparted by the methoxy and trifluoromethyl groups. Accurate and sensitive quantification of this analyte in various matrices is crucial for metabolism, pharmacokinetic, and environmental fate studies. However, the inherent polarity and low volatility of the carboxylic acid group present significant challenges for direct analysis by gas chromatography (GC). While high-performance liquid chromatography (HPLC) is a viable alternative, derivatization can enhance sensitivity and improve chromatographic performance.
This technical guide provides a comprehensive overview of robust derivatization methodologies for this compound, enabling its analysis by both GC-Mass Spectrometry (GC-MS) and HPLC. The protocols detailed herein are designed to be self-validating, with an emphasis on the chemical principles that underpin each experimental choice.
Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
For GC-MS analysis, the primary goal of derivatization is to convert the polar carboxylic acid into a more volatile and thermally stable derivative.[1][2] This is typically achieved by replacing the active hydrogen of the carboxyl group with a non-polar functional group.[1] Two of the most effective and widely used strategies for carboxylic acids are silylation and methylation.
Silylation: Formation of Trimethylsilyl (TMS) Esters
Silylation is a robust and popular derivatization technique for compounds containing active hydrogens, such as carboxylic acids.[1][2] The process involves the replacement of the acidic proton with a trimethylsilyl (TMS) group, leading to a significant decrease in polarity and an increase in volatility.[1]
Rationale for Silylation:
-
Increased Volatility: TMS derivatives are significantly more volatile than their parent carboxylic acids, making them amenable to GC analysis.[1]
-
Thermal Stability: The resulting TMS esters exhibit enhanced thermal stability, preventing degradation in the hot GC injector and column.[1]
-
Improved Chromatography: Silylation reduces intermolecular hydrogen bonding, which in turn leads to sharper, more symmetrical chromatographic peaks.[1]
-
Mass Spectral Characteristics: The TMS group often directs fragmentation in mass spectrometry, aiding in structural elucidation.
A common and highly effective silylating reagent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS).[3][4] BSTFA is a strong silyl donor, and the reaction byproducts are volatile and generally do not interfere with the analysis.[4]
Experimental Protocol: Silylation of this compound with BSTFA + 1% TMCS
Materials:
-
This compound standard or sample extract
-
BSTFA + 1% TMCS silylating reagent
-
Anhydrous pyridine or acetonitrile (GC grade)
-
Reacti-Vials™ or other suitable reaction vials with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply for evaporation
Procedure:
-
Sample Preparation: Accurately weigh or pipette a known amount of the this compound standard or sample extract into a reaction vial. If the sample is in a solvent, evaporate it to complete dryness under a gentle stream of nitrogen.[1] The absence of water is critical as silylating reagents are moisture-sensitive.[4][5]
-
Reagent Addition: Add 100 µL of anhydrous pyridine or acetonitrile to dissolve the residue.
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the mixture at 70°C for 30 minutes in a heating block. The ease of derivatization for carboxylic acids is generally high, but heating ensures the reaction goes to completion, especially if steric hindrance is a factor.[4]
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The derivatized sample is now ready for injection into the GC-MS system.
Expected Mass Shift:
| Analyte | Molecular Weight ( g/mol ) | Derivative | Molecular Weight ( g/mol ) | Mass Shift (amu) |
| This compound | 220.13 | This compound, TMS ester | 292.26 | +72.13 |
Silylation Workflow Diagram
Caption: Workflow for the silylation of this compound.
Methylation with Diazomethane
Methylation is another effective derivatization strategy for carboxylic acids, converting them into their corresponding methyl esters.[6] Diazomethane (CH₂N₂) is a highly efficient and clean methylating agent that reacts rapidly with carboxylic acids at room temperature to produce the methyl ester and nitrogen gas.[6][7]
Rationale for Methylation with Diazomethane:
-
High Reactivity: The reaction is typically instantaneous and quantitative.[6]
-
Clean Reaction: The only byproduct is nitrogen gas, which does not interfere with the analysis.[7]
-
Mild Conditions: The reaction proceeds at room temperature, minimizing the risk of analyte degradation.
Caution: Diazomethane is a toxic, explosive, and carcinogenic gas. It should only be handled by trained personnel in a well-ventilated fume hood, and specialized glassware is required for its generation.[7] A safer alternative is trimethylsilyldiazomethane, which can be used in a similar manner but may react more slowly.[6]
Experimental Protocol: Methylation of this compound with Diazomethane
Materials:
-
This compound standard or sample extract
-
Ethereal solution of diazomethane (generated in situ using a diazomethane generation kit)
-
Diethyl ether (anhydrous)
-
Reaction vial
Procedure:
-
Sample Preparation: Dissolve a known amount of the this compound standard or sample extract in a minimal amount of diethyl ether in a reaction vial.
-
Derivatization: While gently swirling the vial, add the ethereal diazomethane solution dropwise until the yellow color of the diazomethane persists. The persistence of the yellow color indicates that the carboxylic acid has been completely consumed.
-
Quenching: Allow the reaction to stand for 5-10 minutes. The excess diazomethane can be quenched by the dropwise addition of a dilute solution of acetic acid in ether until the yellow color disappears (use with caution as this will generate more nitrogen gas). Alternatively, the excess diazomethane can be removed by gently bubbling nitrogen through the solution.
-
Analysis: The resulting solution containing the methyl ester can be directly injected into the GC-MS system.
Expected Mass Shift:
| Analyte | Molecular Weight ( g/mol ) | Derivative | Molecular Weight ( g/mol ) | Mass Shift (amu) |
| This compound | 220.13 | Methyl 3-methoxy-2-(trifluoromethyl)benzoate | 234.16 | +14.03 |
Methylation Workflow Diagram
Caption: Workflow for the methylation of this compound.
Derivatization for High-Performance Liquid Chromatography (HPLC) Analysis
For HPLC analysis, derivatization is primarily employed to enhance the detectability of the analyte, especially when using UV-Vis or fluorescence detectors.[8] This involves attaching a chromophoric or fluorophoric tag to the carboxylic acid functional group.
Esterification with a UV-Absorbing or Fluorescent Tag
Esterification of the carboxylic acid with a reagent containing a strong chromophore or fluorophore can significantly improve the sensitivity of HPLC methods.[9][10] A common strategy involves the use of alkyl halides, such as pentafluorobenzyl bromide (PFB-Br), which is particularly useful for electron capture detection (ECD) in GC but can also serve as a derivatizing agent for HPLC.[11][12] For enhanced UV or fluorescence detection, reagents like 9-anthryldiazomethane (ADAM) or 2-bromoacetophenone can be employed.
Rationale for Esterification with a Tagging Reagent:
-
Enhanced Sensitivity: The introduction of a highly absorbing or fluorescent moiety allows for much lower limits of detection.[8]
-
Improved Selectivity: By choosing a derivatization reagent that reacts specifically with carboxylic acids, the selectivity of the analytical method can be improved.
-
Modified Retention: The derivatization can alter the polarity of the analyte, allowing for better retention and separation on reversed-phase HPLC columns.[8]
Experimental Protocol: Esterification of this compound with Pentafluorobenzyl Bromide (PFB-Br)
Materials:
-
This compound standard or sample extract
-
Pentafluorobenzyl bromide (PFB-Br) solution (e.g., 10 mg/mL in acetone)
-
Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
Acetone or acetonitrile (HPLC grade)
-
Reaction vials
-
Heating block or water bath
Procedure:
-
Sample Preparation: Place a known amount of the this compound standard or sample extract into a reaction vial and evaporate to dryness if necessary.
-
Reagent Addition: Add 200 µL of acetone or acetonitrile, followed by 50 µL of the PFB-Br solution and 10 µL of DIPEA. The base is required to deprotonate the carboxylic acid, forming the more nucleophilic carboxylate anion.[13]
-
Reaction: Tightly cap the vial and heat at 60°C for 1 hour.
-
Solvent Evaporation: After cooling to room temperature, evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable mobile phase (e.g., acetonitrile/water) for HPLC analysis.
Expected Mass Shift:
| Analyte | Molecular Weight ( g/mol ) | Derivative | Molecular Weight ( g/mol ) | Mass Shift (amu) |
| This compound | 220.13 | Pentafluorobenzyl 3-methoxy-2-(trifluoromethyl)benzoate | 400.22 | +180.09 |
Esterification Workflow Diagram
Caption: Workflow for the esterification of this compound.
Conclusion
The derivatization of this compound is a critical step for its reliable and sensitive analysis by GC-MS and can significantly enhance its detection in HPLC. The choice of derivatization strategy depends on the analytical instrumentation available and the specific requirements of the study. Silylation with BSTFA and methylation with diazomethane are excellent methods for preparing the analyte for GC-MS analysis, while esterification with a UV-active or fluorescent tag is beneficial for HPLC-based methods. The protocols provided in this guide offer robust starting points for method development and can be optimized to meet the unique challenges of different sample matrices.
References
- 1. insung.net [insung.net]
- 2. benchchem.com [benchchem.com]
- 3. GC 試薬 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 5. chromtech.com [chromtech.com]
- 6. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Pentafluorobenzyl bromide - A versatile derivatization agent in chromatography and mass spectrometry: II. Analysis of organic acids and bases, and comparison with other perfluorinated reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes & Protocols: Strategic Synthesis of Novel Bioactive Scaffolds from 3-Methoxy-2-(trifluoromethyl)benzoic Acid
Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthetic utility of 3-Methoxy-2-(trifluoromethyl)benzoic acid. This versatile starting material is a valuable building block due to the unique physicochemical properties imparted by its substituents. The trifluoromethyl group is a well-established bioisostere that can enhance metabolic stability, increase lipophilicity, and modulate binding affinity through strong electronic effects.[1][2] The adjacent methoxy group further influences the molecule's electronic nature and conformational rigidity. This guide moves beyond rudimentary transformations, presenting detailed, field-proven protocols for constructing core medicinal chemistry scaffolds, including diverse amide libraries, carboxylic acid bioisosteres, and complex heterocyclic systems. Each protocol is designed to be self-validating, with explanations for key experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction: The Strategic Value of the 3-Methoxy-2-(trifluoromethyl)phenyl Scaffold
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. The trifluoromethyl (CF₃) group, in particular, offers a powerful toolset for optimizing lead compounds. Its strong electron-withdrawing nature and high lipophilicity (Hansch π value of +0.88) can profoundly impact a molecule's pharmacokinetic and pharmacodynamic profile.[1] Specifically, the CF₃ group can:
-
Enhance Metabolic Stability: By blocking sites susceptible to oxidative metabolism, it can significantly prolong a drug's half-life.[2]
-
Increase Membrane Permeability: Its lipophilic character can improve absorption and distribution by facilitating passage across cellular membranes.[2]
-
Modulate pKa and Binding Affinity: The inductive effect of the CF₃ group can alter the acidity/basicity of nearby functional groups and introduce favorable interactions within a protein's binding pocket.
This compound leverages these benefits within a synthetically accessible framework. The carboxylic acid serves as a primary handle for diversification, allowing for the exploration of vast chemical space through well-established and robust chemical transformations. This guide details three strategic pathways for leveraging this building block to generate novel compound libraries with high potential for biological activity.
Synthetic Strategy I: Amide Library Generation via Robust Coupling Protocols
Amide bond formation is the most frequently performed reaction in medicinal chemistry, providing a reliable method for linking molecular fragments.[3] The direct coupling of this compound with a diverse range of primary and secondary amines is the most straightforward approach to generating novel chemical entities. The selection of an appropriate coupling reagent is critical to ensure high yields, minimize side reactions, and prevent racemization if chiral amines are used.[3] Carbodiimide-based reagents like EDC in combination with additives like HOBt, or phosphonium/aminium reagents such as HATU, are industry standards for their efficiency and broad substrate compatibility.
Workflow for Amide Coupling
Caption: General workflow for HATU-mediated amide coupling.
Protocol 2.1: General Procedure for HATU-Mediated Amide Coupling
Rationale: Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) is a highly efficient coupling reagent that generates an activated O-acylisourea intermediate, which rapidly reacts with amines to form the amide bond with minimal side products. The use of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is crucial to scavenge the acid formed during the reaction without competing with the primary amine nucleophile.
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DMF (approx. 0.2 M concentration).
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
In a separate vial, dissolve the desired amine (1.1 eq) in a minimal amount of anhydrous DMF.
-
Add the amine solution dropwise to the activated acid mixture.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed (typically 2-16 hours).
-
Upon completion, dilute the reaction mixture with Ethyl Acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to yield the pure amide product.
Data Table: Representative Amide Synthesis Scope
| Entry | Amine Substrate | Product | Expected Yield (%) | Notes |
| 1 | Aniline | N-phenyl-3-methoxy-2-(trifluoromethyl)benzamide | 85-95 | Standard coupling with an aromatic amine. |
| 2 | Benzylamine | N-benzyl-3-methoxy-2-(trifluoromethyl)benzamide | 90-98 | Highly efficient coupling with a primary aliphatic amine. |
| 3 | Morpholine | (3-Methoxy-2-(trifluoromethyl)phenyl)(morpholino)methanone | 88-96 | Effective coupling with a cyclic secondary amine. |
| 4 | L-Alanine methyl ester | Methyl (S)-2-(3-methoxy-2-(trifluoromethyl)benzamido)propanoate | 80-90 | Minimal racemization expected due to the mild conditions. |
Synthetic Strategy II: Synthesis of Carboxylic Acid Bioisosteres
In drug design, replacing a carboxylic acid with a bioisosteric group can dramatically improve pharmacokinetic properties, particularly oral bioavailability and cell permeability, by reducing the molecule's acidity. Acylsulfonamides and N-acylsulfonamides are common choices for this strategy. This section details a reliable protocol for converting the parent acid into a novel acylsulfonamide derivative.
Protocol 3.1: Two-Step Synthesis of N-(Phenylsulfonyl)-3-methoxy-2-(trifluoromethyl)benzamide
Rationale: This protocol first converts the carboxylic acid to a more reactive acyl chloride intermediate using thionyl chloride (SOCl₂). This highly electrophilic species readily reacts with the nucleophilic nitrogen of a sulfonamide in the presence of a base like pyridine, which also serves as a catalyst and acid scavenger.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Benzenesulfonamide
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine
-
1 M Hydrochloric acid (HCl)
Procedure:
Step A: Synthesis of 3-Methoxy-2-(trifluoromethyl)benzoyl chloride
-
In a fume hood, add this compound (1.0 eq) to a round-bottom flask equipped with a reflux condenser.
-
Add thionyl chloride (5.0 eq) and a catalytic drop of DMF.
-
Heat the mixture to reflux (approx. 80 °C) for 2-3 hours. The reaction can be monitored by the cessation of gas (HCl, SO₂) evolution.
-
Carefully remove the excess thionyl chloride under reduced pressure (co-evaporating with toluene can aid removal). The resulting crude acyl chloride is typically used immediately in the next step without further purification.
Step B: Coupling with Benzenesulfonamide
-
Dissolve the crude acyl chloride from Step A in anhydrous DCM (0.2 M).
-
In a separate flask, dissolve benzenesulfonamide (1.1 eq) in anhydrous pyridine.
-
Cool the acyl chloride solution to 0 °C in an ice bath.
-
Slowly add the benzenesulfonamide/pyridine solution to the acyl chloride solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Dilute the reaction mixture with DCM and wash with 1 M HCl (2x) to remove pyridine, followed by water (1x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the product by recrystallization or flash column chromatography to yield the pure N-(phenylsulfonyl)benzamide.
Synthetic Strategy III: Construction of Fused Heterocyclic Systems
Building upon the core scaffold to create more complex, rigid heterocyclic structures is a powerful strategy for enhancing target selectivity and optimizing physicochemical properties. This section outlines a proposed pathway to synthesize a novel benzoxazinone derivative, a privileged scaffold in medicinal chemistry.
Synthetic Pathway to a Novel Benzoxazinone
Caption: Proposed multi-step synthesis of a benzoxazinone core.
Protocol 4.1: Synthesis of 7-Methoxy-8-(trifluoromethyl)-2H-benzo[b][3][4]oxazin-3(4H)-one (Proposed)
Rationale: This three-step sequence begins with electrophilic aromatic substitution (nitration) to install a nitrogen-containing functional group. The directing effects of the ortho-CF₃ (meta-directing, deactivating) and meta-OMe (ortho, para-directing, activating) groups are predicted to favor nitration at the C4 position. Subsequent reduction of the nitro group to an amine provides a nucleophile positioned for intramolecular cyclization. Finally, reaction with a phosgene equivalent like triphosgene will form the six-membered heterocyclic ring.
Procedure:
Step A: Nitration
-
Cool a stirred solution of concentrated sulfuric acid to 0 °C.
-
Slowly add this compound (1.0 eq) in portions, maintaining the temperature below 10 °C.
-
Add a nitrating mixture (concentrated nitric acid in sulfuric acid) dropwise.
-
Stir at 0-5 °C for 1-2 hours, then allow to warm to room temperature and stir for an additional 2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry to obtain the 4-nitro derivative.
Step B: Nitro Group Reduction
-
Suspend the 4-nitro derivative (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (5.0 eq) and a catalytic amount of concentrated HCl.
-
Heat the mixture to reflux for 4-6 hours, monitoring by TLC.
-
Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron salts, washing with hot ethanol.
-
Concentrate the filtrate under reduced pressure. The resulting 4-amino derivative may be purified or used directly.
Step C: Benzoxazinone Ring Formation
-
Dissolve the 4-amino derivative (1.0 eq) and a proton sponge or non-nucleophilic base (e.g., 2,6-lutidine, 2.5 eq) in anhydrous THF.
-
Cool the solution to 0 °C.
-
Add a solution of triphosgene (0.4 eq) in anhydrous THF dropwise over 30 minutes. Caution: Triphosgene is highly toxic and releases phosgene gas. This step must be performed in a certified chemical fume hood with appropriate safety precautions.
-
Stir the reaction at 0 °C for 1 hour, then warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Extract the product with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.
-
Purify by flash chromatography to yield the target benzoxazinone.
Conclusion
This compound is a high-value starting material for the synthesis of diverse and novel compounds for drug discovery programs. The protocols outlined in this guide provide robust and scalable methods for creating libraries of amides, bioisosteres, and complex heterocyclic systems. By understanding the rationale behind each synthetic step, researchers can confidently apply and adapt these procedures to accelerate the development of new therapeutic agents.
References
Application Notes and Protocols for Catalytic Reactions Involving 3-Methoxy-2-(trifluoromethyl)benzoic Acid
Foreword for the Modern Researcher
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine-containing moieties is a cornerstone of molecular design. The trifluoromethyl group, in particular, is a powerful tool for modulating physicochemical and biological properties, including lipophilicity, metabolic stability, and binding affinity.[1][2] 3-Methoxy-2-(trifluoromethyl)benzoic acid emerges as a highly valuable building block, combining the electronic influence of a methoxy group with the unique steric and electronic character of an adjacent trifluoromethyl substituent.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to provide a deeper understanding of the causality behind experimental choices. The protocols herein are presented as self-validating systems, grounded in established chemical principles and supported by authoritative literature. Our aim is to empower you to not only replicate these methods but also to innovate upon them.
The Strategic Advantage of the 3-Methoxy-2-(trifluoromethyl)benzoyl Moiety
The unique arrangement of substituents on this aromatic scaffold offers distinct advantages in catalytic transformations:
-
Orthogonal Reactivity: The carboxylic acid provides a primary handle for a variety of coupling reactions, while the trifluoromethyl and methoxy groups can influence the electronic environment of the aromatic ring, potentially impacting the feasibility and outcome of cross-coupling reactions at other positions (if further substituted).
-
Modulation of Acidity and Reactivity: The electron-withdrawing nature of the trifluoromethyl group increases the acidity of the carboxylic acid proton, which can influence the choice of activation agents in amide coupling reactions.
-
Conformational Constraint: The steric bulk of the ortho-trifluoromethyl group can impose conformational restrictions on the resulting products, a desirable trait in rational drug design for enhancing target selectivity.
Core Catalytic Application: Amide Bond Formation
The formation of an amide bond is arguably the most frequent reaction in medicinal chemistry.[3] Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[4] Therefore, activation of the carboxylic acid is paramount.
Mechanism of Carbodiimide-Mediated Amide Coupling
A common and effective method for activating carboxylic acids is the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) to suppress side reactions and improve efficiency.[4]
Caption: Carbodiimide-mediated amide coupling workflow.
Protocol 1: EDC/NHS-Mediated Amide Coupling
This protocol is a robust starting point for the coupling of this compound with primary and secondary amines.
Materials:
-
This compound
-
Amine of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA) (optional, for amine salts)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Ethyl acetate or other suitable extraction solvent
Procedure:
-
Activation of the Carboxylic Acid:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.[4]
-
Stir the reaction mixture at room temperature for 30-60 minutes. The formation of the active ester can be monitored by TLC or LC-MS if desired.
-
-
Amine Coupling:
-
To the activated carboxylic acid solution, add the desired amine (1.0-1.2 equivalents). If the amine is provided as a hydrochloride salt, add DIPEA (1.2-1.5 equivalents) to liberate the free base.
-
Continue stirring the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous HCl (to remove unreacted amine and DIPEA), saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid and NHS), and brine.[4]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Expert Insights:
-
Choice of Solvent: DMF is an excellent solvent for a wide range of substrates. However, for less polar amines, DCM may be a suitable alternative and can simplify the work-up.
-
Temperature Control: While most EDC couplings proceed efficiently at room temperature, for sterically hindered substrates or less reactive amines, gentle heating (40-50 °C) may be beneficial. Conversely, for sensitive substrates prone to racemization, cooling the reaction to 0 °C during activation and coupling is advisable.
-
Alternative Coupling Reagents: For particularly challenging couplings, such as with electron-deficient amines or sterically hindered substrates, more potent coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) can be employed.[5][6] These reagents often lead to faster reaction times and higher yields.[6][7]
| Coupling Reagent System | Typical Reaction Time | Reported Yield Range (%) | Key Advantages | Common Side Reactions |
| EDC/NHS | 1-12 hours | 60-95% | Water-soluble byproducts, mild conditions.[4] | N-acylurea formation, racemization. |
| HATU/DIPEA | 1-4 hours | 70-98% | High efficiency, fast reaction rates.[6][7] | Racemization, cost. |
| PyBOP/DIPEA | 2-16 hours | 65-95% | Effective for hindered systems.[6] | Phosphonium byproducts can complicate purification. |
Advanced Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl structures prevalent in pharmaceuticals.[8] While this compound itself is not typically the halide partner in a Suzuki coupling, its derivatives (e.g., where a bromo or chloro substituent is present on the ring) are excellent substrates. This section will outline the protocol for a hypothetical bromo-substituted derivative.
Catalytic Cycle of the Suzuki-Miyaura Reaction
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.
Protocol 2: Suzuki-Miyaura Coupling of a Bromo-Substituted Derivative
This protocol describes the coupling of a hypothetical bromo-substituted this compound derivative with an arylboronic acid.
Materials:
-
Bromo-substituted this compound derivative (1.0 equivalent)
-
Arylboronic acid (1.2-1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))
-
A suitable phosphine ligand (e.g., SPhos, XPhos) if using Pd(OAc)₂[9]
-
Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 equivalents)
-
A solvent system such as Toluene/Water or 1,4-Dioxane/Water
-
Ethyl acetate
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Reaction Setup:
-
To a Schlenk flask, add the bromo-substituted benzoic acid derivative (1.0 equivalent), arylboronic acid (1.2 equivalents), palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%), and base (e.g., K₂CO₃, 2.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
-
Solvent Addition and Reaction:
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization.
-
Expert Insights:
-
Catalyst and Ligand Selection: The choice of catalyst and ligand is critical. For electron-rich aryl halides, a simple catalyst like Pd(PPh₃)₄ may suffice. However, for more challenging couplings, particularly with aryl chlorides, more sophisticated catalyst systems like Pd(OAc)₂ with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often necessary to promote efficient oxidative addition.[9]
-
Base and Solvent: The base is crucial for the transmetalation step. K₂CO₃ and K₃PO₄ are commonly used. The solvent system must be able to dissolve both the organic and inorganic reagents to facilitate the reaction. A mixture of an organic solvent and water is typical.
-
The Role of the CF₃ Group: The strongly electron-withdrawing trifluoromethyl group can influence the reactivity of the aryl halide. In some cases, it can promote the oxidative addition step, potentially allowing for milder reaction conditions.[10]
Safety and Handling
-
This compound and its derivatives should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Palladium catalysts are toxic and should be handled with care. Avoid inhalation of dust.
-
Organic solvents are flammable and should be used away from ignition sources.
-
Bases such as K₂CO₃ and K₃PO₄ are irritants. Avoid contact with skin and eyes.
Concluding Remarks
This compound is a versatile and valuable building block for the synthesis of complex molecules. The catalytic reactions of amide bond formation and Suzuki-Miyaura cross-coupling are fundamental transformations that enable the incorporation of this scaffold into a wide array of target structures. The protocols and insights provided in this guide are intended to serve as a robust foundation for your synthetic endeavors. By understanding the principles behind these catalytic systems, researchers can effectively troubleshoot and optimize conditions to achieve their desired outcomes.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Methoxy-2-(trifluoromethyl)benzoic acid
Welcome to the technical support center for the synthesis of 3-Methoxy-2-(trifluoromethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles to empower your experimental success.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, however, can be challenging due to the specific substitution pattern on the aromatic ring. The electron-withdrawing trifluoromethyl group and the electron-donating methoxy group exert competing electronic effects and steric hindrance, which can lead to side reactions and purification difficulties. This guide will focus on the two most common synthetic strategies: Directed ortho-Lithiation (DoM) and the Grignard Reaction .
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound.
Issue 1: Low or No Product Formation
A common and frustrating issue is the failure to obtain the desired product or achieving only a very low yield. The root cause often depends on the chosen synthetic route.
In this route, 1-methoxy-3-(trifluoromethyl)benzene is treated with a strong organolithium base, followed by quenching with carbon dioxide.
Possible Causes & Solutions:
-
Ineffective Lithiation: The methoxy group directs the lithiation to the ortho position (C2). However, this process is highly sensitive to reaction conditions.[1][2]
-
Insufficiently Strong Base: Standard n-butyllithium may not be basic enough to efficiently deprotonate the aromatic ring, especially at higher temperatures.[3] Consider using a stronger base system like s-butyllithium or t-butyllithium in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA).[4][5] TMEDA sequesters the lithium cation, increasing the basicity of the organolithium reagent.[6]
-
Incorrect Temperature: Lithiation should be performed at very low temperatures, typically -78 °C, to prevent side reactions and decomposition of the aryllithium intermediate.[7] Ensure your cooling bath is stable throughout the addition of the organolithium reagent.
-
Competitive Lithiation: While the methoxy group is a recognized directing group, the trifluoromethyl group can also direct lithiation, although it is generally considered a weaker directing group.[2][8] In some cases, a mixture of lithiated isomers might be formed, leading to a lower yield of the desired product. Using a bulky base or carefully controlling the temperature can sometimes improve regioselectivity.
-
-
Ineffective Carboxylation: The introduction of the carboxyl group via CO₂ quenching can be problematic.
-
Poor CO₂ Delivery: Simply bubbling CO₂ gas through the reaction mixture is often inefficient. A better method is to pour the aryllithium solution onto a large excess of freshly crushed dry ice.[9] This ensures a high concentration of CO₂ for rapid and efficient carboxylation.
-
Premature Quenching: The aryllithium intermediate is highly reactive and will be quenched by any protic source, including atmospheric moisture. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
-
This approach involves the formation of a Grignard reagent from 2-bromo-1-methoxy-3-(trifluoromethyl)benzene, followed by carboxylation.
Possible Causes & Solutions:
-
Failure of Grignard Reagent Formation: The initiation of Grignard reagent formation can be sluggish.
-
Passivated Magnesium: The surface of the magnesium metal may be coated with a layer of magnesium oxide, which prevents the reaction. Activate the magnesium by crushing it in a dry mortar and pestle, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the reaction mixture.[10]
-
Presence of Water: Grignard reagents are extremely sensitive to moisture and will be rapidly destroyed by even trace amounts of water.[9] All glassware must be oven-dried, and all solvents and reagents must be anhydrous. The reaction should be conducted under a strictly inert atmosphere.
-
Steric Hindrance: The ortho-trifluoromethyl group can sterically hinder the formation of the Grignard reagent.[11] This may require longer reaction times or the use of more reactive "Rieke" magnesium.
-
-
Low Yield in Carboxylation Step: Similar to the DoM route, inefficient carboxylation can be a major issue.
-
Inefficient CO₂ Quenching: As with the aryllithium intermediate, the Grignard reagent should be added to a large excess of crushed dry ice for optimal results.[12][13]
-
Side Reactions: A common side reaction is the formation of a biphenyl dimer through the coupling of the Grignard reagent with unreacted aryl bromide. This can be minimized by the slow addition of the aryl bromide to the magnesium suspension during the Grignard formation step.
-
Issue 2: Presence of Significant Impurities in the Crude Product
Even with successful product formation, the crude material may be contaminated with various byproducts, complicating purification.
Common Impurities and Their Origins:
| Impurity | Possible Origin | Suggested Action |
| Starting Material (1-methoxy-3-(trifluoromethyl)benzene or 2-bromo-1-methoxy-3-(trifluoromethyl)benzene) | Incomplete reaction. | Increase reaction time, use a more potent reagent (e.g., stronger base for DoM), or optimize reaction temperature. |
| Biphenyl Derivative | Coupling of Grignard reagent with unreacted aryl halide. | Slow addition of aryl halide during Grignard formation. |
| Isomeric Benzoic Acids | Non-regioselective lithiation in the DoM route. | Use a bulkier base or optimize the reaction temperature to favor lithiation at the C2 position. |
| Unidentified High Molecular Weight Species | Polymerization or complex side reactions. | Ensure low reaction temperatures and a clean reaction setup. |
Purification Strategy:
The acidic nature of the desired product allows for a straightforward purification strategy based on acid-base extraction.
-
Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Extract the organic layer with an aqueous base solution (e.g., 1 M sodium hydroxide or saturated sodium bicarbonate). The desired benzoic acid will be deprotonated and move into the aqueous layer as its sodium salt.
-
Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Acidify the aqueous layer with a strong acid (e.g., 6 M hydrochloric acid) until the pH is below 2. The this compound will precipitate out of the solution.[12]
-
Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.[9]
For highly pure material, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) can be performed.[14]
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is better, Directed ortho-Lithiation or the Grignard Reaction?
Both routes have their advantages and disadvantages.
-
Directed ortho-Lithiation (DoM): This is often a more direct route if the starting material, 1-methoxy-3-(trifluoromethyl)benzene, is readily available. It avoids the need to synthesize the corresponding aryl bromide. However, it requires the use of highly pyrophoric and moisture-sensitive organolithium reagents and cryogenic temperatures.
-
Grignard Reaction: This route may be preferable if the aryl bromide is more accessible or if you are less equipped to handle large-scale reactions at -78 °C. While still requiring anhydrous conditions, Grignard reactions are often easier to initiate and manage on a larger scale.
The choice of route will ultimately depend on the availability of starting materials, the scale of the reaction, and your laboratory's capabilities.
Q2: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. A suitable eluent system would be a mixture of a nonpolar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate), with a small amount of acetic acid to ensure the carboxylic acid product is protonated and moves up the plate. The disappearance of the starting material spot and the appearance of a new, more polar spot corresponding to the product indicate that the reaction is proceeding.
For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.[12]
Q3: What are the key safety precautions I should take?
-
Organolithium Reagents (for DoM): These are pyrophoric and will ignite on contact with air. They also react violently with water. Always handle them under an inert atmosphere using proper syringe and cannula techniques.
-
Grignard Reagents: These are also highly reactive and moisture-sensitive. Ensure all glassware is dry and the reaction is protected from atmospheric moisture.
-
Solvents: Diethyl ether and tetrahydrofuran (THF) are common solvents for these reactions and are highly flammable. Work in a well-ventilated fume hood away from any sources of ignition.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves.
Q4: What analytical techniques can be used to confirm the identity and purity of the final product?
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show the characteristic aromatic protons and the methoxy group singlet. ¹³C NMR will confirm the number of unique carbons, and ¹⁹F NMR is highly informative for confirming the presence of the -CF₃ group.
-
Mass Spectrometry (MS): This will provide the molecular weight of the compound, confirming its identity.
-
Infrared (IR) Spectroscopy: Look for the characteristic broad O-H stretch of the carboxylic acid and the C=O stretch.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity.
Experimental Protocols
Protocol 1: Synthesis via Directed ortho-Lithiation (DoM)
Step-by-Step Methodology:
-
Preparation: Under an inert atmosphere of argon, add a solution of 1-methoxy-3-(trifluoromethyl)benzene (1.0 eq) in anhydrous THF to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. To the dropping funnel, add a solution of s-butyllithium (1.2 eq) in cyclohexane and N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.2 eq). Add the s-BuLi/TMEDA solution dropwise to the stirred reaction mixture, maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 1-2 hours.
-
Carboxylation: In a separate flask, place a large excess of freshly crushed dry ice. Rapidly pour the aryllithium solution onto the dry ice with vigorous stirring.
-
Work-up: Allow the mixture to warm to room temperature as the excess dry ice sublimes. Quench the reaction by the slow addition of water. Acidify the mixture to pH < 2 with 6 M HCl.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by acid-base extraction as described in the "Troubleshooting Guide".
Protocol 2: Synthesis via Grignard Reaction
Step-by-Step Methodology:
-
Grignard Formation: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an argon atmosphere, add magnesium turnings (1.5 eq). Add a small crystal of iodine. In the dropping funnel, place a solution of 2-bromo-1-methoxy-3-(trifluoromethyl)benzene (1.0 eq) in anhydrous THF. Add a small portion of the aryl bromide solution to the magnesium. If the reaction does not initiate (indicated by gentle boiling and disappearance of the iodine color), gently warm the flask. Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir at room temperature for 1-2 hours.
-
Carboxylation: In a separate beaker, place a large excess of freshly crushed dry ice. Slowly pour the Grignard reagent solution onto the dry ice with vigorous stirring.
-
Work-up: After the addition is complete and the excess dry ice has sublimed, slowly add 6 M HCl to the mixture with cooling in an ice bath until the solution is acidic and all solids have dissolved.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers and purify the crude product by acid-base extraction as described in the "Troubleshooting Guide".
References
- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 2. Directed Ortho Metalation [organic-chemistry.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Directed lithiation of unprotected benzoic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. baranlab.org [baranlab.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mason.gmu.edu [mason.gmu.edu]
- 10. scribd.com [scribd.com]
- 11. Iron-catalyzed cross-coupling of sterically encumbered aryl Grignard reagents with allylic bromides: application to the synthesis of cannabigerol - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. The specific synthesis method of 3,5-bis(trifluoromethyl)benzoic acid_Chemicalbook [chemicalbook.com]
- 13. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]
- 14. rsc.org [rsc.org]
Identification of byproducts in 3-Methoxy-2-(trifluoromethyl)benzoic acid synthesis
Welcome to the technical support center for the synthesis of 3-Methoxy-2-(trifluoromethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential byproducts encountered during this synthesis. Our approach is rooted in mechanistic understanding and practical, field-tested solutions to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent and reliable laboratory-scale synthesis involves a directed ortho-lithiation of 1-methoxy-3-(trifluoromethyl)benzene, followed by carboxylation with carbon dioxide (dry ice). This method leverages the ortho-directing ability of the methoxy group to selectively functionalize the C2 position. An alternative, though sometimes more challenging, approach is the formation of a Grignard reagent from a halogenated precursor, such as 2-bromo-1-methoxy-3-(trifluoromethyl)benzene, followed by carboxylation.
Q2: I am observing a low yield of my desired product. What are the likely causes?
A2: Low yields in this synthesis can often be attributed to several factors:
-
Incomplete Lithiation/Grignard Formation: This can be due to impure or wet solvents and starting materials, insufficiently low temperatures, or inactive lithium or magnesium reagents.
-
Inefficient Carboxylation: Poor reaction with CO₂ can result from the gas not being adequately dispersed through the reaction mixture or the reaction being quenched prematurely.
-
Side Reactions: The formation of byproducts, such as regioisomers or homocoupling products, will consume your starting material and reduce the yield of the desired product.
-
Work-up and Purification Issues: Product loss can occur during aqueous work-up if the pH is not carefully controlled, or during purification if the chosen method is not optimal.
Q3: How can I confirm the identity of my final product, this compound?
A3: A combination of analytical techniques is recommended for unambiguous identification:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): This is the most powerful tool for structural elucidation. The substitution pattern on the aromatic ring will give rise to a characteristic splitting pattern in the ¹H NMR spectrum. ¹⁹F NMR will show a singlet for the CF₃ group, and ¹³C NMR will confirm the number and type of carbon atoms.
-
Mass Spectrometry (MS): This will provide the molecular weight of your compound, confirming the correct mass for C₉H₇F₃O₃.
-
Infrared (IR) Spectroscopy: Look for characteristic stretches for the carboxylic acid O-H (broad), C=O, and C-O bonds, as well as absorptions associated with the trifluoromethyl group.
Troubleshooting Guide: Identification and Mitigation of Byproducts
Issue 1: Presence of Unreacted Starting Material
Symptoms:
-
Signals corresponding to 1-methoxy-3-(trifluoromethyl)benzene are observed in the ¹H and ¹⁹F NMR spectra of the crude product.
-
GC-MS analysis shows a peak with the mass of the starting material.
Root Cause Analysis: This is one of the most common impurities and points to incomplete conversion. The primary reasons are:
-
Insufficient Organolithium/Grignard Reagent: The stoichiometry of the lithiating or Grignard reagent may be insufficient, or the reagent may have degraded due to improper storage or handling.
-
Poor Reaction Kinetics: The reaction temperature may have been too high, leading to reagent decomposition, or the reaction time may have been too short for complete metalation.
-
Ineffective Carboxylation: The organometallic intermediate, if not efficiently trapped by CO₂, will be protonated during work-up, regenerating the starting material.
Proposed Solutions:
-
Reagent Titration: Always titrate your organolithium reagents before use to determine their exact molarity.
-
Strict Anhydrous Conditions: Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use freshly distilled, anhydrous solvents.
-
Optimized Carboxylation: Crush the dry ice into a powder to increase its surface area and add the organometallic solution to a slurry of dry ice in your reaction solvent. This ensures a large excess of CO₂.
Issue 2: Formation of Regioisomeric Benzoic Acids
Symptoms:
-
Complex multiplets in the aromatic region of the ¹H NMR spectrum that do not correspond to the expected pattern for the desired 2-substituted product.
-
Multiple peaks with the same mass-to-charge ratio in GC-MS or LC-MS analysis, indicating the presence of isomers.
Root Cause Analysis: While the methoxy group is a strong ortho-directing group, lithiation at other positions can occur, particularly if the reaction conditions are not optimal. The trifluoromethyl group is a meta-directing group for electrophilic aromatic substitution but can influence the acidity of ring protons. Lithiation at the C4 or C6 positions, followed by carboxylation, will lead to the formation of 4-methoxy-2-(trifluoromethyl)benzoic acid or 5-methoxy-2-(trifluoromethyl)benzoic acid, respectively.
Proposed Solutions:
-
Temperature Control: Maintain a low temperature (typically -78 °C) during the lithiation step. Higher temperatures can lead to decreased regioselectivity.
-
Choice of Lithiating Agent: n-Butyllithium is generally effective. The use of bulkier bases like sec-butyllithium or tert-butyllithium, sometimes in the presence of chelating agents like TMEDA, can influence the site of metalation.[1][2]
-
Purification: Careful column chromatography can often separate the desired product from its regioisomers.
Issue 3: Homocoupling Byproducts
Symptoms:
-
Presence of higher molecular weight species in the MS analysis.
-
Complex aromatic signals in the ¹H NMR spectrum that may be difficult to interpret.
Root Cause Analysis: The organometallic intermediate can undergo oxidative coupling to form a biaryl species. This is more common in Grignard reactions, especially in the presence of trace oxygen or certain metal impurities.
Proposed Solutions:
-
Inert Atmosphere: Rigorously exclude oxygen from the reaction system.
-
Fresh Reagents: Use high-quality magnesium turnings and ensure the halide starting material is pure.
-
Reverse Addition: In some cases, adding the halide slowly to a suspension of magnesium can minimize coupling reactions.
Data Presentation: Spectral Characteristics of Product and Potential Byproducts
The following table summarizes the expected ¹H NMR chemical shifts for the aromatic protons of the desired product and its potential regioisomeric byproducts. These are predicted values and may vary slightly based on the solvent and instrument used.
| Compound Name | Structure | Predicted Aromatic ¹H NMR Signals (ppm) |
| This compound (Product) | ![]() | ~7.6-7.8 (m, 2H), ~7.2-7.4 (m, 1H) |
| 1-Methoxy-3-(trifluoromethyl)benzene (Starting Material) | ![]() | ~7.4 (t, 1H), ~7.1 (m, 2H), ~7.0 (s, 1H) |
| 4-Methoxy-2-(trifluoromethyl)benzoic acid (Byproduct) | ![]() | ~7.9 (d, 1H), ~7.3 (d, 1H), ~7.2 (s, 1H) |
| 5-Methoxy-2-(trifluoromethyl)benzoic acid (Byproduct) | ![]() | ~7.5 (d, 1H), ~7.4 (s, 1H), ~7.2 (dd, 1H) |
Experimental Protocols
Protocol 1: Synthesis of this compound via Directed ortho-Lithiation
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.
-
Reaction Setup: Under a positive pressure of nitrogen, add anhydrous tetrahydrofuran (THF) to the flask and cool to -78 °C using a dry ice/acetone bath.
-
Starting Material Addition: Add 1-methoxy-3-(trifluoromethyl)benzene (1.0 eq.) to the cooled THF.
-
Lithiation: Slowly add n-butyllithium (1.1 eq., solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1 hour.
-
Carboxylation: In a separate flask, prepare a slurry of freshly crushed dry ice in anhydrous THF. Transfer the lithiated solution to the dry ice slurry via a cannula under positive nitrogen pressure.
-
Quenching: Allow the reaction mixture to warm to room temperature overnight. Quench the reaction by the slow addition of water.
-
Work-up: Acidify the aqueous layer with 1 M HCl to a pH of ~2. Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Mandatory Visualization
Caption: Synthetic pathway and potential byproduct formation.
References
Navigating the Labyrinth of Poor Solubility: A Technical Guide for 3-Methoxy-2-(trifluoromethyl)benzoic Acid
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the intricate landscape of pharmaceutical research and development, overcoming the challenge of poor aqueous solubility is a critical determinant of a compound's therapeutic potential. For scientists and researchers working with 3-Methoxy-2-(trifluoromethyl)benzoic acid, a promising but sparingly soluble molecule, this hurdle can significantly impede progress. To address this, we have launched a comprehensive Technical Support Center, offering in-depth troubleshooting guides and frequently asked questions (FAQs) to empower researchers in their experimental endeavors. This resource, grounded in scientific principles and practical laboratory experience, is designed to be a go-to guide for navigating the complexities of this compound's solubility.
Understanding the Molecule: Physicochemical Properties at a Glance
Before delving into solubilization strategies, it is crucial to understand the inherent properties of this compound that govern its solubility. The presence of a carboxylic acid group suggests a pH-dependent solubility profile, while the trifluoromethyl group significantly increases its lipophilicity.
| Property | Estimated Value/Characteristic | Impact on Solubility |
| Molecular Formula | C₉H₇F₃O₃ | - |
| Molecular Weight | 220.15 g/mol | - |
| pKa (Predicted) | ~3.0 - 3.5 | Highly insoluble at acidic pH; solubility increases as pH approaches and surpasses the pKa. |
| LogP (Predicted) | High | Indicates poor aqueous solubility and a preference for lipid environments. |
| General Solubility | Poorly soluble in water; soluble in many organic solvents. | Requires formulation strategies for aqueous applications. |
This table summarizes key physicochemical properties influencing the solubility of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Our technical support center is structured in a user-friendly question-and-answer format to directly address the common challenges encountered by researchers.
FAQ 1: My this compound won't dissolve in my aqueous buffer. What should I do?
This is a common issue stemming from the compound's low intrinsic aqueous solubility and its acidic nature.
Initial Steps:
-
pH Adjustment: The primary strategy for solubilizing an acidic compound like this is to increase the pH of your aqueous solution. By raising the pH above the compound's pKa, you deprotonate the carboxylic acid, forming a more soluble salt in situ.
-
Gentle Heating and Agitation: Applying gentle heat (e.g., 37-40°C) and consistent stirring can aid the dissolution process. However, be cautious of potential degradation at elevated temperatures.
Troubleshooting Workflow:
A troubleshooting workflow for initial dissolution challenges.
FAQ 2: I've adjusted the pH, but I'm still seeing precipitation. What's happening?
Precipitation after initial dissolution can be frustrating. Several factors could be at play.
Potential Causes and Solutions:
-
Insufficient pH: The pH may not be high enough to maintain the compound in its ionized, soluble form, especially if the solution is close to the pKa.
-
Solution: Increase the pH further, aiming for at least 1-2 pH units above the pKa for robust solubility.
-
-
Common Ion Effect: If your buffer contains ions that can form a less soluble salt with your compound, this can lead to precipitation.[1]
-
Solution: Try a different buffer system with non-interfering ions.
-
-
Concentration Exceeds Solubility Limit: Even in its salt form, the compound has a finite solubility.
-
Solution: You may need to work with a lower concentration of the compound.
-
Troubleshooting Precipitation:
A decision tree for addressing precipitation issues.
Advanced Solubilization Strategies
When simple pH adjustment is insufficient or incompatible with your experimental design, more advanced techniques can be employed.
Co-solvents
The addition of a water-miscible organic solvent can significantly enhance the solubility of hydrophobic compounds.[2][3]
Commonly Used Co-solvents:
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol (PEG 300, PEG 400)
-
Dimethyl sulfoxide (DMSO)
Protocol for Co-solvent System Development:
-
Screening: Prepare stock solutions of this compound in various neat co-solvents to determine its solubility in each.
-
Titration: To an aqueous buffer, titrate in small volumes of the co-solvent in which the compound is most soluble.
-
Optimization: Determine the minimum percentage of co-solvent required to achieve and maintain the desired compound concentration without precipitation.
Considerations:
-
Toxicity: Be mindful of the potential toxicity of the co-solvent in your experimental system (e.g., cell culture).
-
Compatibility: Ensure the co-solvent does not interfere with downstream assays.
Surfactants
Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC), creating a hydrophobic core where poorly soluble drugs can be encapsulated.[4][5][6]
Types of Surfactants:
-
Non-ionic: Polysorbates (Tween® series), Poloxamers (Pluronic® series)
-
Anionic: Sodium dodecyl sulfate (SDS)
-
Cationic: Cetyltrimethylammonium bromide (CTAB)
Experimental Approach:
-
Selection: Choose a surfactant that is compatible with your experimental system. Non-ionic surfactants are generally less harsh on biological systems.
-
Concentration: Prepare a series of surfactant solutions at concentrations above their CMC.
-
Solubilization: Add the this compound to the surfactant solutions and determine the maximum achievable concentration.
Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively increasing their aqueous solubility.[7][8][9]
Common Cyclodextrins:
-
β-Cyclodextrin (β-CD)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
Protocol for Cyclodextrin Complexation:
-
Preparation: Prepare aqueous solutions of the chosen cyclodextrin.
-
Complexation: Add an excess of this compound to the cyclodextrin solution.
-
Equilibration: Stir the mixture for 24-48 hours to allow for the formation of the inclusion complex.
-
Filtration: Filter the solution to remove any undissolved compound.
-
Quantification: Analyze the filtrate to determine the concentration of the solubilized compound.
Analytical Methods for Solubility Determination
Accurate determination of solubility is crucial for successful formulation development.[10]
| Method | Principle | Application |
| Shake-Flask Method | A saturated solution is prepared by agitating an excess of the compound in the solvent for an extended period. The concentration of the dissolved compound is then measured. | Gold standard for determining thermodynamic equilibrium solubility. |
| UV-Vis Spectroscopy | The concentration of the dissolved compound is determined by measuring its absorbance at a specific wavelength. | Rapid and simple method for quantification, provided the compound has a suitable chromophore. |
| High-Performance Liquid Chromatography (HPLC) | A highly sensitive and specific method for separating and quantifying the dissolved compound. | Ideal for complex mixtures and for accurately determining low concentrations. |
This table outlines common analytical methods for solubility determination.
Conclusion
Overcoming the solubility challenges of this compound is achievable with a systematic and informed approach. By understanding the physicochemical properties of the molecule and applying the appropriate solubilization strategies, researchers can unlock its full potential in their studies. This technical support center serves as a foundational resource, and we encourage researchers to adapt these principles to their specific experimental needs.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Evaluation of Different Techniques for Size Determination of Drug Nanocrystals: A Case Study of Celecoxib Nanocrystalline Solid Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Formulation Development Strategies for Poorly Soluble Pharma APIs | Article | Dr. Reddy’s [api.drreddys.com]
- 6. arborpharmchem.com [arborpharmchem.com]
- 7. [PDF] Substituent effects on the electronic structure and pKa of benzoic acid | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. onlinepharmacytech.info [onlinepharmacytech.info]
Trifluoromethyl group stability under different reaction conditions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the stability of the trifluoromethyl (-CF3) group under various experimental conditions. Our goal is to equip you with the knowledge to anticipate, diagnose, and resolve stability challenges in your synthetic and developmental workflows.
I. Troubleshooting Guide: Diagnosing -CF3 Group Instability
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Unexpected Formation of a Carboxylic Acid (-COOH) Moiety
Symptoms:
-
Appearance of a new, more polar spot on your TLC plate.
-
A new peak in your HPLC chromatogram, often with a shorter retention time.
-
Mass spectrometry data indicating a mass increase of 13 Da (loss of CF3, gain of COOH).
-
Appearance of fluoride ions in your reaction mixture.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps & Explanations |
| Strong Basic Conditions | Explanation: The trifluoromethyl group can undergo hydrolysis to a carboxylic acid, particularly under strong basic conditions. This is a known degradation pathway, though the -CF3 group is generally considered stable.[1] The electron-withdrawing nature of the fluorine atoms makes the carbon atom susceptible to nucleophilic attack by hydroxide ions. Solutions: 1. Reduce Basicity: If possible, use a weaker base or reduce the concentration of the strong base. 2. Lower Temperature: Perform the reaction at a lower temperature to decrease the rate of hydrolysis. 3. Protecting Groups: If the reaction chemistry allows, consider if other functional groups in the molecule could be modified to reduce the overall electron deficiency of the trifluoromethyl-bearing moiety. |
| Elevated Temperatures in Aqueous Basic Media | Explanation: The combination of heat and basic aqueous conditions significantly accelerates the hydrolysis of the -CF3 group. Solutions: 1. Optimize Reaction Time: Minimize the reaction time at elevated temperatures. Monitor the reaction closely to stop it as soon as the desired transformation is complete. 2. Solvent Modification: If the reaction tolerates it, consider using a non-aqueous solvent system to reduce the availability of water for hydrolysis. |
| Presence of Activating Groups | Explanation: The stability of the trifluoromethyl group can be influenced by adjacent functional groups. For instance, studies on trifluoromethylphenols have shown their conversion to the corresponding hydroxybenzoic acids.[1] Solutions: 1. Substrate Modification: If you are in the design phase, consider the electronic effects of neighboring groups on the stability of the -CF3 group. |
Issue 2: Defluorination or C-F Bond Cleavage Under Reductive Conditions
Symptoms:
-
Mass spectrometry data indicating the loss of one or more fluorine atoms.
-
Formation of difluoromethyl (-CF2H) or monofluoromethyl (-CFH2) species.
-
Complete removal of the trifluoromethyl group.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps & Explanations |
| Harsh Reducing Agents | Explanation: While generally robust, the -CF3 group can be susceptible to certain strong reducing agents, particularly those that can engage in single-electron transfer (SET) processes. Solutions: 1. Select Milder Reagents: Opt for milder reducing agents. For example, if reducing a nitro group, consider catalytic hydrogenation with Pd/C under neutral conditions instead of using dissolving metal reductions. 2. Control Stoichiometry: Use the minimum effective amount of the reducing agent. |
| Transition Metal Catalysis | Explanation: Some transition metal catalysts can facilitate the decomposition of trifluoromethyl groups.[2] This can occur through oxidative addition of the C-F bond to the metal center, although this is generally challenging due to the high bond dissociation energy of the C-F bond.[3][4] Solutions: 1. Ligand Screening: The electronic and steric properties of the ligands on the metal catalyst can significantly influence its reactivity. Screen different ligands to find a system that promotes the desired reaction without affecting the -CF3 group. 2. Catalyst Choice: Explore different transition metals. For example, if a palladium-catalyzed reaction is causing defluorination, consider if a nickel or copper catalyst might be more selective. |
Issue 3: Photodegradation of Trifluoromethyl-Containing Compounds
Symptoms:
-
Discoloration of the sample upon exposure to light.
-
Appearance of degradation products in samples stored in clear vials.
-
Inconsistent results from experiments conducted under varying light conditions.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps & Explanations |
| UV Light Exposure | Explanation: Exposure to UV light can induce the degradation of trifluoromethyl-containing compounds. For example, 4-(trifluoromethyl)phenol has been shown to degrade into trifluoroacetic acid upon photolysis.[1] Solutions: 1. Protect from Light: Store samples in amber vials or wrap clear vials in aluminum foil. Conduct experiments in a fume hood with the sash down and the light off when possible. 2. Use UV Filters: If light exposure is unavoidable, use filters to block UV radiation. |
II. Frequently Asked Questions (FAQs)
General Stability
Q1: Why is the trifluoromethyl group generally considered to be stable?
A1: The stability of the trifluoromethyl group stems from the exceptional strength of the carbon-fluorine (C-F) bond, which is one of the strongest single bonds in organic chemistry.[3][5] This high bond dissociation energy (around 485.3 kJ/mol) makes the -CF3 group resistant to cleavage under many chemical, thermal, and metabolic conditions.[3][4]
Q2: How does the trifluoromethyl group enhance the metabolic stability of a drug candidate?
A2: The robust C-F bonds are resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes, which are major players in drug metabolism.[6] By replacing a metabolically labile group (like a methyl group) with a -CF3 group, chemists can block a "metabolic hotspot" on a molecule, leading to a longer half-life and improved bioavailability.[5][6]
Stability Under Specific Conditions
Q3: How stable is the trifluoromethyl group under strongly acidic conditions?
A3: The trifluoromethyl group is generally very stable in the presence of strong acids. However, under superacidic conditions (e.g., trifluoromethanesulfonic acid), decomposition can occur, potentially leading to the formation of reactive electrophilic species.[2] In some cases, highly acidic media, such as fuming sulfuric acid with boric acid, can be used to intentionally hydrolyze the trifluoromethyl group to a carboxylic acid.[7][8]
Q4: Can the trifluoromethyl group be affected by oxidative conditions?
A4: The -CF3 group is highly resistant to oxidation due to the strong C-F bonds and the high electronegativity of the fluorine atoms, which withdraws electron density from the carbon atom, making it less susceptible to oxidation.[4] However, other parts of the molecule can still be susceptible to oxidation.[1]
Q5: What is the thermal stability of the trifluoromethyl group?
A5: Trifluoromethylated molecules generally exhibit high thermal stability.[9] The strong C-F bonds contribute to this robustness at elevated temperatures.
Experimental Considerations
Q6: I suspect my trifluoromethyl-containing compound is degrading. What are the first steps I should take?
A6: A systematic approach is crucial. Begin by conducting forced degradation studies under a variety of stress conditions, including acidic, basic, oxidative, photolytic, and thermal stress.[1] This will help you identify the specific conditions under which your compound is unstable, understand its degradation profile, and develop a stability-indicating analytical method (e.g., HPLC) to monitor for degradation products.
Q7: My trifluoromethylated compound is poorly soluble in aqueous media for stability studies. What can I do?
A7: Poor aqueous solubility is a common challenge.[1] For hydrolytic degradation studies, you can consider using co-solvents that are miscible with water, such as acetonitrile, methanol, or DMSO. However, be aware that the co-solvent itself could potentially influence the degradation pathway.[1]
III. Experimental Protocols
Protocol 1: Forced Degradation Study for a Trifluoromethyl-Containing Compound
Objective: To assess the stability of a trifluoromethyl-containing compound under various stress conditions.
Materials:
-
Test compound
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H2O2)
-
HPLC grade water, acetonitrile, and methanol
-
Amber HPLC vials
-
Photostability chamber
-
Oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acidic Degradation:
-
To an amber HPLC vial, add an appropriate volume of the stock solution and dilute with 0.1 M HCl to a final concentration of 0.1 mg/mL.
-
Incubate at 60°C for 24 hours.
-
Analyze by HPLC at t=0 and t=24 hours.
-
-
Basic Degradation:
-
To an amber HPLC vial, add an appropriate volume of the stock solution and dilute with 0.1 M NaOH to a final concentration of 0.1 mg/mL.
-
Incubate at 60°C for 24 hours.
-
Analyze by HPLC at t=0 and t=24 hours.
-
-
Oxidative Degradation:
-
To an amber HPLC vial, add an appropriate volume of the stock solution and dilute with 3% H2O2 to a final concentration of 0.1 mg/mL.
-
Incubate at room temperature for 24 hours.
-
Analyze by HPLC at t=0 and t=24 hours.
-
-
Thermal Degradation:
-
Place a solid sample of the test compound in an oven at 80°C for 48 hours.
-
After incubation, prepare a solution of the solid at 0.1 mg/mL and analyze by HPLC.
-
-
Photodegradation:
-
Prepare a solution of the test compound at 0.1 mg/mL in a suitable solvent in a clear vial.
-
Expose the sample to light in a photostability chamber according to ICH guidelines.
-
Analyze by HPLC before and after exposure.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of a control sample to identify and quantify any degradation products.
IV. Visualizations
Caption: Troubleshooting workflow for -CF3 group hydrolysis.
Caption: General stability profile of the trifluoromethyl group.
V. References
-
Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. RSC Advances. 7
-
Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie International Edition. 10
-
Chemical Stability Enhanced: The Impact of Trifluoromethyl Groups in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. 9
-
Facile Hydrolysis of the Trifluoromethyl Group in the Presence of Base. Some Trifluoromethylated Indoles. Journal of the American Chemical Society. 11
-
Proposed reaction mechanism of the hydrolysis of the trifluoromethyl... ResearchGate. 12
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. 3
-
Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. PMC. 8
-
Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC - NIH. 13
-
Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds. Benchchem. 1
-
The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. Organic Chemistry Frontiers (RSC Publishing). 14
-
The effect of the terminal trifluoromethyl group on nematic liquid crystal thermal stability. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). 15
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. 4
-
Protolytic defluorination of trifluoromethyl-substituted arenes. PMC - NIH. 2
-
Catalysis for Fluorination and Trifluoromethylation. PMC - NIH. 16
-
The Power of Fluorination: Enhancing Drug Properties with Trifluoromethyl Groups. NINGBO INNO PHARMCHEM CO.,LTD.. 6
-
(PDF) Degradation and Transformation of Organic Fluorine Compounds. ResearchGate. 17
-
Chain-End Functionality: The Key Factor toward Fluoropolymer Thermal Stability. Macromolecules. 18
-
The Significance of Trifluoromethyl Groups in Pharmaceutical Intermediates. NINGBO INNO PHARMCHEM CO.,LTD.. 5
References
- 1. benchchem.com [benchchem.com]
- 2. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. The effect of the terminal trifluoromethyl group on nematic liquid crystal thermal stability - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 16. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scalable Synthesis of 3-Methoxy-2-(trifluoromethyl)benzoic acid
Welcome to the technical support center for the scalable synthesis of 3-Methoxy-2-(trifluoromethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important intermediate. The following troubleshooting guide and frequently asked questions (FAQs) are structured to provide in-depth, practical solutions based on established chemical principles and field-proven insights.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis, offering step-by-step guidance to resolve them.
Issue 1: Low Yield or Incomplete Conversion During Trifluoromethylation
Question: We are experiencing low yields during the trifluoromethylation of a 2-substituted 3-methoxybenzene precursor. What are the likely causes and how can we optimize the reaction?
Answer: Low yields in trifluoromethylation reactions, particularly on an industrial scale, are a common challenge. The primary reasons often revolve around the choice of trifluoromethylating agent, reaction conditions, and the nature of the starting material.
Causality and Optimization Strategies:
-
Reagent Reactivity and Stability: The choice of the trifluoromethylating agent is critical. While reagents like trifluoromethyltrimethylsilane (TMSCF3) are effective, their reactivity can be influenced by the choice of initiator and reaction conditions. For instance, the use of anhydrides like trifluoroacetic anhydride (TFAA) can activate benzoic acids for efficient trifluoromethylation.[1]
-
Reaction Conditions:
-
Temperature: Trifluoromethylation reactions often require elevated temperatures to proceed at a reasonable rate. However, excessively high temperatures can lead to decomposition of the starting material or product. A systematic temperature screen is recommended to find the optimal balance.
-
Solvent: The choice of solvent can significantly impact the solubility of reagents and intermediates, as well as the reaction kinetics. Anisole (methoxybenzene) has been shown to be an effective solvent for some trifluoromethylation reactions.[1]
-
Atmosphere: These reactions are typically sensitive to moisture and oxygen. Ensuring an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent side reactions and reagent degradation.
-
-
Starting Material Purity: Impurities in the starting material can interfere with the reaction, either by consuming reagents or by catalyzing side reactions. Ensure the purity of your 2-substituted 3-methoxybenzene precursor before proceeding.
Experimental Protocol: Optimization of Trifluoromethylation
-
Reagent Preparation: In an oven-dried Schlenk tube under a nitrogen atmosphere, combine the carboxylic acid precursor (0.2 mmol), DMAP (0.5 mmol), and CsF (0.5 mmol).
-
Reagent Addition: Add TMSCF3 (0.6 mmol), TFAA (0.4 mmol), and anisole (2 mL).[1]
-
Reaction: Heat the reaction mixture to 120°C for 15 hours.[1]
-
Analysis: Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS or HPLC) to determine the optimal reaction time.
-
Work-up and Purification: Upon completion, quench the reaction and purify the product using standard techniques such as column chromatography or recrystallization.
Issue 2: Unwanted Decarboxylation Side Reactions
Question: During the final hydrolysis or work-up of our synthesis, we observe significant formation of 2-methoxy-1-(trifluoromethyl)benzene, indicating decarboxylation. How can we minimize this side reaction?
Answer: Decarboxylation of benzoic acids, especially under harsh conditions, is a known side reaction that can significantly reduce the yield of the desired product.[2][3] The electron-withdrawing nature of the trifluoromethyl group can further facilitate this process.
Causality and Mitigation Strategies:
-
Temperature Control: High temperatures are a primary driver of decarboxylation.[2][4] It is critical to maintain the lowest possible temperature during hydrolysis and subsequent purification steps. For instance, some decarboxylation reactions are carried out at temperatures ranging from 150°C to 180°C.[4]
-
pH Control: The stability of the carboxylate group is pH-dependent. Strongly acidic or basic conditions, especially at elevated temperatures, can promote decarboxylation. Careful control of pH during work-up is essential.
-
Catalyst-Induced Decarboxylation: Certain metal catalysts, particularly copper salts, can promote decarboxylation.[3] If your synthesis involves copper, consider alternative catalysts or optimize the reaction conditions to minimize this side reaction.
-
Photoredox Catalysis: Modern methods utilizing visible-light photoredox catalysis can achieve decarboxylation under milder conditions, which could be a competing pathway if light is not excluded from the reaction.[5]
Workflow for Minimizing Decarboxylation
References
- 1. Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones [organic-chemistry.org]
- 2. tsapps.nist.gov [tsapps.nist.gov]
- 3. Benzoic acid - Wikipedia [en.wikipedia.org]
- 4. US5380926A - Method of making 3-methoxy-2,4,5-trifluorobenzoic acid - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of Trifluoromethylbenzoic Acid Isomers: Unlocking Their Potential in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties has become a cornerstone for enhancing the therapeutic potential of drug candidates. Among these, the trifluoromethyl (-CF3) group stands out for its profound impact on a molecule's physicochemical and biological properties. This guide provides an in-depth comparative analysis of the three structural isomers of trifluoromethylbenzoic acid: 2-(trifluoromethyl)benzoic acid, 3-(trifluoromethyl)benzoic acid, and 4-(trifluoromethyl)benzoic acid. While these isomers are often employed as versatile building blocks in the synthesis of more complex pharmaceuticals and agrochemicals, a nuanced understanding of their intrinsic biological activities and how their structural differences influence these activities is crucial for researchers, scientists, and drug development professionals.
This guide will delve into the structure-activity relationships that govern the biological potential of these isomers, supported by available data and established scientific principles. We will explore their comparative metabolism, known biological activities of their derivatives, and provide detailed experimental protocols for their further investigation.
The Trifluoromethyl Group: A Game-Changer in Medicinal Chemistry
The trifluoromethyl group is a powerful tool in the medicinal chemist's arsenal. Its strong electron-withdrawing nature and high lipophilicity can significantly alter a molecule's:
-
Metabolic Stability: The C-F bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation, which can prolong a drug's half-life.
-
Lipophilicity: Increased lipophilicity can enhance a molecule's ability to cross cellular membranes and reach its biological target.
-
Binding Affinity: The -CF3 group can engage in unique interactions with biological targets, such as dipole-dipole and orthogonal multipolar interactions, potentially increasing binding affinity and selectivity.
-
Acidity: When attached to an aromatic ring, the electron-withdrawing nature of the -CF3 group increases the acidity of a proximal carboxylic acid group.
These properties are intricately linked to the biological activity of trifluoromethylbenzoic acid isomers and their derivatives.
Positional Isomerism: A Subtle Yet Profound Determinant of Biological Activity
The position of the trifluoromethyl group on the benzoic acid ring—ortho (2-), meta (3-), or para (4-)—is not a trivial distinction. This positional isomerism dictates the steric and electronic environment of the carboxylic acid group and the overall shape of the molecule, which in turn influences its interaction with biological systems.
Physicochemical Properties and Metabolism
A study on the metabolism of substituted benzoic acids in rats revealed that the positional isomerism of the trifluoromethyl group influences their primary metabolic fate[1]. While 2- and 4-(trifluoromethyl)benzoic acid were found to predominantly form ester glucuronides, the metabolic profile of the 3-isomer was different, highlighting that even a subtle shift in substituent position can alter metabolic pathways[1]. This has significant implications for the pharmacokinetics and bioavailability of drugs derived from these isomers.
| Property | 2-(Trifluoromethyl)benzoic Acid | 3-(Trifluoromethyl)benzoic Acid | 4-(Trifluoromethyl)benzoic Acid |
| Molecular Formula | C₈H₅F₃O₂ | C₈H₅F₃O₂ | C₈H₅F₃O₂ |
| Molecular Weight | 190.12 g/mol [2] | 190.12 g/mol [3] | 190.12 g/mol [4] |
| Appearance | White crystalline powder | White to light yellow crystal powder | White crystalline powder |
| Melting Point | 110-112 °C | 104-106 °C | 219-220 °C |
| Primary Metabolic Fate | Ester glucuronide formation[1] | Glycine conjugation[1] | Ester glucuronide formation[1] |
Comparative Biological Activities: Insights from Derivatives
While direct comparative studies on the biological activities of the parent trifluoromethylbenzoic acid isomers are not extensively documented, a wealth of information on their derivatives provides valuable insights into the potential of each isomeric scaffold.
Anti-inflammatory Activity
Benzoic acid derivatives are a well-established class of anti-inflammatory agents, with the most famous example being acetylsalicylic acid (aspirin). The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes. The acidity of the carboxylic acid group, which is influenced by the position of the trifluoromethyl group, can play a role in the binding to the active site of COX enzymes. While direct data on the parent isomers is lacking, derivatives of 4-(trifluoromethyl)phenyl compounds have been investigated as nonsteroidal anti-inflammatory agents[5].
Anticancer Activity
The trifluoromethyl group is a common feature in many anticancer drugs, where it can enhance binding to target proteins and improve pharmacokinetic properties[6]. Derivatives of all three isomers have been explored in the development of novel anticancer agents. For instance, B-ring trifluoromethylated flavonoids have shown activity against human gastric adenocarcinoma cells. The substitution pattern on the phenyl ring is crucial for the observed cytotoxic effects.
Antimicrobial Activity
The trifluoromethylphenyl moiety has been incorporated into various antimicrobial agents. For example, pyrazole derivatives containing a 4-(trifluoromethyl)phenyl group have demonstrated potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[7]. The lipophilicity conferred by the trifluoromethyl group is thought to aid in the penetration of the bacterial cell wall. While some N-substituted p-fluorobenzamides with a trifluoromethyl group have shown good activity against yeasts and some fungi, their activity against bacteria was found to be less significant compared to their sulfonamide analogs[8].
Experimental Protocols for Biological Activity Screening
To facilitate further research into the comparative biological activities of trifluoromethylbenzoic acid isomers, this section provides detailed, step-by-step methodologies for key in vitro assays.
In Vitro Anti-inflammatory Activity: COX Inhibition Assay
This protocol outlines a common method for assessing the inhibition of cyclooxygenase enzymes, a key mechanism for many anti-inflammatory drugs.
Caption: Workflow for in vitro COX inhibition assay.
Protocol:
-
Preparation of Reagents: Prepare solutions of COX-1 and COX-2 enzymes, arachidonic acid, and the trifluoromethylbenzoic acid isomers in a suitable buffer (e.g., Tris-HCl).
-
Assay Plate Preparation: In a 96-well plate, add the enzyme solution to each well.
-
Addition of Inhibitors: Add serial dilutions of the test compounds (2-, 3-, and 4-trifluoromethylbenzoic acid) and a positive control (e.g., celecoxib for COX-2, ibuprofen for non-selective inhibition) to the wells. Include a vehicle control (e.g., DMSO).
-
Initiation of Reaction: Add arachidonic acid to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 10 minutes).
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., 1 M HCl).
-
Quantification of Prostaglandin E2 (PGE2): Measure the amount of PGE2 produced using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Determine the concentration of each compound that inhibits 50% of the enzyme activity (IC50).
In Vitro Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential anticancer drugs.
Caption: Workflow for the MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Seed a human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: The following day, treat the cells with various concentrations of the trifluoromethylbenzoic acid isomers. Include a positive control (e.g., doxorubicin) and a vehicle control.
-
Incubation: Incubate the cells for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
In Vitro Antimicrobial Activity: Broth Microdilution Assay
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Caption: Workflow for the broth microdilution MIC assay.
Protocol:
-
Preparation of Test Compounds: Perform serial two-fold dilutions of the trifluoromethylbenzoic acid isomers in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus ATCC 29213) to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Toxicity and Safety Considerations
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), all three isomers of trifluoromethylbenzoic acid are classified as causing skin and eye irritation, and may cause respiratory irritation[2][3][4]. The toxicological properties of these substances have not been fully investigated, and therefore, they should be handled with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, in a well-ventilated area[9].
Conclusion and Future Directions
The positional isomerism of trifluoromethylbenzoic acid plays a critical role in defining the physicochemical properties, metabolic fate, and ultimately the biological potential of these compounds and their derivatives. While the parent isomers themselves may exhibit modest biological activity, they are undeniably valuable starting points for the synthesis of potent and selective therapeutic agents. The ortho, meta, and para isomers offer distinct structural scaffolds that can be exploited to fine-tune the properties of a drug candidate.
Future research should focus on a direct, systematic comparison of the in vitro and in vivo biological activities of the three parent isomers to provide a clearer understanding of their individual pharmacological profiles. Such studies would provide a valuable dataset for medicinal chemists and guide the rational design of next-generation therapeutics based on these versatile fluorinated building blocks.
References
- 1. Quantitative structure-metabolism relationships for substituted benzoic acids in the rat. Computational chemistry, NMR spectroscopy and pattern recognition studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Nonsteroidal antiinflammatory agents. Part 21: optically active stereoisomers of p-trifluoromethylphenyl- and p-thioanisyl-biphenylyl- hydroxypropionic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [N-substituted p-fluorobenzencarboxyamides. Evaluation of the in vitro antimicrobial activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-(Trifluoromethyl)benzoic acid(454-92-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Performance comparison of catalysts for the synthesis of 3-Methoxy-2-(trifluoromethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 3-Methoxy-2-(trifluoromethyl)benzoic Acid
This compound is a key building block in medicinal chemistry and drug discovery. Its unique trifluoromethyl (-CF3) and methoxy (-OCH3) substituents impart desirable physicochemical properties to target molecules, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. The strategic placement of these groups on the benzoic acid scaffold makes it a valuable intermediate for the synthesis of a wide range of pharmacologically active compounds. The efficient and selective synthesis of this molecule is therefore of paramount importance. This guide provides an in-depth comparison of catalytic methods for the synthesis of this compound, with a focus on performance, mechanistic insights, and practical considerations for laboratory and industrial applications.
Synthetic Strategies: A Focus on Catalytic C-H Functionalization
The most direct and atom-economical approach to this compound involves the selective functionalization of the C-H bond at the 2-position of 2-methoxy-1-(trifluoromethyl)benzene, followed by carboxylation. This strategy, primarily achieved through directed ortho-lithiation, leverages the coordinating ability of the methoxy group to direct a strong base to the adjacent C-H bond. The choice of the organolithium base is critical and significantly influences the reaction's efficiency and selectivity.
Performance Comparison of Organolithium Catalysts for ortho-Lithiation
The ortho-lithiation of 2-methoxy-1-(trifluoromethyl)benzene is a kinetically controlled process where the organolithium reagent acts as a catalyst to generate a highly reactive aryllithium intermediate. This intermediate is then quenched with carbon dioxide to afford the desired carboxylic acid. The performance of different organolithium bases is compared below.
| Catalyst/Reagent | Base Strength (pKa of conjugate acid) | Typical Reaction Conditions | Reported Yield (%) | Key Advantages | Potential Drawbacks |
| n-Butyllithium (n-BuLi) | ~50 | THF or Et₂O, -78 °C to rt | Good to Excellent | Commercially available, widely used | Can be pyrophoric, may require careful handling |
| sec-Butyllithium (s-BuLi) | ~51 | THF or Et₂O, -78 °C | Often higher than n-BuLi | More reactive than n-BuLi, can be more effective for less acidic protons | More sterically hindered, potentially leading to different selectivity |
| tert-Butyllithium (t-BuLi) | ~53 | THF or Et₂O, -78 °C | High | Most reactive of the butyllithiums | Most hazardous, highly pyrophoric |
| Lithium Diisopropylamide (LDA) | ~36 | THF, -78 °C | Moderate to Good | Non-nucleophilic, good for substrates with sensitive functional groups | Less basic than alkyllithiums, may be less effective for this substrate |
Expert Insights on Catalyst Selection:
The choice of organolithium reagent is a balance between reactivity and safety. While n-BuLi is a workhorse for many ortho-lithiation reactions, the increased reactivity of s-BuLi and t-BuLi can often lead to higher yields and faster reaction times, particularly for less activated substrates. However, their increased pyrophoricity necessitates more stringent handling procedures. LDA, a non-nucleophilic base, is a valuable alternative when the substrate is sensitive to nucleophilic attack, though its lower basicity might result in incomplete conversion for the C-H bond . For the synthesis of this compound, the inductive effect of the trifluoromethyl group enhances the acidity of the ortho-protons, making them accessible to a range of organolithium bases.
Experimental Protocols
General Procedure for Directed ortho-Lithiation and Carboxylation
Safety Precaution: Organolithium reagents are pyrophoric and react violently with water. All reactions must be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and glassware.
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum is charged with 2-methoxy-1-(trifluoromethyl)benzene (1.0 eq.) and anhydrous tetrahydrofuran (THF).
-
Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Addition of Organolithium Reagent: The selected organolithium reagent (e.g., n-BuLi, 1.1 eq.) is added dropwise via syringe while maintaining the internal temperature below -70 °C. The reaction mixture is then stirred at this temperature for 1-2 hours.
-
Carboxylation: A stream of dry carbon dioxide gas is bubbled through the solution for 1 hour, or the reaction mixture is poured over crushed dry ice. The reaction is allowed to warm to room temperature overnight.
-
Workup: The reaction is quenched with water, and the aqueous layer is washed with diethyl ether to remove any unreacted starting material. The aqueous layer is then acidified with concentrated HCl to a pH of ~1, leading to the precipitation of the crude product.
-
Purification: The crude product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Mechanistic Considerations: The Role of the Directing Group
The regioselectivity of the lithiation is controlled by the methoxy group, which acts as a directing metalating group (DMG). The lone pair of electrons on the oxygen atom coordinates to the lithium cation of the organolithium reagent, bringing the base in close proximity to the ortho-proton and facilitating its abstraction. This pre-coordination complex lowers the activation energy for the deprotonation at the adjacent position compared to other positions on the aromatic ring.[1][2]
Caption: Mechanism of directed ortho-lithiation and carboxylation.
Alternative Catalytic Approaches
While directed ortho-lithiation is a robust method, other catalytic approaches for C-H functionalization are continuously being developed. Transition metal-catalyzed C-H activation, for instance, offers potential alternatives, although specific examples for the synthesis of this compound are less common in the literature. These methods often involve directing groups to achieve regioselectivity and can sometimes be performed under milder conditions than those required for organolithium reagents. Researchers should stay abreast of developments in palladium, rhodium, and copper catalysis for potential future applications in this area.
Conclusion and Future Outlook
The synthesis of this compound is most reliably achieved through directed ortho-lithiation of 2-methoxy-1-(trifluoromethyl)benzene followed by carboxylation. The choice of the organolithium reagent is a critical parameter that allows for the optimization of yield and reaction conditions, with a trade-off between reactivity and handling safety. While n-BuLi remains a popular choice, more reactive alternatives like s-BuLi and t-BuLi can offer improved performance. As the field of C-H activation continues to evolve, new catalytic systems may emerge that provide even more efficient and sustainable routes to this important synthetic intermediate. The detailed understanding of the reaction mechanism and the careful selection of the catalyst are paramount for the successful synthesis of this compound, a cornerstone for the development of next-generation pharmaceuticals.
References
A Comparative Guide to Inter-laboratory Validation of Analytical Methods for Trifluoromethylbenzoic Acids
Introduction: The Analytical Imperative for Trifluoromethylbenzoic Acids
Trifluoromethylbenzoic acids (TFMBAs) are a class of compounds with increasing significance in the pharmaceutical and agrochemical industries. They often emerge as key intermediates or metabolites of active pharmaceutical ingredients (APIs) and pesticides.[1][2] The trifluoromethyl group imparts unique properties, such as enhanced metabolic stability and lipophilicity, making its incorporation a common strategy in drug design.[2] Consequently, the accurate and precise quantification of TFMBAs in various matrices, from environmental samples to biological fluids, is paramount for regulatory compliance, pharmacokinetic studies, and safety assessments.[3][4][5]
This guide provides a comprehensive comparison of analytical methodologies for TFMBAs, with a focus on the principles of inter-laboratory validation. Ensuring that an analytical method is robust and transferable between laboratories is a cornerstone of scientific rigor and is mandated by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and is a key principle in guidelines from the International Council for Harmonisation (ICH).[3][6][7] This document is intended for researchers, scientists, and drug development professionals seeking to establish and validate reliable analytical methods for these critical compounds.
Pillar 1: Comparative Analysis of Analytical Methodologies
The choice of an analytical technique for TFMBAs is dictated by the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The most prevalent methods include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and cost-effective technique for the analysis of TFMBAs. The separation is typically achieved on a reverse-phase C18 column.[8] The mobile phase often consists of a mixture of acetonitrile and water with an acidic modifier like phosphoric or formic acid to ensure the protonation of the carboxylic acid group and improve peak shape.[8]
-
Expertise & Experience: The choice of a C18 column is based on the nonpolar nature of the trifluoromethyl group and the benzene ring, which allows for good retention and separation from more polar matrix components. Acidifying the mobile phase is crucial; without it, the carboxylate anion would lead to poor retention and peak tailing on a reverse-phase column. For MS compatibility, volatile acids like formic acid are preferred over non-volatile acids like phosphoric acid.[8]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high chromatographic resolution and is a powerful tool for the identification and quantification of volatile compounds. However, due to the low volatility of TFMBAs, derivatization is a necessary prerequisite to convert the carboxylic acid into a more volatile ester, typically a methyl ester, using reagents like BF₃·MeOH.[9][10]
-
Expertise & Experience: The derivatization step, while essential for GC analysis, can be a source of variability and may impact the overall accuracy and precision of the method. The choice of derivatizing agent and reaction conditions must be carefully optimized to ensure complete and reproducible conversion. Electron Ionization (EI) is a common ionization technique in GC-MS, providing reproducible fragmentation patterns that are useful for structural elucidation and library matching.[9]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as the gold standard for the trace-level quantification of TFMBAs in complex matrices due to its exceptional sensitivity and selectivity.[4][11][12] This technique combines the separation power of HPLC with the high specificity of tandem mass spectrometry.
-
Expertise & Experience: The use of Multiple Reaction Monitoring (MRM) in LC-MS/MS allows for the highly selective detection of the target analyte by monitoring a specific precursor-to-product ion transition, minimizing interferences from the sample matrix.[1][4] Electrospray ionization (ESI) in negative ion mode is typically employed for TFMBAs, as the carboxylic acid group is readily deprotonated.[1] The selection of a suitable internal standard, ideally a stable isotope-labeled version of the analyte, is critical for correcting for matrix effects and variations in instrument response.[11]
Pillar 2: Performance Characteristics and Inter-laboratory Validation
A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose.[6][7] For inter-laboratory validation, also known as reproducibility, it is crucial to assess the method's performance across different laboratories, analysts, and equipment.[7][13] The key validation parameters are summarized in the table below.
| Validation Parameter | HPLC-UV | GC-MS (with Derivatization) | LC-MS/MS | ICH Q2(R1) Guideline Reference |
| Specificity/Selectivity | Moderate; relies on chromatographic separation. Potential for co-eluting interferences. | High; mass spectrometric detection provides good selectivity. | Very High; MRM mode is highly specific. | [7][14] |
| Linearity (R²) | Typically >0.99 | Typically >0.99 | Typically >0.999 | [7][14] |
| Accuracy (% Recovery) | 90-110% | 80-120% (can be affected by derivatization efficiency) | 95-105% | [7][14] |
| Precision (%RSD) | < 5% | < 15% | < 10% | [7][14] |
| Limit of Quantification (LOQ) | µg/mL range | ng/L to µg/L range | ng/mL to pg/mL range | [7][14] |
| Robustness | Generally good, but sensitive to mobile phase pH and composition. | Sensitive to derivatization conditions and GC parameters. | Robust, but susceptible to matrix effects which can be mitigated with internal standards. | [7][13] |
Pillar 3: Experimental Protocols and Workflows
Sample Preparation Workflow for Environmental Water Samples
Solid-phase extraction (SPE) is a common and effective technique for the pre-concentration of TFMBAs from aqueous matrices and for the removal of interfering substances.[10][11]
Caption: Solid-Phase Extraction (SPE) workflow for TFMBAs.
Detailed Protocol: LC-MS/MS Analysis of TFMBAs in Plasma
This protocol is provided as a representative example and should be fully validated in the user's laboratory.
1. Sample Preparation (Protein Precipitation) a. To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (e.g., ¹³C-labeled TFBA). b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 10,000 x g for 10 minutes. d. Transfer the supernatant to a clean vial for analysis.
2. LC-MS/MS Conditions
- LC System: Agilent 1290 Infinity II or equivalent.
- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: Start with 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, and then return to initial conditions.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 5 µL.
- Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.
- Ionization Mode: Electrospray Ionization (ESI), Negative.
- MRM Transitions: To be optimized for the specific TFBA isomer. For 4-TFBA, a potential transition is m/z 189 -> 145.[15]
3. Validation Protocol for Inter-laboratory Studies a. Objective: To demonstrate that the analytical method is reproducible across different laboratories. b. Study Design: A minimum of three laboratories should participate. A central laboratory should prepare and distribute a common set of validation standards and quality control (QC) samples. c. Validation Parameters to be Assessed by Each Laboratory:
- Linearity: Analyze a set of calibration standards in triplicate over at least three days.
- Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations in replicates of six on three different days.
- Selectivity: Analyze blank matrix samples from at least six different sources to assess for interferences.
- Matrix Effect: Evaluate the ion suppression/enhancement by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution.
- Stability: Assess the stability of the analyte in the matrix under various storage conditions (e.g., freeze-thaw, short-term benchtop, long-term frozen). d. Acceptance Criteria: The results from each laboratory should meet the predefined acceptance criteria as outlined in regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance).[3][6] The inter-laboratory precision (%RSD) should typically be ≤ 15%.
Logical Relationship for Method Validation
Caption: The logical progression of analytical method validation.
Conclusion
The selection of an appropriate analytical method for trifluoromethylbenzoic acids depends on the specific requirements of the study. While HPLC-UV offers a simple and accessible option for higher concentration samples, and GC-MS provides excellent separation with the need for derivatization, LC-MS/MS stands out as the most sensitive and selective technique for trace-level analysis in complex matrices.
Regardless of the chosen method, a rigorous validation process is non-negotiable. Adherence to guidelines from regulatory bodies like the FDA and ICH is essential to ensure the reliability and integrity of the generated data.[3][7] For a method to be considered truly robust, it must demonstrate reproducibility across different laboratories. This guide provides a framework for comparing methodologies and implementing a comprehensive validation strategy, ultimately leading to high-quality, defensible analytical results.
References
- 1. Determination the Residues of Cyflumetofen and Its Metabolite in Plant Origin Food by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry [qikan.cmes.org]
- 2. nbinno.com [nbinno.com]
- 3. FDA Announces Availability of a Final Guidance, "Bioanalytical Method Validation" [ascpt.org]
- 4. researchgate.net [researchgate.net]
- 5. fda.gov [fda.gov]
- 6. fda.gov [fda.gov]
- 7. database.ich.org [database.ich.org]
- 8. Separation of 3-(Trifluoromethyl)benzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Determination of triflusal and its active metabolite 2-hydroxy-4-...: Ingenta Connect [ingentaconnect.com]
- 13. ema.europa.eu [ema.europa.eu]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 15. 4-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9966 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative spectroscopic analysis of methoxy-trifluoromethyl-benzoic acid isomers
A Comparative Spectroscopic Guide to Methoxy-Trifluoromethyl-Benzoic Acid Isomers
In the landscape of pharmaceutical and materials science, the precise identification of isomers is a critical step that dictates the efficacy, safety, and novelty of a compound. Methoxy-trifluoromethyl-benzoic acid isomers, a class of molecules with significant potential in drug development, present a common analytical challenge: while possessing the same molecular formula, their structural differences, arising from the varied positions of the methoxy (-OCH₃) and trifluoromethyl (-CF₃) groups on the benzoic acid ring, lead to distinct chemical and physical properties. This guide provides a comprehensive comparative analysis of these isomers using fundamental spectroscopic techniques, offering researchers a robust framework for unambiguous identification.
The causality behind our experimental choices lies in the unique way each spectroscopic technique interacts with the molecular structure. Nuclear Magnetic Resonance (NMR) provides unparalleled detail on the electronic environment of each atom, while Infrared (IR) and Raman spectroscopy probe the molecule's vibrational modes, which are sensitive to substituent positions. Mass Spectrometry (MS) helps in confirming the molecular weight and can offer structural clues through fragmentation patterns. Finally, UV-Vis spectroscopy sheds light on the electronic transitions within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Elucidation
NMR spectroscopy is arguably the most powerful tool for differentiating methoxy-trifluoromethyl-benzoic acid isomers. The chemical shifts (δ) and coupling constants (J) of ¹H, ¹³C, and ¹⁹F nuclei are exquisitely sensitive to the electronic effects (both resonance and inductive) of the substituents.
Expertise in Action: Why NMR Excels
The strong electron-withdrawing nature of the trifluoromethyl group and the electron-donating nature of the methoxy group create distinct electronic environments for the protons on the aromatic ring. This differentiation is the key to isomer identification. For instance, a proton ortho to the -CF₃ group will experience a significant downfield shift compared to a proton ortho to the -OCH₃ group.
Self-Validating Protocol: A Step-by-Step Guide to NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the isomer sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred as it can solubilize the carboxylic acid proton, which might otherwise undergo rapid exchange and be difficult to observe. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Pay close attention to the aromatic region (typically 7.0-8.5 ppm). The splitting patterns (singlets, doublets, triplets, etc.) and their coupling constants will reveal the relative positions of the protons.
-
¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. The chemical shifts of the aromatic carbons are highly diagnostic. The carbon attached to the -CF₃ group will appear as a quartet due to C-F coupling.[1]
-
¹⁹F NMR Acquisition: A ¹⁹F NMR spectrum will show a singlet for the -CF₃ group, but its chemical shift will vary slightly depending on the isomer, providing an additional point of comparison.
-
2D NMR (COSY & HSQC/HMBC): For unambiguous assignment, especially in more complex substitution patterns, two-dimensional NMR experiments are invaluable. A COSY (Correlation Spectroscopy) experiment will show which protons are coupled to each other. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate protons with their directly attached carbons and with carbons that are 2-3 bonds away, respectively. This allows for a complete and confident assignment of the entire molecular structure.
Comparative ¹H NMR Data (Predicted)
| Isomer Position (Methoxy, Trifluoromethyl) | Aromatic Proton Chemical Shifts (ppm, predicted range) | Key Differentiating Features |
| 2-OCH₃, 3-CF₃ | 7.2 - 8.0 | Complex multiplet patterns due to multiple couplings. |
| 2-OCH₃, 4-CF₃ | ~7.1 (d), ~7.8 (dd), ~7.9 (d) | Distinct doublet, doublet of doublets, and doublet pattern. |
| 2-OCH₃, 5-CF₃ | ~7.0 (d), ~7.6 (dd), ~8.2 (d) | Significant downfield shift for the proton between the two groups. |
| 3-OCH₃, 4-CF₃ | ~7.3 (d), ~7.5 (s), ~7.6 (d) | A characteristic singlet for the proton between the two groups. |
| 4-OCH₃, 2-CF₃ | ~7.1 (dd), ~7.2 (d), ~8.0 (d) | Upfield shifted protons due to the methoxy group's influence. |
| 4-OCH₃, 3-CF₃ | ~7.0 (d), ~7.9 (dd), ~8.0 (d) | Clear separation of proton signals. |
Note: Actual chemical shifts can be influenced by solvent and concentration.
Vibrational Spectroscopy (IR & Raman): Probing Functional Group Environments
Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of the molecule. The frequencies of these vibrations, particularly those involving the carboxylic acid, methoxy, and trifluoromethyl groups, are influenced by their positions on the aromatic ring.
Expertise in Action: What to Look For
The C=O stretching vibration of the carboxylic acid is a strong, prominent band in the IR spectrum, typically appearing between 1680-1740 cm⁻¹. Its exact position can shift based on intramolecular hydrogen bonding and electronic effects from the neighboring substituents. Similarly, the C-F stretching vibrations of the -CF₃ group (around 1100-1350 cm⁻¹) and the C-O-C stretching of the methoxy group (around 1000-1300 cm⁻¹) will be sensitive to the isomeric form. Raman spectroscopy is particularly useful for observing symmetric vibrations and can provide a clearer picture of the aromatic ring vibrations.[2][3]
Self-Validating Protocol: Acquiring High-Quality Vibrational Spectra
-
Sample Preparation (FTIR): For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide and press it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid, which requires minimal sample preparation.
-
Sample Preparation (Raman): Place a small amount of the solid sample in a glass capillary or on a microscope slide for analysis.
-
Data Acquisition: Record the spectrum over the mid-IR range (4000-400 cm⁻¹) for FTIR and a suitable Stokes shift range for Raman.
-
Data Analysis: Compare the fingerprint regions (below 1500 cm⁻¹) of the spectra for the different isomers. Look for subtle but consistent shifts in the key vibrational bands.
Key Vibrational Frequencies for Methoxy-Trifluoromethyl-Benzoic Acid Isomers
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Isomeric Variation |
| O-H stretch (carboxylic acid dimer) | 2500-3300 (broad) | The broadness and position can be affected by hydrogen bonding strength. |
| C=O stretch (carboxylic acid) | 1680-1740 | Shifts to lower wavenumbers with intramolecular hydrogen bonding (e.g., ortho-methoxy). |
| C-F symmetric & asymmetric stretches | 1100-1350 | The number and position of these strong bands can be characteristic of the isomer. |
| C-O-C stretch (methoxy) | 1000-1300 | The position can be influenced by coupling with other vibrations. |
| Aromatic C-H out-of-plane bending | 700-900 | The pattern of these bands is often indicative of the substitution pattern on the benzene ring. |
Mass Spectrometry (MS): Unveiling Fragmentation Pathways
While all isomers have the same molecular weight, their behavior upon ionization and subsequent fragmentation can differ, providing valuable clues for their identification. Electron Ionization (EI) is a common technique that can induce characteristic fragmentation.
Expertise in Action: Interpreting Fragmentation
The fragmentation of benzoic acid derivatives often involves the loss of the hydroxyl group (-OH), the entire carboxyl group (-COOH), or carbon monoxide (CO) from the molecular ion.[4][5] The relative abundance of these fragment ions can be influenced by the positions of the methoxy and trifluoromethyl groups, which affect the stability of the resulting carbocations.
Self-Validating Protocol: Mass Spectrometric Analysis
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).
-
Ionization: Use a standard electron ionization energy (e.g., 70 eV).
-
Mass Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).
-
Fragmentation Analysis: Identify the molecular ion peak (M⁺). Analyze the major fragment ions and propose logical fragmentation pathways. For benzoic acid, key fragments often appear at m/z 105 (loss of -OH) and m/z 77 (phenyl cation).[5] The presence and relative intensities of fragments corresponding to the loss of -OCH₃, -CF₃, or combinations thereof will be crucial for isomer differentiation.
Predicted Key Fragments (m/z)
| Fragment Loss | Expected m/z for C₈H₅F₃O₃ (MW ≈ 220.12) |
| M⁺ | 220 |
| M⁺ - OH | 203 |
| M⁺ - OCH₃ | 189 |
| M⁺ - COOH | 175 |
| M⁺ - CF₃ | 151 |
The relative intensities of these fragments will be the primary differentiating factor between isomers.
UV-Vis Spectroscopy: A Complementary Technique
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. While it may not be the primary technique for isomer differentiation, the position (λ_max) and intensity (molar absorptivity) of the absorption bands can vary between isomers.
Expertise in Action: Understanding Electronic Transitions
The π → π* transitions of the benzene ring are responsible for the main absorption bands. The positions of the electron-donating methoxy group and the electron-withdrawing trifluoromethyl group will alter the energy levels of the molecular orbitals, leading to shifts in the absorption maxima. These shifts are often subtle but can be used as a supplementary piece of evidence. Studies have shown that ortho, meta, and para isomers of trifluoromethylbenzoic acid exhibit different absorption spectra.[6]
Self-Validating Protocol: UV-Vis Analysis
-
Sample Preparation: Prepare dilute solutions of each isomer in a UV-transparent solvent (e.g., ethanol or acetonitrile) of known concentration.
-
Data Acquisition: Record the absorption spectrum over a range of approximately 200-400 nm.
-
Data Comparison: Compare the λ_max values and the overall shape of the absorption spectra for the different isomers. Benzoic acid typically shows absorption maxima around 230 nm and 274 nm.[7]
Visualizing the Analytical Workflow
To effectively differentiate these isomers, a logical workflow is essential. The following diagram, generated using Graphviz, outlines a systematic approach.
Figure 1. Recommended workflow for the comprehensive spectroscopic analysis of methoxy-trifluoromethyl-benzoic acid isomers.
Conclusion
The unambiguous identification of methoxy-trifluoromethyl-benzoic acid isomers is a task readily achievable through a systematic and multi-faceted spectroscopic approach. While each technique provides valuable information, NMR spectroscopy stands out as the most definitive method due to its ability to resolve the fine structural details arising from the different substituent positions. Vibrational spectroscopy and mass spectrometry serve as excellent confirmatory techniques, reinforcing the structural assignment. UV-Vis spectroscopy, while less specific, can provide supplementary data. By integrating the results from these methods, researchers and drug development professionals can confidently characterize their compounds, ensuring the integrity and success of their scientific endeavors.
References
- 1. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. ias.ac.in [ias.ac.in]
- 3. [Research on Raman spectra of benzoic acid during decarboxylic process] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. researchgate.net [researchgate.net]
- 7. UV-Vis Spectrum of Benzoic Acid | SIELC Technologies [sielc.com]
A Researcher's Guide to Comparing the Efficacy of Novel 3-Methoxy-2-(trifluoromethyl)benzoic Acid Derivatives
For drug development professionals, the journey from a promising chemical scaffold to a clinically effective drug is one of rigorous comparison and validation. The 3-methoxy-2-(trifluoromethyl)benzoic acid scaffold presents a compelling starting point for novel drug discovery. The strategic placement of an electron-withdrawing trifluoromethyl group and an electron-donating methoxy group on a benzoic acid core offers a unique combination of physicochemical properties. This guide provides a framework for the systematic evaluation and comparison of hypothetical drug candidates derived from this scaffold, focusing on three high-impact therapeutic areas: kinase inhibition, G-protein-coupled receptor (GPCR) modulation, and anti-inflammatory activity.
The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry, prized for its ability to enhance metabolic stability, increase lipophilicity for better membrane permeability, and improve binding affinity to biological targets.[1][2][3] The methoxy (-OCH3) group, while susceptible to metabolism, can be crucial for directing molecular interactions and optimizing solubility.[1] Their combined influence on the benzoic acid ring creates a platform for developing potent and selective therapeutic agents. This guide is designed to provide researchers with the experimental frameworks necessary to compare the efficacy of such novel compounds.
Section 1: Targeting the Kinome: A Framework for Comparing Novel Kinase Inhibitors
Protein kinases are critical regulators of cellular signaling and represent a major class of drug targets, particularly in oncology.[4] A hypothetical derivative, where the carboxylic acid of our core scaffold is converted to an amide linked to a kinase-binding motif, could yield a potent inhibitor. Let's term this hypothetical candidate "Kinabenz."
Comparative Efficacy Workflow for Kinabenz
To compare Kinabenz with other potential inhibitors, a two-tiered approach is essential: initial biochemical validation of target engagement followed by cell-based assays to determine cellular efficacy.
Experimental Protocols
Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol determines the half-maximal inhibitory concentration (IC50), a direct measure of a compound's potency against its purified kinase target.[5]
Objective: To quantify the in-vitro inhibitory potency of Kinabenz derivatives against a target kinase (e.g., EGFR, BRAF).
Methodology:
-
Reagent Preparation: Prepare kinase reaction buffer (e.g., 50mM Tris pH 7.5, 150mM NaCl, 0.25mM DTT), ATP solution at 2x the desired final concentration, and the specific peptide substrate for the kinase of interest.
-
Compound Plating: Serially dilute Kinabenz derivatives in DMSO and then in kinase buffer to create a 10-point dose-response curve. Plate 5 µL of each concentration into a 384-well plate. Include wells for a positive control (a known inhibitor) and a negative control (DMSO vehicle).[6]
-
Kinase Reaction: Add 10 µL of the kinase/substrate mixture to each well. Initiate the reaction by adding 10 µL of the ATP solution. Incubate at 30°C for 60 minutes.
-
ADP Detection: Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Reading: Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30-60 minutes and read luminescence on a plate reader.
-
Data Analysis: Convert luminescence to percent inhibition relative to controls. Plot percent inhibition against the logarithm of Kinabenz concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cellular Phosphorylation Assay (Western Blot)
This cell-based assay validates that Kinabenz can enter cells and inhibit the kinase's activity, which is measured by the phosphorylation of its downstream substrate.[7]
Objective: To measure the inhibition of target kinase-mediated substrate phosphorylation by Kinabenz in a relevant human cancer cell line.
Methodology:
-
Cell Culture: Plate a cancer cell line known to be dependent on the target kinase (e.g., A431 for EGFR) in 6-well plates and grow to 80-90% confluency.
-
Serum Starvation: Replace the growth medium with a serum-free medium and incubate for 16-24 hours to reduce basal kinase activity.
-
Inhibitor Treatment: Treat the cells with varying concentrations of Kinabenz (or a vehicle control) for 2 hours.
-
Ligand Stimulation: Stimulate the kinase pathway by adding a specific growth factor (e.g., 100 ng/mL EGF for EGFR) for 10 minutes.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Immunodetection: Probe the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate (e.g., anti-phospho-ERK). Subsequently, probe with an antibody for the total form of the substrate and a loading control (e.g., β-actin).
-
Analysis: Quantify the band intensities. For each Kinabenz concentration, calculate the ratio of the phosphorylated substrate to the total substrate. This allows for a comparison of target inhibition at the cellular level.
| Parameter | Description | Assay | Importance for Comparison |
| IC50 | Concentration of inhibitor required to reduce enzyme activity by 50%. | ADP-Glo™ | Measures direct potency. A lower IC50 indicates a more potent compound. |
| Selectivity Index | Ratio of IC50 for off-target kinases to the IC50 for the primary target. | Kinase Panel Profiling | Indicates specificity. A higher index is desirable to minimize side effects.[6] |
| Cellular p-Substrate Inhibition | The concentration-dependent reduction of substrate phosphorylation in cells. | Western Blot | Confirms cell permeability and target engagement in a physiological context. |
| Anti-proliferative EC50 | Concentration of inhibitor required to reduce cell proliferation by 50%. | Cell Proliferation Assay | Measures the ultimate functional effect of the drug on cancer cell viability.[7] |
Section 2: Modulating GPCRs: A Guide to Characterizing Novel Ligands
GPCRs are the largest family of cell surface receptors and the target of approximately 30% of all approved drugs.[8] A derivative of our scaffold, modified to interact with the orthosteric or an allosteric site of a specific GPCR, could function as an agonist, antagonist, or allosteric modulator. We will call this hypothetical molecule "Receptabenz."
Comparative Efficacy Workflow for Receptabenz
Evaluating GPCR ligands requires a clear distinction between binding affinity (how well it binds) and functional activity (what it does after binding).
References
- 1. inits.at [inits.at]
- 2. In vivo Acute Inflammatory Models | Redoxis [redoxis.se]
- 3. assaygenie.com [assaygenie.com]
- 4. benchchem.com [benchchem.com]
- 5. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
3-Methoxy-2-(trifluoromethyl)benzoic acid proper disposal procedures
An In-Depth Guide to the Proper Disposal of 3-Methoxy-2-(trifluoromethyl)benzoic Acid
For the modern researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond the confines of the experiment. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory standards. Our focus is to move beyond simple instruction to explain the causality behind each procedural choice, ensuring a self-validating system of safety and compliance within your laboratory.
Part 1: Hazard Profile and Regulatory Framework
Before any disposal plan can be formulated, a thorough understanding of the compound's intrinsic hazards and regulatory classification is essential. This knowledge forms the basis for all subsequent handling and disposal decisions.
Hazard Identification
This compound is a solid compound that presents several health and environmental hazards. Information synthesized from multiple Safety Data Sheets (SDS) provides a clear picture of the risks involved.[1][2][3][4][5] The primary hazards are summarized below.
| Hazard Class | GHS Statement | Causality and Implication for Handling | Supporting Sources |
| Skin Irritation | H315: Causes skin irritation | The compound can cause inflammation, redness, or discomfort upon contact with skin. This necessitates the use of appropriate chemical-resistant gloves and a lab coat during handling and disposal.[2][3][4][5] | [1][2][3][4][5][6][7] |
| Serious Eye Damage/Irritation | H318/H319: Causes serious eye damage/irritation | Direct contact with the eyes can lead to significant injury. This is a critical risk, especially with solids that can be accidentally transferred. Mandatory use of safety glasses or goggles is required.[1][2][3][5] | [1][2][3][4][5][6][7] |
| Respiratory Irritation | H335: May cause respiratory irritation | As a solid, dust particles can be generated during handling. Inhalation of this dust can irritate the respiratory tract. All handling should be done in a well-ventilated area or a chemical fume hood to minimize this risk.[2][3] | [2][3][5] |
| Aquatic Hazard | H402: Harmful to aquatic life | The compound poses a risk to environmental ecosystems. This is the primary reason why drain disposal is strictly prohibited and containment of spills is critical.[2][8][9] | [1] |
Regulatory Classification: A Halogenated Organic Compound
The presence of the trifluoromethyl (-CF₃) group places this compound into the category of halogenated organic compounds .[10][11] This classification is fundamentally important for waste disposal because the incineration of halogenated materials can produce acidic gases (like hydrogen fluoride) and other hazardous byproducts if not performed in a specialized facility equipped with scrubbers and afterburners.[3][12] Therefore, this waste must be segregated from non-halogenated waste streams to ensure it receives the correct, environmentally sound treatment.[10][13] The U.S. Environmental Protection Agency (EPA) heavily regulates halogenated organic compounds (HOCs), often restricting their land disposal under 40 CFR 268.[14][15]
Part 2: The Core Directive: A Segregation-Based Disposal Workflow
The cornerstone of prudent laboratory waste management is the rigorous segregation of waste at the point of generation.[13][16] Mixing incompatible or different classes of chemical waste is not only a violation of regulatory standards but also a significant safety hazard that complicates disposal.[1][13] The following workflow illustrates the decision-making process for disposing of this compound.
Caption: Waste segregation decision process at the point of generation.
Part 3: Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for safely handling and disposing of this compound from the lab bench to final pickup.
Step 1: Assemble Personal Protective Equipment (PPE) Before handling the chemical, ensure you are wearing the appropriate PPE to mitigate the risks of skin, eye, and respiratory exposure.[2][4][5]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be inspected before use.[2]
-
Eye Protection: Safety glasses with side shields or chemical safety goggles are mandatory.[2][4]
-
Skin and Body Protection: A standard laboratory coat should be worn. For larger quantities, a chemical-resistant apron may be advisable.[2]
Step 2: Waste Collection and Containerization Proper containment is crucial to prevent leaks and ensure safe transport.[17]
-
For Unused/Expired Product: The best practice is to dispose of the chemical in its original container.[1][13] Ensure the label is intact and legible.
-
For Contaminated Lab Waste: For items like contaminated weighing paper, gloves, or silica gel, use a dedicated hazardous waste container.
-
Container Specifications:
-
The container must be compatible with the chemical. A high-density polyethylene (HDPE) or glass container is suitable for solid waste.[8][18]
-
The container must be in good condition, free of leaks, and have a tightly sealing lid.[17]
-
It must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[8][18] Do not use chemical formulas or abbreviations.
-
Step 3: Accumulation and Storage Store the waste container in a designated Satellite Accumulation Area (SAA) while it is being filled.[8]
-
Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[8]
-
Segregation: Store the container away from incompatible materials, particularly strong bases and oxidizing agents.[9][17]
-
Container Status: Keep the waste container closed at all times except when adding waste.[8][13]
Step 4: Final Disposal Arrangement Hazardous chemical waste must be handled by trained professionals.
-
Contact Authority: Once the container is full or you are finished generating this waste stream, contact your institution's Environmental Health & Safety (EH&S or OCRS) department to schedule a waste pickup.[8][17]
-
Disposal Method: Do not attempt to treat the chemical yourself. The waste will be transported to a licensed hazardous waste disposal facility, where it will likely be destroyed via high-temperature incineration.[3][12]
Part 4: Spill Management and Decontamination
Accidents happen, and a clear plan for managing spills is a key part of laboratory safety.
Small Spill Cleanup Protocol For small, solid spills of this compound:
-
Secure the Area: Alert others in the lab and restrict access to the spill area.[9]
-
Ventilate: Ensure the area is well-ventilated. Work within a fume hood if the spill occurs there.[16]
-
Wear PPE: Don the full PPE as described in Part 3, Step 1.
-
Avoid Raising Dust: Do not dry sweep. Gently moisten the spilled material with a small amount of water to prevent dust from becoming airborne.[7][9]
-
Collect the Waste: Carefully sweep or scoop the material into a designated hazardous waste container.[2][3][5]
-
Clean the Area: Wipe the spill area with a damp cloth. Dispose of the cloth and any contaminated materials as hazardous waste.
-
Label and Dispose: Seal and label the waste container and arrange for pickup as per the standard protocol.
Empty Container Decontamination Empty containers that once held this chemical must be properly decontaminated before being discarded as general trash.[17]
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., water or an appropriate organic solvent). Each rinse should use a volume equal to about 5% of the container's capacity.[17]
-
Collect Rinseate: Crucially, the rinseate from all three rinses must be collected and disposed of as liquid hazardous waste. [17] This rinseate is now considered hazardous.
-
Deface Label: Completely remove or deface the original chemical label on the empty, rinsed container.[17]
-
Final Disposal: The clean, de-labeled container can now be disposed of in the regular laboratory glass or plastic recycling stream.[17][18]
By adhering to this comprehensive guide, researchers and laboratory professionals can ensure the safe, compliant, and environmentally responsible disposal of this compound, upholding the highest standards of scientific practice.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. angenechemical.com [angenechemical.com]
- 3. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.fi [fishersci.fi]
- 6. tcichemicals.com [tcichemicals.com]
- 7. alpharesources.com [alpharesources.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. nj.gov [nj.gov]
- 10. bucknell.edu [bucknell.edu]
- 11. uakron.edu [uakron.edu]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. sds.metasci.ca [sds.metasci.ca]
- 15. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 16. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 17. vumc.org [vumc.org]
- 18. acewaste.com.au [acewaste.com.au]
A Researcher's Guide to the Safe Handling and Disposal of 3-Methoxy-2-(trifluoromethyl)benzoic acid
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. Among these, 3-Methoxy-2-(trifluoromethyl)benzoic acid presents unique handling and safety considerations that demand meticulous attention to detail. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research. Our commitment is to empower you with the knowledge to work safely and effectively, making us your trusted partner in laboratory safety.
Understanding the Hazard Profile
Based on available data for similar molecules, this compound is anticipated to pose the following hazards:
-
Skin Irritation : Causes skin irritation upon contact.[1][2][3][4][5][6]
-
Serious Eye Irritation : Can cause serious and potentially damaging eye irritation.[1][2][3][4][5][6]
-
Respiratory Irritation : May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[1][2][3][4][5][6][7]
Given these potential hazards, a robust safety protocol is not merely recommended; it is imperative.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to mitigate the risks associated with handling this compound. The following table summarizes the required PPE, with detailed explanations below.
| Body Part | Required PPE | Standard/Material |
| Eyes/Face | Safety Goggles and Face Shield | ANSI Z87.1 |
| Hands | Chemical-Resistant Gloves | Nitrile or Neoprene |
| Body | Laboratory Coat or Chemical-Resistant Apron | Standard Lab Coat |
| Respiratory | NIOSH-approved Respirator | As needed |
Eye and Face Protection: The risk of serious eye irritation necessitates the use of chemical splash goggles that meet the ANSI Z.87.1 standard.[8] When there is a significant potential for splashing, a face shield should be worn in addition to goggles to protect the entire face.[8][9][10]
Hand Protection: Chemical-resistant gloves are mandatory.[1][9] Nitrile or neoprene gloves generally provide adequate protection for handling this type of compound in a laboratory setting.[8][9] It is crucial to inspect gloves for any signs of degradation or perforation before each use and to practice proper glove removal techniques to avoid skin contact.[1]
Body Protection: A standard laboratory coat should be worn to protect against incidental skin contact.[8] For procedures with a higher risk of splashes or spills, a chemical-resistant apron or coveralls should be utilized.[9][10]
Respiratory Protection: Handling of the solid compound, which may generate dust, should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1][7][11] If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator appropriate for organic vapors and particulates should be used.[2][12][13]
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is essential for minimizing exposure and ensuring procedural safety. The following diagram and steps outline a comprehensive operational plan for handling this compound.
Step 1: Preparation
-
Review Safety Information: Before beginning any work, thoroughly review the safety data sheets of structurally similar compounds to understand the potential hazards.[8]
-
Don PPE: Put on all required personal protective equipment as outlined in the section above.
-
Prepare Workspace: Ensure that the chemical fume hood is functioning correctly. The work surface should be clean and uncluttered.
-
Emergency Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.
Step 2: Handling
-
Weighing: All weighing of the solid compound must be conducted within a chemical fume hood to prevent the inhalation of any dust particles.[7][11] Use a disposable weighing boat to avoid cross-contamination.
-
Dissolving: When preparing solutions, slowly add the solid to the solvent to prevent splashing. Be mindful of any potential exothermic reactions.
-
Transfers: Use appropriate glassware and exercise caution when transferring solutions to prevent spills.
Step 3: Post-Handling
-
Decontamination: Thoroughly decontaminate the work area, including the fume hood sash and any equipment used, with an appropriate cleaning agent.
-
PPE Removal: Remove personal protective equipment in the correct order to avoid self-contamination. Contaminated disposable PPE should be placed in a designated hazardous waste container.
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing work and removing gloves.[3][11][13]
Disposal Plan: Ensuring Environmental and Personal Safety
The disposal of this compound and any associated waste must be handled with the utmost care to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: Unused or contaminated solid this compound should be collected in a clearly labeled, sealed container.[14][15] This includes any contaminated weighing boats or paper.
-
Liquid Waste: Solutions containing the compound and any rinsate from cleaning contaminated glassware should be collected in a separate, labeled hazardous waste container.[14][15][16] Do not mix incompatible waste streams.[15]
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items should be placed in a designated solid hazardous waste container.
Disposal Procedure:
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and a full description of the contents.[14][15]
-
Storage: Store waste containers in a designated satellite accumulation area that is secure and has secondary containment to prevent spills.[16][17]
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[18][19] Never dispose of this chemical down the drain or in the regular trash.[16][17]
By adhering to these rigorous safety and disposal protocols, you can confidently and safely incorporate this compound into your research endeavors, fostering a culture of safety and scientific excellence within your laboratory.
References
- 1. aplng.com.au [aplng.com.au]
- 2. fishersci.fi [fishersci.fi]
- 3. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. angenechemical.com [angenechemical.com]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. synquestlabs.com [synquestlabs.com]
- 8. Corrosive Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 9. oshatrainingschool.com [oshatrainingschool.com]
- 10. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. Semiconductors - Toxic, Irritative, and Corrosive Gases and Liquids | Occupational Safety and Health Administration [osha.gov]
- 13. fishersci.com [fishersci.com]
- 14. acewaste.com.au [acewaste.com.au]
- 15. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. ehrs.upenn.edu [ehrs.upenn.edu]
- 17. vumc.org [vumc.org]
- 18. actenviro.com [actenviro.com]
- 19. downloads.ossila.com [downloads.ossila.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







